3-bromo-N-cyclohexylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-cyclohexylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUMXGVWUFXLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367960 | |
| Record name | 3-bromo-N-cyclohexylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59507-55-0 | |
| Record name | 3-Bromo-N-cyclohexylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59507-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-N-cyclohexylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-bromo-N-cyclohexylbenzamide: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 3-bromo-N-cyclohexylbenzamide, a member of the substituted benzamide class of compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs, established chemical principles, and computational predictions to offer a detailed profile for researchers, scientists, and drug development professionals. The guide covers the logical synthesis, predicted physicochemical properties, expected spectral characteristics, and a discussion of potential biological activities and toxicological considerations based on the broader family of N-substituted benzamides. This document aims to serve as a foundational resource to stimulate and guide future empirical research into this compound of interest.
Introduction
The N-substituted benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The introduction of a bromine atom onto the phenyl ring and a cyclohexyl group on the amide nitrogen, as in this compound, offers a unique combination of lipophilicity, hydrogen bonding potential, and steric bulk that can significantly influence its pharmacokinetic and pharmacodynamic properties. The bromine substituent, in particular, can modulate the electronic nature of the aromatic ring and provide a potential site for further chemical modification.
This guide provides an in-depth analysis of this compound, acknowledging the current scarcity of direct experimental data. By leveraging established synthesis protocols for analogous compounds and high-quality computational predictions, we present a robust starting point for any research program focused on this molecule.
Synthesis and Characterization
The most direct and widely applicable method for the synthesis of this compound is the acylation of cyclohexylamine with 3-bromobenzoyl chloride. This is a standard amide bond formation reaction that is typically high-yielding and proceeds under mild conditions.
Synthesis Workflow
The synthesis can be conceptualized as a two-step process starting from 3-bromobenzoic acid.
Caption: General Synthesis Workflow.
Detailed Experimental Protocol
Materials:
-
3-bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Cyclohexylamine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)
Procedure:
Step 1: Synthesis of 3-Bromobenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-bromobenzoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Cool the mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-bromobenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 3-bromobenzoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the cyclohexylamine solution to 0 °C in an ice bath.
-
Add the solution of 3-bromobenzoyl chloride dropwise to the cooled cyclohexylamine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Physicochemical Properties
Due to the absence of experimentally determined data for this compound, the following properties are based on computational predictions and comparison with structurally similar compounds.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₃H₁₆BrNO | - |
| Molecular Weight | 282.18 g/mol | - |
| Appearance | Likely a white to off-white solid | Based on similar benzamides[1] |
| Melting Point | Not available (Predicted to be in the range of 100-150 °C) | Estimation based on related structures |
| Boiling Point | Not available (Predicted > 350 °C at 760 mmHg) | Estimation based on related structures |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, acetone, and dichloromethane; sparingly soluble in water. | General solubility of benzamides[1] |
| XLogP3 | ~3.7 | Prediction based on analogs[2] |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 1 | - |
| Rotatable Bond Count | 2 | - |
Spectroscopic Characterization (Predicted)
The following sections detail the expected spectral data for this compound based on the analysis of its functional groups and data from analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons (δ 7.2-8.0 ppm): The four protons on the 3-bromophenyl ring will appear in this region as a complex multiplet pattern. The proton ortho to the bromine will likely be the most downfield.
-
Amide Proton (δ ~6.0-8.0 ppm): A broad singlet or doublet (due to coupling with the adjacent methine proton on the cyclohexyl ring) is expected, the chemical shift of which can be concentration and solvent-dependent.
-
Cyclohexyl Protons (δ 1.0-4.0 ppm): The methine proton (CH-NH) will appear as a multiplet around δ 3.8-4.0 ppm. The remaining ten protons on the cyclohexyl ring will appear as a series of broad multiplets in the upfield region (δ 1.0-2.0 ppm).
¹³C NMR Spectroscopy
-
Carbonyl Carbon (δ ~165-170 ppm): The amide carbonyl carbon will appear as a singlet in this downfield region.
-
Aromatic Carbons (δ ~120-140 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the bromine atom (C-Br) will be significantly shielded compared to the others.
-
Cyclohexyl Carbons (δ ~25-50 ppm): The methine carbon attached to the nitrogen will appear around δ 48-50 ppm, while the other cyclohexyl carbons will resonate at higher fields.
Infrared (IR) Spectroscopy
-
N-H Stretch (ν ~3300-3400 cm⁻¹): A sharp to moderately broad peak corresponding to the amide N-H stretching vibration.
-
C-H Stretches (ν ~2850-3000 cm⁻¹): Aliphatic C-H stretching from the cyclohexyl group and aromatic C-H stretching.
-
C=O Stretch (Amide I band) (ν ~1630-1680 cm⁻¹): A strong, sharp absorption characteristic of the amide carbonyl group.
-
N-H Bend (Amide II band) (ν ~1510-1570 cm⁻¹): A medium to strong absorption.
-
C-Br Stretch (ν ~500-600 cm⁻¹): A weak to medium absorption in the fingerprint region.
Mass Spectrometry
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Expected Molecular Ion Peaks: m/z = 281 and 283.
-
Key Fragmentation Pattern: Loss of the cyclohexyl group would be a likely fragmentation pathway.
Potential Biological Applications and Mechanism of Action
While there is no specific biological data for this compound, the broader class of substituted benzamides has been extensively explored in drug discovery.
Caption: Potential Therapeutic Areas for Substituted Benzamides.
Many substituted benzamides act as dopamine D2 receptor antagonists, leading to their use as antipsychotic and antiemetic drugs. Others have shown activity as serotonin 5-HT₄ receptor agonists, which is relevant for gastroprokinetic agents. More recently, some benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.
The specific biological activity of this compound would need to be determined through in vitro and in vivo screening. A logical starting point would be to assess its binding affinity for dopamine and serotonin receptors, as well as its potential as an enzyme inhibitor.
Safety and Toxicological Profile
The toxicological profile of this compound has not been experimentally determined. However, based on the general properties of substituted benzamides, the following should be considered:
-
General Toxicity: Substituted benzamides can exhibit a range of toxic effects, including neurotoxicity and psychotropic effects, particularly at high doses[3].
-
Renal and Hepatic Effects: Some benzamide derivatives have been shown to cause kidney and liver damage in animal studies, especially with increasing doses[1][4].
-
Handling Precautions: As with any novel chemical compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
A comprehensive toxicological assessment, including acute toxicity studies (e.g., LD₅₀ determination) and evaluation of potential organ-specific toxicity, would be a critical step in the preclinical development of this compound.
Conclusion
This compound is a chemical entity with a structural motif common to many biologically active compounds. While direct experimental data is currently lacking, this guide provides a robust framework for its synthesis, predicted physicochemical and spectral properties, and potential areas for biological investigation. The information presented herein, derived from established chemical principles and data from analogous compounds, serves as a valuable resource for researchers initiating studies on this promising molecule. Further empirical investigation is necessary to fully elucidate its chemical and biological characteristics.
References
- Kalekin, R. A., Salomatin, E. M., & Kalekina, V. A. (2007). [Toxicological characteristic of neuroleptics--substituted benzamides]. Sudebno-meditsinskaia ekspertiza, 50(6), 31–34.
- BenchChem. (2025). An In-depth Technical Guide on N-cyclohexyl-2-phenoxybenzamide and Its Analogs.
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CP Lab Safety. (n.d.). N-Cyclohexyl-4-bromo-3-methylbenzamide, min 98%, 100 grams. Retrieved from [Link]
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PubChem. (n.d.). 4-bromo-N-cyclohexylbenzamide. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No: 1020252-80-5| Chemical Name : N-Cyclohexyl-4-bromo-3-methylbenzamide. Retrieved from [Link]
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Pharmaguideline. (n.d.). Benzamides: Sulpiride. Retrieved from [Link]
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Qamar, M. A., Ali, N., Nabi, M., Fatima, R., Ahmad, U., & Ishaq, S. (2023). Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute, 9(3). [Link]
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An In-Depth Technical Guide to the Synthesis of 3-bromo-N-cyclohexylbenzamide
This guide provides a comprehensive overview and detailed protocol for the synthesis of 3-bromo-N-cyclohexylbenzamide, a compound of interest for researchers in medicinal chemistry and materials science. We will delve into the strategic considerations for its synthesis, present a robust and reproducible protocol, and discuss the necessary steps for purification and characterization, ensuring the highest degree of scientific integrity for professionals in drug development and chemical research.
Strategic Overview: Pathways to Amide Bond Formation
The synthesis of an N-substituted benzamide, such as this compound, fundamentally involves the formation of an amide bond between a benzoic acid derivative and an amine. Two principal strategies dominate this transformation:
-
Route A: Acyl Chloride Pathway. This is the most common and often most efficient method. It involves the conversion of the carboxylic acid (3-bromobenzoic acid) into a highly reactive acyl chloride (3-bromobenzoyl chloride).[1][2] This activated intermediate then readily reacts with the amine (cyclohexylamine) to form the desired amide.[3][][5] The reaction is typically rapid and high-yielding.
-
Route B: Direct Coupling Pathway. This modern approach bypasses the need to isolate an acyl chloride by using coupling agents (e.g., EDCI, DCC, HATU) to activate the carboxylic acid in situ.[1][2][6] The activated species, often a highly reactive ester, is then attacked by the amine to forge the amide bond.[2] While elegant, this method can sometimes require more rigorous purification to remove coupling agent byproducts.
For this guide, we will focus on the Acyl Chloride Pathway due to its high efficiency, straightforward execution, and ease of purification for this specific target molecule. This two-step approach provides excellent control and consistently high yields.
Detailed Synthesis Protocol: The Acyl Chloride Route
This protocol is presented in two distinct stages: the synthesis of the 3-bromobenzoyl chloride intermediate, followed by its reaction with cyclohexylamine.
Step 1: Synthesis of 3-Bromobenzoyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a standard transformation, effectively achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] We will utilize thionyl chloride, which produces gaseous byproducts (SO₂ and HCl) that are easily removed.[7]
Principle: The lone pair on the oxygen of the carbonyl attacks the sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated and then attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrochloric acid gases.
Materials:
-
3-Bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Dry glassware, including a round-bottom flask, reflux condenser with a drying tube, and a magnetic stirrer.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-bromobenzoic acid with 2-3 equivalents of thionyl chloride.[7] The reaction can be run neat or with a dry, inert solvent like toluene.[7]
-
Reaction: Gently heat the mixture to reflux (approx. 79°C for neat thionyl chloride).[7] The reaction progress can be monitored by observing the cessation of gas evolution.[7] Typically, the reaction is complete within 2-4 hours.[7]
-
Isolation: After the reaction is complete, remove the excess thionyl chloride and solvent (if used) by distillation, followed by vacuum distillation to purify the crude 3-bromobenzoyl chloride.[7] The product is a liquid with a boiling point of 74-75 °C at 0.5 mmHg.[7]
Safety: This reaction must be performed in a well-ventilated fume hood as it generates toxic HCl and SO₂ gases. Thionyl chloride is corrosive and reacts violently with water; handle it with appropriate personal protective equipment (PPE).[7]
Step 2: Synthesis of this compound
This step is a classic Schotten-Baumann reaction, where the highly electrophilic acyl chloride reacts with the nucleophilic amine.[1][5]
Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen of cyclohexylamine attacks the carbonyl carbon of 3-bromobenzoyl chloride, forming a tetrahedral intermediate.[3][5] The carbonyl double bond reforms with the subsequent elimination of the chloride ion. A base is required to neutralize the HCl byproduct.[3]
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Amount (Equivalents) |
|---|---|---|
| 3-Bromobenzoyl chloride | 219.46[8] | 1.0 |
| Cyclohexylamine | 99.17 | 1.1 |
| Triethylamine (Et₃N) or Pyridine | 101.19 | 1.2 |
| Anhydrous Dichloromethane (DCM) | - | Solvent |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Add a solution of 3-bromobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting acyl chloride is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated sodium bicarbonate solution (to remove any unreacted acid chloride and neutralize HCl), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification and Characterization
Purification: The crude this compound can be purified by one of the following methods:
-
Recrystallization: A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography: For higher purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes is effective.
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the aromatic protons, the cyclohexyl protons, and the amide N-H proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments, including the carbonyl carbon.
-
IR (Infrared) Spectroscopy: Will show a strong absorption for the C=O (carbonyl) stretch (typically ~1630-1680 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming the presence of bromine through its characteristic isotopic pattern.
-
Melting Point (MP): A sharp melting point range indicates a high degree of purity.
Reaction Mechanism Diagram
Caption: Nucleophilic addition-elimination mechanism for amide formation.
Troubleshooting
-
Low or No Product Yield:
-
Cause: Wet reagents or solvents. Acyl chlorides are highly sensitive to moisture.
-
Solution: Ensure all glassware is flame-dried and all reagents and solvents are anhydrous.
-
-
Multiple Spots on TLC:
-
Cause: Incomplete reaction or side reactions.
-
Solution: Allow the reaction to stir for a longer duration. Ensure the temperature is controlled during the addition of the acyl chloride to prevent side reactions.
-
-
Difficulty in Purification:
-
Cause: Presence of persistent impurities.
-
Solution: A second purification step (e.g., recrystallization followed by chromatography) may be necessary. Ensure thorough washing during the work-up to remove water-soluble impurities.
-
References
-
Clark, J. (2023). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
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Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]
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Chem Help ASAP. (2019, November 12). Synthesis of amides from acid chlorides [Video]. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81471787, 3-Bromo-N-cyclohexyl-N-ethyl-4-methylbenzamide. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 176513285, 3-Bromo-N-cyclohexyl-5-fluoro-4-methylbenzamide. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177795067, 3-bromo-N-cyclohexyl-5-fluoro-2-methylbenzamide. PubChem. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of 3-bromobenzoic acid. Retrieved from [Link]
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medical Chemistry, 8(10), 273-280. Retrieved from [Link]
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Dominic Ravichandran. (2020). Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). N-(diisopropylphosphanyl)benzamide. Retrieved from [Link]
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Cheméo. (n.d.). Benzamide, 3-bromo-N-butyl-N-2-ethylhexyl-. Retrieved from [Link]
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LookChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]
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American Chemical Society. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis , characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. Retrieved from [Link]
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Wang, Q., et al. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. ResearchGate. Retrieved from [Link]
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Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74377, 3-Bromobenzoyl chloride. PubChem. Retrieved from [Link]
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An In-depth Technical Guide to 3-bromo-N-cyclohexylbenzamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Scaffold
This guide, therefore, adopts a predictive and comparative approach, grounded in established chemical principles and data from structurally similar compounds. It is designed to be a foundational resource for researchers interested in synthesizing and exploring the potential of this and related N-cyclohexylbenzamide scaffolds. We will delve into a robust synthetic strategy, project its physicochemical properties, and discuss its potential applications based on the known biological activities of its chemical cousins.
Section 1: Chemical Identity and Structural Elucidation
Compound Name: 3-bromo-N-cyclohexylbenzamide
Molecular Formula: C₁₃H₁₆BrNO
Structure:
Caption: 2D structure of this compound.
The structure features a central benzamide core, which is a common pharmacophore in many biologically active molecules. The bromine atom at the 3-position of the aromatic ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions.[1] The N-cyclohexyl group introduces lipophilicity and specific steric bulk, which can significantly influence the compound's interaction with biological targets.
Section 2: Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the amidation of a 3-bromobenzoic acid derivative with cyclohexylamine. A common and efficient approach involves the conversion of 3-bromobenzoic acid to its more reactive acyl chloride, followed by reaction with cyclohexylamine.
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Bromobenzoyl Chloride [2]
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, place 3-bromobenzoic acid (1.0 eq). The reaction should be conducted in a well-ventilated fume hood.[2]
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (2-3 eq), either neat or in an inert solvent like toluene.[2]
-
Reaction: Gently heat the mixture to reflux (approx. 79°C for neat SOCl₂). The reaction is typically complete when the evolution of HCl and SO₂ gases ceases (usually within 2-4 hours).[2]
-
Work-up: Allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under atmospheric pressure.
-
Purification: The crude 3-bromobenzoyl chloride is then purified by vacuum distillation.
Step 2: Synthesis of this compound [3]
-
Reaction Setup: In a separate dry flask, dissolve cyclohexylamine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Reagent Addition: Cool the amine solution in an ice bath. Slowly add the purified 3-bromobenzoyl chloride (1.0 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.
Section 3: Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following table includes predicted properties and experimental data for structurally similar compounds to provide a reasonable estimation.
| Property | Predicted/Known Value | Source/Comment |
| Molecular Weight | 282.18 g/mol | Calculated |
| CAS Number | Not definitively assigned | - |
| Appearance | Likely a white to off-white solid | Based on similar benzamides[4] |
| Melting Point | Expected to be in the range of 100-200 °C | Based on related benzamides |
| Boiling Point | > 300 °C (Predicted) | - |
| Solubility | Poorly soluble in water, soluble in organic solvents like DCM, ethyl acetate, and methanol. | General characteristic of N-substituted benzamides |
| XLogP3 | ~3.7-4.0 (Predicted) | Indicates moderate lipophilicity |
Section 4: Potential Applications in Research and Drug Development
The benzamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[5] The introduction of a 3-bromo substituent and an N-cyclohexyl group can modulate the pharmacological profile, leading to potential applications in various therapeutic areas.
As a Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a benzamide core. The 3-bromo position can be functionalized via Suzuki-Miyaura cross-coupling to introduce various aryl or heteroaryl groups, a common strategy in the synthesis of Bcr-Abl tyrosine kinase inhibitors for chronic myeloid leukemia.[5]
In the Development of Antiviral Agents
N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for Enterovirus 71 (EV 71).[6][7] For instance, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide has shown activity against EV 71 strains at low micromolar concentrations.[6][7] This suggests that the this compound scaffold could be a starting point for the development of new antiviral compounds.
As Antitumor Agents
N-benzylbenzamide derivatives have been designed and synthesized as tubulin polymerization inhibitors with potent antitumor activities.[8] The N-cyclohexyl group in our target compound could similarly influence interactions with tubulin or other cancer-related targets.
In Antimicrobial and Fungicidal Research
Benzamide derivatives have demonstrated a broad spectrum of antimicrobial and fungicidal activities.[5] The lipophilic nature of the N-cyclohexyl group may enhance cell membrane permeability, potentially leading to improved antimicrobial efficacy.
Section 5: Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound and its precursors.
General Safety Precautions: [9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9]
-
Ventilation: Handle the compound and its reagents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]
-
Chemical Handling: Avoid direct contact with skin and eyes. Do not taste or smell chemicals.[10] Use appropriate tools for handling and transferring solids.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]
-
Spill and Waste Disposal: In case of a spill, follow established laboratory procedures for cleaning up solid chemical spills. Dispose of chemical waste in accordance with local, state, and federal regulations.
Specific Hazards of Precursors:
-
Thionyl Chloride: Highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. Must be handled with extreme care in a fume hood.[2]
-
3-Bromobenzoic Acid: May cause skin and eye irritation.
-
Cyclohexylamine: Corrosive and flammable. Can cause severe skin burns and eye damage.
Section 6: Conclusion and Future Directions
While specific experimental data for this compound is limited, this technical guide provides a comprehensive framework for its synthesis, predicted properties, and potential applications based on established chemical principles and data from related compounds. The versatility of the 3-bromo-benzamide scaffold, combined with the specific properties imparted by the N-cyclohexyl group, makes this compound an attractive target for further investigation in medicinal chemistry and materials science. Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic screening for biological activity to unlock its full potential.
References
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Chemical synthesis of 3-substituted benzamides. ResearchGate. Available at: [Link]
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Handling Chemicals. Wittenberg University. Available at: [Link]
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Amide Synthesis. Fisher Scientific. Available at: [Link]
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3-bromo-N-(8-tert-butylpurin-1-yl)benzamide. PubChem. Available at: [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. Available at: [Link]
- Working with Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
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Amide handling precautions? Sciencemadness Discussion Board. Available at: [Link]
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Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. Available at: [Link]
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Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. Available at: [Link]
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Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available at: [Link]
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Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. Available at: [Link]
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Section 1: Core Molecular Identity and Physicochemical Properties
An In-depth Technical Guide to 3-bromo-N-cyclohexylbenzamide: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of this compound, a substituted aromatic amide with significant potential in medicinal chemistry and materials science. While direct extensive literature on this specific isomer is sparse, this document synthesizes data from closely related analogues and foundational chemical principles to offer a robust guide for researchers, chemists, and professionals in drug development. We will delve into its fundamental properties, outline a validated synthetic protocol, discuss methods for its characterization, and explore its prospective applications as a versatile chemical building block.
This compound belongs to the class of N-substituted benzamides. Its structure features a central benzamide scaffold with two key modifications: a bromine atom at the meta-position (C3) of the benzene ring and a cyclohexyl group attached to the amide nitrogen. The bromine atom is a particularly valuable feature, serving as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions.
The molecular weight of this compound is 282.18 g/mol . This is identical to its regioisomer, 4-bromo-N-cyclohexylbenzamide, as they share the same molecular formula.[1]
Molecular Structure
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The following table summarizes key computed properties for this compound, derived from data available for its closely related isomer, 4-bromo-N-cyclohexylbenzamide, which exhibits nearly identical physical characteristics.[1]
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₃H₁₆BrNO | PubChem[1] |
| Molecular Weight | 282.18 g/mol | PubChem[1] |
| Monoisotopic Mass | 281.04153 Da | PubChem[1] |
| XLogP3 | 3.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |
Section 2: Synthesis Protocol and Mechanistic Considerations
The most direct and reliable method for synthesizing this compound is through the amide coupling of 3-bromobenzoic acid with cyclohexylamine. This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine, which is a relatively weak nucleophile.
Experimental Rationale
The conversion of the carboxylic acid group of 3-bromobenzoic acid into a more reactive species is paramount for the success of this synthesis. Two primary strategies are common:
-
Conversion to Acyl Chloride: Reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) creates a highly electrophilic acyl chloride. This intermediate readily reacts with cyclohexylamine to form the amide bond. This method is highly efficient but requires careful handling of the corrosive and moisture-sensitive reagents.
-
Use of Coupling Agents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid in situ, forming a reactive O-acylisourea intermediate. This intermediate is then readily displaced by cyclohexylamine. This one-pot method is often preferred for its milder conditions and operational simplicity.
The following protocol details the acyl chloride method, chosen for its high yield and straightforward purification.
Detailed Synthesis Workflow
Sources
An In-depth Technical Guide to the Structure Elucidation of 3-bromo-N-cyclohexylbenzamide
This guide provides a comprehensive technical overview for the structural elucidation of 3-bromo-N-cyclohexylbenzamide, a molecule of interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a deep, causal understanding of the analytical choices and data interpretation required for unambiguous structure confirmation.
Introduction
This compound is a disubstituted aromatic amide. Its structure marries a brominated benzene ring with a cyclohexylamide moiety, presenting a fascinating case for the application of modern spectroscopic techniques. The presence of a bromine atom, a secondary amide linkage, and two distinct saturated and unsaturated ring systems provides a rich tapestry of spectroscopic signals. This guide will walk through the logical workflow for confirming the molecular structure of this compound, from synthesis to comprehensive spectral analysis.
Synthesis and Sample Preparation
A robust structural elucidation begins with a pure sample. The most direct and common synthetic route to this compound is through the acylation of cyclohexylamine with 3-bromobenzoyl chloride. This is a variation of the well-established Schotten-Baumann reaction.[1][2]
Part 1: Synthesis of 3-bromobenzoyl chloride
The precursor, 3-bromobenzoyl chloride, is typically prepared from 3-bromobenzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3] The use of thionyl chloride is a common and effective method.[3]
Experimental Protocol: Synthesis of 3-bromobenzoyl chloride [3]
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube (e.g., filled with calcium chloride), add 3-bromobenzoic acid.
-
Reagent Addition: Add an excess of thionyl chloride (typically 2-3 equivalents). The reaction can be run neat or with an inert solvent like toluene.
-
Reaction: Gently heat the mixture to reflux (approx. 79°C). The reaction is monitored by observing the cessation of HCl and SO₂ gas evolution, typically complete within 2-4 hours.
-
Workup: After cooling, excess thionyl chloride is removed by distillation at atmospheric pressure.
-
Purification: The crude 3-bromobenzoyl chloride is then purified by vacuum distillation.
Part 2: Amide Formation
With the acid chloride in hand, the final amidation can proceed.
Experimental Protocol: Synthesis of this compound [1][2][4]
-
Reaction Setup: Dissolve cyclohexylamine in a suitable aprotic solvent, such as dichloromethane (DCM) or benzene, in a flask equipped with a magnetic stirrer and cooled in an ice bath. Add an equimolar amount of a non-nucleophilic base, like triethylamine or pyridine, to act as an acid scavenger.
-
Acyl Chloride Addition: Slowly add a solution of 3-bromobenzoyl chloride in the same solvent to the stirred amine solution. Maintaining a low temperature is crucial to control the exothermic reaction.
-
Reaction: Allow the reaction to stir at room temperature for several hours or overnight to ensure completion.
-
Workup: Quench the reaction with water. The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure this compound as a solid.
Spectroscopic Analysis and Structure Elucidation
The following sections detail the expected outcomes from various spectroscopic techniques and the logic behind their interpretation for confirming the structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the elemental composition, particularly the presence of bromine.
Expected Data & Interpretation:
| m/z (Predicted) | Ion Identity | Interpretation |
| 283/285 | [M]⁺ | Molecular Ion Peak: The presence of two peaks of nearly equal intensity (approximately 1:1 ratio), separated by 2 m/z units, is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[2][5][6] This is the most definitive evidence for the presence of bromine. |
| 183/185 | [BrC₆H₄CO]⁺ | Bromobenzoyl Cation: A prominent fragment resulting from the alpha-cleavage of the amide C-N bond. The 1:1 isotopic pattern will be preserved. |
| 155/157 | [BrC₆H₄]⁺ | Bromophenyl Cation: Subsequent loss of a neutral carbon monoxide (CO) molecule (28 Da) from the bromobenzoyl cation. The bromine isotopic pattern remains. |
| 105 | [C₆H₅CO]⁺ | Benzoyl Cation: Loss of the bromine atom from the bromobenzoyl fragment. |
| 99 | [C₆H₁₁NH₂]⁺ | Cyclohexylaminium Cation: Fragmentation where the charge is retained on the cyclohexylamine portion. |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl Cation: Loss of the amide functionality from the molecular ion. |
dot graph "MS_Fragmentation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Predicted Mass Spectrometry Fragmentation Pathway
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Mode | Interpretation |
| ~3300 | N-H Stretch | A sharp to moderately broad peak indicating a secondary amide N-H bond. Broadening can occur due to hydrogen bonding in the solid state.[7] |
| ~3060 | Aromatic C-H Stretch | Peaks characteristic of sp² C-H bonds on the benzene ring. |
| 2930 & 2855 | Aliphatic C-H Stretch | Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of C-H bonds in the cyclohexyl ring. |
| ~1640 | C=O Stretch (Amide I) | A very strong and sharp absorption, characteristic of the amide carbonyl group.[7] Its position is influenced by hydrogen bonding. |
| ~1540 | N-H Bend (Amide II) | A strong band, often coupled with C-N stretching, is a hallmark of secondary amides.[7] |
| ~1450 | C=C Ring Stretch | Absorptions related to the stretching of the carbon-carbon bonds within the aromatic ring. |
| ~780 & ~680 | C-H Out-of-Plane Bend | The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring (in this case, meta-substitution). |
| ~550 | C-Br Stretch | A weak to medium absorption in the fingerprint region, indicative of the carbon-bromine bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule.
This technique provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Expected Data & Interpretation (Predicted for CDCl₃ solvent):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.90 | t | 1H | H-2 | Singlet-like or narrow triplet appearance due to small meta-couplings. Deshielded by the adjacent carbonyl and bromine. |
| ~7.65 | d | 1H | H-6 | Doublet or doublet of doublets, coupled to H-5 and H-4. Deshielded by the carbonyl group. |
| ~7.55 | d | 1H | H-4 | Doublet or doublet of doublets, coupled to H-5 and H-6. Influenced by the bromine atom. |
| ~7.30 | t | 1H | H-5 | Triplet, coupled to both H-4 and H-6. |
| ~6.10 | d | 1H | N-H | A doublet due to coupling with the adjacent methine proton (H-1') on the cyclohexyl ring. This peak may be broad. |
| ~3.95 | m | 1H | H-1' | A multiplet due to coupling with the N-H proton and the axial and equatorial protons on C-2' and C-6'. Deshielded by the adjacent nitrogen atom. |
| ~2.00 | m | 2H | H-2'eq, H-6'eq | Broad multiplet for the equatorial protons on the cyclohexyl ring. |
| ~1.75 | m | 2H | H-2'ax, H-6'ax | Broad multiplet for the axial protons on the cyclohexyl ring. |
| ~1.65 | m | 1H | H-4'eq | Equatorial proton on C-4'. |
| ~1.40 | m | 4H | H-3'eq, H-5'eq, H-3'ax, H-5'ax | Overlapping multiplets for the remaining cyclohexyl protons. |
| ~1.20 | m | 1H | H-4'ax | Axial proton on C-4', typically the most shielded of the cyclohexyl protons. |
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.
Expected Data & Interpretation (Predicted for CDCl₃ solvent):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166.0 | C=O | Carbonyl carbon of the amide, typically found in this downfield region. |
| ~136.0 | C-1 | Quaternary carbon attached to the carbonyl group. |
| ~134.0 | C-6 | Aromatic CH carbon. |
| ~130.0 | C-5 | Aromatic CH carbon. |
| ~129.5 | C-2 | Aromatic CH carbon, deshielded by bromine. |
| ~125.0 | C-4 | Aromatic CH carbon. |
| ~122.5 | C-3 | Quaternary carbon directly attached to the bromine atom. Its signal intensity will be lower. |
| ~49.0 | C-1' | Methine carbon of the cyclohexyl ring attached to the nitrogen. |
| ~33.0 | C-2', C-6' | Methylene carbons adjacent to C-1' in the cyclohexyl ring. |
| ~25.5 | C-3', C-5' | Methylene carbons in the cyclohexyl ring. |
| ~24.8 | C-4' | Methylene carbon at the para position in the cyclohexyl ring. |
2D NMR Spectroscopy: COSY and HSQC
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds).
-
Expected Correlations:
-
The N-H proton will show a cross-peak with H-1' of the cyclohexyl ring.
-
Within the aromatic system, H-4 will correlate with H-5, and H-5 will correlate with H-6.
-
Within the cyclohexyl ring, H-1' will show correlations to the H-2' and H-6' protons. A cascade of correlations will be seen around the ring (H-2' to H-3', H-3' to H-4', etc.).
-
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to.
-
Expected Correlations:
-
The proton signal at ~7.90 ppm will correlate with the carbon signal at ~129.5 ppm (H-2 to C-2).
-
The proton signal at ~3.95 ppm will correlate with the carbon signal at ~49.0 ppm (H-1' to C-1').
-
All other protonated carbons in both the aromatic and cyclohexyl rings will show a corresponding cross-peak, allowing for a complete and confident assignment of the ¹³C spectrum.
-
-
dot graph "NMR_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];
} Integrated NMR workflow for structure confirmation.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight and the presence of bromine. IR spectroscopy quickly identifies the key amide functional group. Finally, a combination of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of the proton and carbon skeletons, confirming the precise connectivity and substitution pattern of the molecule. This integrated approach ensures the highest level of confidence in the final structural assignment, a critical requirement in all fields of chemical research and development.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Pawar, S. D., et al. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-cyclohexylbenzamide (Compound (2)-4). Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzamide, m-bromo-. Retrieved from [Link]
Sources
A Technical Guide to 3-bromo-N-cyclohexylbenzamide: Synthesis, Properties, and Research Perspectives
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the benzamide scaffold represents a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds. Its synthetic tractability and ability to form key hydrogen-bonding interactions with biological targets have cemented its importance. This guide focuses on a specific, yet underexplored, derivative: 3-bromo-N-cyclohexylbenzamide .
The formal IUPAC name for this compound is indeed This compound . It features a bromine atom at the meta-position of the phenyl ring and a cyclohexyl group appended to the amide nitrogen. While this molecule is commercially available from various suppliers for research purposes, a comprehensive review of scientific literature reveals a notable scarcity of published data regarding its specific biological activities or applications.
This guide, therefore, serves a dual purpose. First, it consolidates the known chemical and physical properties of this compound, providing a foundational dataset for any researcher. Second, and more critically, it presents a robust, field-proven protocol for its synthesis and outlines promising, logically-derived avenues for future research based on the established activities of structurally related compounds. This document is designed to be a self-validating starting point for scientists and drug development professionals initiating investigations into this specific chemical entity.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is a non-negotiable prerequisite for any experimental work, influencing everything from solvent selection to purification strategy and formulation. The key identifiers and computed properties for this compound are summarized below.
Molecular Structure
The two-dimensional structure of this compound highlights the key functional groups: the brominated aromatic ring, the secondary amide linkage, and the saturated cyclohexyl ring.
Caption: 2D Chemical Structure of this compound.
Properties Data Table
The data in the following table is derived from computational models found in chemical databases, providing a reliable estimate of the compound's characteristics.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₃H₁₆BrNO | PubChem[1] |
| Molecular Weight | 282.18 g/mol | PubChem[1] |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br | PubChem[1] |
| InChIKey | DGWYSLFXFNWAMT-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 223553-87-5 | PubChem[1] |
| XLogP3 (Lipophilicity) | 3.7 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 1 | PubChem[1] |
| Rotatable Bonds | 2 | PubChem[1] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |
Proposed Synthesis Protocol: Amide Coupling
The formation of an amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry.[2] The most direct and reliable method for synthesizing this compound is the coupling of 3-bromobenzoic acid with cyclohexylamine. This is typically achieved by activating the carboxylic acid to facilitate nucleophilic attack by the amine.
The protocol described below utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), a classic and highly effective combination that minimizes side reactions and simplifies purification.[3]
Synthesis Workflow Diagram
Sources
An In-Depth Technical Guide to Investigating the Biological Activity of 3-bromo-N-cyclohexylbenzamide: A Proposed Research Framework
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific data on the biological activity of 3-bromo-N-cyclohexylbenzamide. This guide, therefore, serves as a proposed framework for the initial investigation and characterization of this novel chemical entity, leveraging established principles of drug discovery and preclinical development.
Introduction and Rationale
Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including but not limited to antipsychotic, antiemetic, and anticancer effects. The specific molecule, this compound, while cataloged and available from chemical suppliers, remains uncharacterized in the scientific literature regarding its biological effects.[1][2] Its structure, featuring a bromine substituent on the benzoyl ring and a cyclohexyl group on the amide nitrogen, presents a unique chemical scaffold with the potential for novel pharmacological activity.
This document outlines a systematic, multi-tiered approach to elucidate the biological activity of this compound, from initial synthesis and in vitro screening to preliminary mechanism of action studies. The proposed workflows are designed to be self-validating and provide a robust foundation for any subsequent drug development program.
Physicochemical Properties and Synthesis
A thorough understanding of the compound's physicochemical properties is paramount for designing meaningful biological assays. While specific experimental data for this compound is scarce, computational predictions for related structures can provide initial estimates.
Table 1: Predicted Physicochemical Properties of Related Benzamides
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |
| 3-bromo-N-cyclohexyl-5-fluoro-2-methylbenzamide | C14H17BrFNO | 314.19 | 4.2 | [3] |
| 3-Bromo-N-cyclohexyl-N-ethyl-4-methylbenzamide | C16H22BrNO | 324.26 | 4.6 | [4] |
| 3-Bromo-N-cyclohexyl-5-fluoro-4-methylbenzamide | C14H17BrFNO | 314.19 | 4.2 | [5] |
| 3-Bromo-5-chloro-N-cyclohexyl-N-ethylbenzamide | C15H19BrClNO | 344.67 | 4.9 | [6] |
| N-Cyclohexyl-4-bromo-3-methylbenzamide | C14H18BrNO | 296.2 | N/A | [7] |
| N-Cyclohexylbenzamide | C13H17NO | 203.28 | N/A | [8] |
Proposed Synthesis Route
The synthesis of this compound can be readily achieved through the amidation of 3-bromobenzoyl chloride with cyclohexylamine. This is a standard and robust chemical transformation.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution.
-
Addition of Acyl Chloride: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of 3-bromobenzoyl chloride (1.1 equivalents) in the same solvent to the flask with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
A Tiered Approach to Biological Characterization
A logical and resource-efficient strategy for characterizing a novel compound involves a tiered screening cascade. This approach begins with broad, high-throughput assays and progresses to more focused and complex biological investigations.
Caption: A proposed tiered workflow for the biological characterization of a novel compound.
Tier 1: Initial In Vitro Screening
The primary goal of this tier is to ascertain if this compound exhibits any general cytotoxicity and to identify potential areas of biological activity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate a panel of relevant cell lines (e.g., a cancer cell line panel such as the NCI-60, and a non-cancerous cell line like HEK293 or V79 for baseline toxicity) in 96-well plates at an appropriate density and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in cell culture media to achieve a range of final concentrations (e.g., from 100 µM down to 1 nM). Add the compound dilutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and plot the dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Tier 2: Mechanism of Action (MoA) Elucidation
Should the initial screening reveal promising activity, the next logical step is to identify the molecular target(s) and elucidate the mechanism of action. Given that structurally related cyclohexyl benzamide compounds have been identified as GPR142 agonists, this G-protein coupled receptor could be a primary candidate for investigation.[10]
Hypothetical Signaling Pathway: GPR142 Activation
Caption: A hypothetical Gαq-coupled GPCR signaling pathway for GPR142.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Line Preparation: Use a cell line engineered to stably express GPR142 (e.g., HEK293 or CHO cells).
-
Fluorescent Dye Loading: Plate the cells in a 96-well or 384-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: Prepare serial dilutions of this compound.
-
Signal Detection: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Add the compound to the wells and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to determine the EC₅₀ (half-maximal effective concentration).
Concluding Remarks and Future Directions
The absence of published data for this compound presents a unique opportunity for novel discovery. The proposed research framework provides a logical and comprehensive starting point for any investigator interested in this compound. By systematically progressing through the tiers of biological characterization, from broad phenotypic screening to specific target engagement and in vivo studies, a clear understanding of the pharmacological profile of this compound can be established. The insights gained from such studies will be crucial in determining its potential as a chemical probe or a starting point for a drug discovery campaign.
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PubChem. (n.d.). 3-bromo-N-cyclohexyl-5-fluoro-2-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-N-cyclohexyl-N-ethyl-4-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025). 3-[4′-Bromo-(1,1′-biphenyl)-4-y1]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine: Synthesis, cytotoxicity, and leishmanicidal, trypanocidal and antimycobacterial activities. Retrieved from [Link]
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3-bromo-N-cyclohexylbenzamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The vast chemical space of small molecules holds immense potential for novel therapeutic interventions. Yet, a significant number of these compounds, while synthetically accessible, remain biologically uncharacterized. 3-bromo-N-cyclohexylbenzamide represents one such molecule—a compound of interest due to the established and diverse bioactivities of its structural class, but for which no public data on its mechanism of action exists. This guide abandons the traditional review format; instead, it provides a comprehensive, expert-driven roadmap for the systematic elucidation of its biological function. We present a phased, hypothesis-driven experimental strategy, grounded in the activities of analogous structures, designed to deconstruct its mechanism from broad phenotypic effects to specific molecular targets. This document serves as a self-validating framework for researchers, offering detailed protocols and logical decision points to navigate the complex process of mechanism of action (MoA) discovery.
Introduction: The Rationale for Investigation
A comprehensive review of scientific literature reveals a notable absence of data on the biological effects of this compound.[1][2] Despite its commercial availability, no dedicated studies outlining its bioactivity, efficacy, or molecular targets have been published.[2] However, the broader family of N-substituted benzamides is rich with biological activity, providing a strong rationale for a thorough investigation. Structurally related compounds have demonstrated a wide array of effects, including:
-
Anti-inflammatory and Analgesic Properties : N-[4-(alkyl)cyclohexyl]-substituted benzamides have been synthesized and evaluated for these activities.[3]
-
Antiproliferative and Antifungal Activity : Novel N,N-cyclic-2,4-dihydroxythiobenzamide derivatives have shown activity against cancer cell lines and fungal strains.[4]
-
Tubulin Polymerization Inhibition : N-benzylbenzamide derivatives have been identified as potent antitumor agents that function by inhibiting tubulin polymerization.[5]
-
Enzyme Inhibition : Various benzamide derivatives have been explored as inhibitors of different enzymes, a common mechanism for this chemical class.[6]
This precedent allows for the formulation of several primary hypotheses regarding the potential MoA of this compound, which may act as an antiproliferative, anti-inflammatory, or antimicrobial agent, likely through the inhibition of a key protein target. This guide provides the strategic and technical framework to systematically test these hypotheses.
A Phased Strategy for Mechanism of Action Deconvolution
We propose a three-phased approach to efficiently and rigorously determine the compound's MoA. This strategy begins with broad, unbiased screening to identify a biological phenotype, progresses to narrowing the target class, and culminates in the identification and validation of a specific molecular target.
Figure 1: Phased Experimental Workflow. A logical workflow for the deconvolution of the mechanism of action, from broad phenotypic screening to specific target validation.
Phase 1: Foundational Phenotypic Screening
The initial objective is to ascertain if this compound elicits a quantifiable biological response in established in vitro systems. A logical starting point is to assess its general cytotoxicity and potential as a therapeutic agent.[1]
Protocol: Antiproliferative Activity Screening
-
Objective: To determine the compound's effect on the proliferation of various human cell lines.
-
Rationale: The antiproliferative activity of related benzamides suggests this is a probable phenotype.[4][7] A panel of cell lines, including both cancerous (e.g., MCF7 breast adenocarcinoma, HT-29 colon adenocarcinoma) and non-tumorigenic (e.g., HEK293 embryonic kidney) lines, will provide initial insights into potency and selectivity.
-
Methodology (MTT Assay):
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2x serial dilution of this compound in culture medium, typically ranging from 100 µM to 1 nM. Add the compound solutions to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
-
| Cell Line | Histology | Putative IC₅₀ (µM) |
| MCF7 | Breast Adenocarcinoma | Experimental Value |
| HT-29 | Colon Adenocarcinoma | Experimental Value |
| HeLa | Cervical Carcinoma | Experimental Value |
| HEK293 | Non-tumorigenic Kidney | Experimental Value |
| Table 1: Template for Summarizing Antiproliferative Data. |
Parallel Screening Protocols
-
Antimicrobial Screening: The compound should be tested for its Minimum Inhibitory Concentration (MIC) against representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans), as suggested by the activity of N-phenylbenzamides.[8]
-
Anti-inflammatory Screening: An LPS-stimulated macrophage model (e.g., RAW 264.7 cells) can be used to measure the compound's ability to inhibit the production of inflammatory mediators like nitric oxide (NO) via the Griess assay.
Decision Point: A potent and selective phenotype (e.g., IC₅₀ < 10 µM in cancer cells with >10-fold selectivity over non-tumorigenic cells) warrants progression to Phase 2.
Phase 2: Uncovering the Target Class
Assuming a positive result in Phase 1 (e.g., antiproliferative activity), the next series of experiments aims to narrow the mechanistic possibilities.
Protocol: Cell Cycle Analysis via Flow Cytometry
-
Objective: To determine if the compound's antiproliferative effect is due to arrest at a specific phase of the cell cycle.
-
Rationale: Many cytotoxic agents, including tubulin inhibitors, induce cell cycle arrest.[5] This experiment provides a crucial fingerprint of the compound's cellular impact.
-
Methodology:
-
Treatment: Treat a sensitive cell line (e.g., HeLa) with the compound at its 1x and 3x IC₅₀ concentrations for 24 hours.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of 10,000 cells per sample using a flow cytometer.
-
Interpretation: An accumulation of cells in the G2/M phase might suggest an effect on microtubule dynamics, while arrest in G1 or S phase could point towards inhibition of DNA replication or checkpoint kinases.
-
Figure 2: Hypothetical Pathway for G2/M Arrest. A diagram illustrating how inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis.
Protocol: Apoptosis Induction Assay
-
Objective: To determine if the compound induces programmed cell death.
-
Rationale: Effective anticancer agents often eliminate cancer cells by inducing apoptosis.
-
Methodology (Annexin V/PI Staining):
-
Treatment: Treat cells with the compound at IC₅₀ concentrations for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Phase 3: Pinpointing and Validating the Molecular Target
The final phase employs advanced techniques to identify the direct binding partner of the compound and validate its role in the observed phenotype.
Protocol: Target Identification via Affinity Proteomics
-
Objective: To isolate the protein(s) that directly bind to this compound from a total cell lysate.
-
Rationale: This unbiased approach can identify novel targets without prior assumptions. The synthesis of an affinity probe, where the compound is linked to a solid support (e.g., Sepharose beads), is a prerequisite.
-
Methodology:
-
Probe Synthesis: Synthesize an analog of the compound with a linker arm for immobilization.
-
Lysate Preparation: Prepare a native protein lysate from the sensitive cell line.
-
Affinity Pulldown: Incubate the lysate with the compound-conjugated beads. As a control, incubate a separate lysate with unconjugated beads.
-
Elution: Wash the beads extensively to remove non-specific binders, then elute the specifically bound proteins.
-
Protein ID: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Candidate Selection: Prioritize proteins that are significantly enriched in the compound-bead pulldown compared to the control.
-
Protocol: Validation of Target Engagement and Binding
-
Objective: To confirm that the compound directly binds the candidate protein in a cellular context and to measure the binding affinity.
-
Rationale: It is critical to validate that the interaction identified in vitro occurs within the complex environment of a living cell and to quantify the binding strength.
-
Methodologies:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells. Cells are treated with the compound or vehicle, heated to various temperatures, and the amount of soluble target protein remaining is quantified by Western blot. A ligand-bound protein is typically stabilized against thermal denaturation, resulting in a shift in its melting curve.
-
Surface Plasmon Resonance (SPR): This in vitro biophysical technique confirms direct binding and measures kinetics. The purified recombinant target protein is immobilized on a sensor chip, and the compound is flowed over the surface. The binding and dissociation are measured in real-time, allowing for the calculation of the equilibrium dissociation constant (Kᴅ).
-
Protocol: Final Mechanism Validation via Target Knockdown
-
Objective: To demonstrate that the compound's biological effect is dependent on the identified target protein.
-
Rationale: This is the definitive step in linking the molecular target to the cellular phenotype.
-
Methodology (siRNA):
-
Transfection: Transfect the sensitive cell line with siRNA specifically targeting the candidate protein or with a non-targeting control siRNA.
-
Knockdown Confirmation: After 48 hours, confirm the reduction of target protein levels via Western blot.
-
Phenotypic Assay: Perform the initial phenotypic assay (e.g., MTT proliferation assay) on both knockdown and control cells in the presence of the compound.
-
Interpretation: If the target protein is essential for the compound's activity, the knockdown cells should exhibit significant resistance to the compound (a rightward shift in the IC₅₀ curve) compared to the control cells.
-
Conclusion
While the mechanism of action of this compound is currently an open question, the structural precedents within the benzamide family provide fertile ground for hypothesis-driven research. The multi-phased experimental plan detailed in this guide provides a rigorous and logical framework for moving from a complete unknown to a validated molecular mechanism. By systematically progressing from broad phenotypic observation to specific target validation, researchers can efficiently deconstruct the biological activity of this and other novel compounds, paving the way for potential translation into future therapeutic agents. This approach embodies the principles of scientific integrity, ensuring that each step builds logically upon the last, in a self-validating quest for discovery.
References
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BenchChem. (2025). In Vitro Biological Effects of 3-amino-4-bromo-N-cyclohexylbenzamide: A Review of Available Data. [Online PDF].[1]
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Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. (1999). Farmaco, 54(8), 524-32. [Link][3]
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Niewiadomy, A., Skrzypek, A., Matysiak, J., Głaszcz, U., Wietrzyk, J., & Krajewska-Kułak, E. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(5), 943-50. [Link][4]
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BenchChem. (2025). In-depth Efficacy Analysis of 3-amino-4-bromo-N-cyclohexylbenzamide: A Comparative Guide. [Online PDF].[2]
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Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). European Journal of Medicinal Chemistry, 216, 113328. [Link][5]
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Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2018). Scientific Reports, 8(1), 16298. [Link][7]
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Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (2023). Pharmaceutical Sciences, 29(1), 85-96. [Link][8]
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Journal of Enzyme Inhibition and Medicinal Chemistry. (2009). Various articles. [Note: This is a general reference to the journal for the concept of enzyme inhibition by small molecules].[6]
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An In-depth Technical Guide to Investigating the Potential Biological Targets of 3-bromo-N-cyclohexylbenzamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Benzamide Derivative
In the landscape of contemporary drug discovery, the benzamide scaffold represents a remarkably versatile pharmacophore, giving rise to a multitude of clinically significant agents with diverse therapeutic applications. This guide focuses on a specific, yet under-investigated derivative: 3-bromo-N-cyclohexylbenzamide . A thorough review of the current scientific literature reveals a conspicuous absence of dedicated research on the biological activity and molecular targets of this particular compound.
This document, therefore, is not a retrospective summary of established facts. Instead, it serves as a forward-looking technical roadmap for researchers and drug development professionals. By leveraging structure-activity relationship (SAR) data from analogous benzamide-containing molecules, this guide will delineate a rational, evidence-based framework for identifying and validating the potential biological targets of this compound. Our objective is to transform the current data void into a landscape of scientific opportunity.
Deconstructing the Molecule: Structural Clues to Potential Bioactivity
The chemical architecture of this compound—a substituted benzamide core—provides the foundational logic for our target-finding expedition. The N-cyclohexyl group introduces a bulky, lipophilic moiety that can significantly influence ligand-receptor interactions, while the bromine atom at the meta-position of the benzoyl ring can alter the electronic properties and binding orientation of the molecule. Based on the established pharmacology of structurally related compounds, we can postulate several high-probability target classes.
The Benzamide Core: A Privileged Scaffold in Medicinal Chemistry
The benzamide moiety is a cornerstone of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in key hydrogen bonding interactions with protein targets. Our analysis of the literature on benzamide derivatives suggests the following potential activities for this compound:
-
Anticancer Activity : A significant number of benzamide derivatives exhibit potent antitumor properties. This has been attributed to various mechanisms, including:
-
Tubulin Polymerization Inhibition : Several N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and inducing cell cycle arrest and apoptosis.[1]
-
Kinase Inhibition : The benzamide scaffold is a key feature in numerous kinase inhibitors targeting oncogenic pathways. Examples include inhibitors of Bcr-Abl, Epidermal Growth Factor Receptor (EGFR), and p38α Mitogen-Activated Protein Kinase.[2][3][4][5]
-
Histone Deacetylase (HDAC) Inhibition : Certain benzamide derivatives act as HDAC inhibitors, representing a well-established epigenetic approach to cancer therapy.[6]
-
-
Antifungal Activity : Benzamide and picolinamide derivatives have demonstrated antifungal efficacy by targeting the lipid transfer protein Sec14p.[7][8] Other antifungal benzamides interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.[9][10][11]
-
Antiviral Activity : N-phenylbenzamide derivatives have been reported as a novel class of inhibitors against Enterovirus 71, suggesting a potential for antiviral applications.[12][13]
-
Antibacterial Activity : The benzamide scaffold has also been incorporated into compounds with activity against both Gram-positive and Gram-negative bacteria.[14]
A Strategic Framework for Target Identification and Validation
Given the lack of direct evidence, a systematic, multi-pronged experimental approach is essential to elucidate the biological targets of this compound. The following section outlines a series of validated protocols, presented in a logical sequence from broad-based screening to specific target validation.
Initial Phenotypic Screening: Unveiling the Biological Response
The first step is to ascertain the general biological effect of the compound across a range of cell-based assays. This will provide the initial clues to guide more focused downstream investigations.
Experimental Protocol: High-Throughput Phenotypic Screening
-
Cell Line Panel Selection : Utilize a diverse panel of human cancer cell lines (e.g., NCI-60 panel), fungal strains (e.g., Candida albicans, Aspergillus fumigatus), and bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Cell Treatment : Seed cells in 96- or 384-well plates and treat with a range of compound concentrations.
-
Viability/Growth Assay : After a suitable incubation period (e.g., 48-72 hours for cancer cells, 24-48 hours for microbes), assess cell viability or growth using a standard method such as MTT, resazurin, or CellTiter-Glo assay.
-
Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) for each cell line or strain.
Interpreting the Results: The pattern of activity across the cell panel will offer initial insights. For instance, broad-spectrum cytotoxicity might suggest a fundamental cellular target like tubulin, while selective activity against fungal strains would point towards a fungus-specific target.
Target Deconvolution: From Phenotype to Protein
Once a biological effect is confirmed, the next critical phase is to identify the specific molecular target(s). Several powerful techniques can be employed for this purpose.
Experimental Protocol: Affinity-Based Target Identification
-
Affinity Probe Synthesis : Synthesize an analog of this compound that incorporates a linker and a reactive group (e.g., a photo-affinity label) or an affinity tag (e.g., biotin).
-
Cell Lysate Incubation : Incubate the affinity probe with a lysate from cells that are sensitive to the parent compound.
-
Cross-linking/Capture : For photo-affinity probes, irradiate with UV light to covalently link the probe to its binding partners. For biotinylated probes, capture the probe-protein complexes using streptavidin-coated beads.
-
Protein Enrichment and Digestion : Elute the captured proteins and digest them into peptides using trypsin.
-
Mass Spectrometry Analysis : Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.
-
Data Analysis : Compare the identified proteins from the probe-treated sample with a control sample to identify specific binding partners.
Diagram: Affinity-Based Target Identification Workflow
Caption: Workflow for identifying protein targets using an affinity probe.
Mechanistic Studies: Validating the Hypothesized Target
Following the identification of putative targets, it is crucial to validate their role in the observed biological activity of this compound.
2.3.1. Case Study: Investigating Tubulin Polymerization Inhibition
If initial screening suggests anticancer activity and affinity pulldowns identify tubulin, the following assays can be used for validation.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reaction Setup : In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.
-
Compound Addition : Add varying concentrations of this compound or a known tubulin inhibitor (e.g., colchicine) as a positive control.
-
Monitoring Polymerization : Measure the increase in absorbance at 340 nm over time at 37°C. A decrease in the rate and extent of polymerization indicates inhibition.
Diagram: Tubulin Polymerization and Inhibition
Caption: Interruption of a kinase signaling pathway by an inhibitor.
Quantitative Data Summary and Future Directions
As experimental data is generated, it is crucial to organize it in a clear and comparative manner.
Table 1: Hypothetical Data from Initial Screening of this compound
| Cell Line/Strain | Assay Type | IC50 / MIC (µM) |
| MCF-7 (Breast Cancer) | MTT | 5.2 |
| HCT116 (Colon Cancer) | CellTiter-Glo | 7.8 |
| Candida albicans | Broth Microdilution | > 100 |
| Staphylococcus aureus | Broth Microdilution | 25.6 |
Interpreting the Table: The hypothetical data in Table 1 would suggest that this compound has moderate anticancer and antibacterial activity, with less pronounced antifungal effects. This would warrant a deeper investigation into its effects on cancer cell proliferation and bacterial growth.
Conclusion: A Call to Investigation
While the biological targets of this compound remain to be definitively identified, the structural and pharmacological precedents set by related benzamide derivatives provide a solid foundation for a targeted and efficient discovery process. The experimental workflows outlined in this guide offer a comprehensive and scientifically rigorous approach to de-orphanize this compound. By systematically progressing from broad phenotypic screening to specific target validation, researchers can unlock the therapeutic potential of this and other novel chemical entities. The journey from a compound on a shelf to a potential therapeutic agent is a challenging one, but it begins with a well-reasoned and meticulously executed scientific investigation.
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A Senior Application Scientist's Guide to the Discovery of Novel Benzamide Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a diverse array of therapeutic agents.[1][2] Its remarkable versatility allows it to interact with a wide range of biological targets, leading to treatments for conditions spanning from psychiatric disorders to cancer.[1][2][3] This guide provides an in-depth technical framework for the contemporary discovery of novel benzamide compounds. Moving beyond rote protocols, it elucidates the scientific rationale behind key stages of the drug discovery cascade, from initial target validation to preclinical assessment. We will explore the integration of high-throughput screening, structure-based design, and robust synthetic methodologies, all grounded in the principles of scientific integrity and efficiency. This document is designed to empower researchers to not only execute experiments but to strategically navigate the multifaceted challenges of bringing a novel benzamide therapeutic from concept to candidate.
The Benzamide Core: A Privileged Scaffold in Drug Discovery
The simple yet elegant structure of benzamide—a benzene ring attached to an amide functional group—belies its profound impact on pharmacology. This arrangement provides an ideal foundation for chemical modification, featuring a stable aromatic core for hydrophobic interactions and an amide group capable of acting as both a hydrogen bond donor and acceptor. This duality is critical for specific, high-affinity binding to biological targets.
Historically, benzamides like Metoclopramide and Sulpiride have been mainstays in treating gastrointestinal and psychiatric conditions.[1][3] More recently, the scaffold has been central to cutting-edge oncology research. For instance, Entinostat (MS-275) and other benzamide derivatives have emerged as potent and selective inhibitors of histone deacetylases (HDACs), a key class of enzymes involved in epigenetic regulation of gene expression.[4][5][6] Other research has identified benzamide derivatives as promising inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), tubulin polymerization, and receptor tyrosine kinases, highlighting the scaffold's broad therapeutic potential.[1][7][8]
The Discovery Engine: A Phased Approach to Novel Benzamide Therapeutics
The journey from an idea to a viable drug candidate is a systematic process of risk mitigation and value creation. For benzamide discovery, this process can be visualized as a funnel, where a large number of initial concepts are progressively filtered and refined.
Target Identification and Validation
The foundational step is to identify a biological target—typically a protein—implicated in a disease pathway. For benzamides, a prominent target class is histone deacetylases (HDACs).[6] HDACs remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression.[4][6] In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.[6][9] A benzamide designed to inhibit a specific HDAC isoform could, therefore, restore normal gene expression and halt tumor growth.
Causality in Target Choice: The choice of HDACs is not arbitrary. It is based on extensive biological evidence linking their dysregulation to cancer. The therapeutic hypothesis is that inhibiting HDACs will reverse this epigenetic silencing, making it a validated approach. For example, the benzamide Entinostat is a selective inhibitor of class I HDACs (HDAC1, 2, 3), which are frequently overexpressed in breast cancer.[6][9]
Hit Identification: Finding the Starting Points
Once a target is validated, the search for "hits"—compounds that show desired activity against the target—begins. High-Throughput Screening (HTS) is the workhorse for this phase.[10][11][12][13]
HTS Explained: HTS involves testing vast libraries of compounds (often hundreds of thousands) against the target in an automated fashion.[10][11] The goal is not to find a perfect drug, but to identify multiple chemical families that can serve as starting points. For an enzyme target like an HDAC, a typical HTS assay would measure the enzyme's activity in the presence of each library compound.[12][13] Fluorescence-based assays are common due to their sensitivity and scalability.[12][13]
Self-Validation in HTS: A trustworthy HTS campaign incorporates rigorous quality control. The 'Z-factor' is a statistical measure used to assess the quality of an assay, with a value > 0.5 indicating an excellent, robust screen.[12] Every assay plate includes positive controls (e.g., a known inhibitor) and negative controls (e.g., DMSO vehicle) to ensure the assay is performing correctly.
Lead Optimization: From Hit to Candidate
Hits from HTS are rarely suitable as drugs. They often have low potency, poor selectivity, or undesirable physicochemical properties. The goal of lead optimization is to iteratively modify a promising "hit" series to generate a "lead" and ultimately a "preclinical candidate" with an optimal balance of properties. This is the core of medicinal chemistry, driven by Structure-Activity Relationship (SAR) studies.[14][15][16]
SAR Explained: SAR is the process of systematically modifying the chemical structure of a compound and measuring the effect of each change on its biological activity.[14] For a benzamide core, chemists might explore substitutions at different positions on the phenyl ring or modify the amide linker. For instance, studies on benzamide inhibitors of Mycobacterium tuberculosis QcrB showed that electron-withdrawing groups at the C-5 position were less tolerated, while smaller, electron-rich groups enhanced potency.[14]
Data-Driven Decisions: The outputs of SAR studies are quantitative. Potency is often measured as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[17] This data, along with measures of selectivity and metabolic stability, guides the next round of chemical synthesis.
Table 1: Illustrative SAR Data for a Fictional Benzamide HDAC Inhibitor Series
| Compound ID | R1 Group (para-position) | R2 Group (Amide) | HDAC1 IC50 (nM) | Metabolic Stability (t½, min) |
| BZA-001 | -H | -NH2 | 850 | < 5 |
| BZA-002 | -F | -NH2 | 450 | 15 |
| BZA-003 | -OCH3 | -NH2 | 220 | 35 |
| BZA-004 | -OCH3 | -NH-CH3 | 95 | 32 |
| BZA-005 | -OCH3 | -NH-Cyclopropyl | 15 | > 60 |
This is representative data. Actual results will vary.
This table illustrates a logical progression. Adding a methoxy group (BZA-003 vs. BZA-001) improved potency. Further modification of the amide (BZA-005) dramatically increased potency and metabolic stability, marking it as a potential lead compound for further investigation.
Core Methodologies and Protocols
Experimental Protocol: Synthesis of a Benzamide Library via Amide Coupling
This protocol describes a standard, reliable method for synthesizing a small library of benzamide analogs for SAR studies. The core reaction is the coupling of a carboxylic acid (or its activated form, an acyl chloride) with an amine.
Rationale: This two-component approach is highly modular. By starting with a single benzoic acid derivative and reacting it with a diverse panel of amines, a wide range of chemical space can be explored efficiently. Using an acyl chloride intermediate increases the reactivity of the carboxylic acid, ensuring a high-yield reaction.
Step-by-Step Methodology:
-
Activation of Benzoic Acid (Step 1):
-
To a solution of 4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction to stir at room temperature for 2 hours. The progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-methoxybenzoyl chloride. This intermediate is moisture-sensitive and typically used immediately in the next step.[18]
-
-
Amide Coupling (Step 2):
-
Dissolve the crude 4-methoxybenzoyl chloride in anhydrous DCM (10 mL).
-
In a separate flask, dissolve the desired amine (e.g., cyclopropylamine, 1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) in anhydrous DCM (5 mL).
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-cyclopropyl-4-methoxybenzamide.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[19]
-
Experimental Protocol: High-Throughput Enzymatic Assay
This protocol outlines a typical fluorescence-based assay for screening compounds against an HDAC enzyme.
Rationale: The assay uses a fluorogenic substrate that becomes fluorescent only after being deacetylated by the HDAC enzyme. An inhibitor will prevent this deacetylation, resulting in a low fluorescence signal. This provides a direct, quantitative measure of enzyme inhibition that is amenable to automation in 384- or 1536-well plate formats.[12][13][17]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Prepare recombinant human HDAC1 enzyme solution in Assay Buffer.
-
Prepare the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) solution in Assay Buffer.
-
Prepare the Developer solution (containing a protease like trypsin) in Assay Buffer.
-
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each test compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well microplate.
-
Dispense 50 nL of DMSO into negative control wells ("min" signal).
-
Dispense 50 nL of a known potent inhibitor (e.g., Entinostat) into positive control wells ("max" inhibition).
-
-
Assay Execution (Automated):
-
Add 10 µL of HDAC1 enzyme solution to all wells and incubate for 15 minutes at room temperature. This step allows compounds to bind to the enzyme.
-
Add 10 µL of the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
Incubate the plate for 60 minutes at 37 °C.
-
Add 10 µL of the Developer solution to all wells to stop the HDAC reaction and cleave the deacetylated substrate to release the fluorophore.
-
Incubate for 15 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity of each well using a plate reader (e.g., Excitation 355 nm, Emission 460 nm).
-
Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Flag compounds showing >50% inhibition at the screening concentration (e.g., 10 µM) as "hits" for further confirmation and dose-response studies.
-
Preclinical Development: The Final Hurdle
Once a lead compound with potent in vitro activity and good SAR is identified, it must be evaluated for its drug-like properties. This is the realm of ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology).[20][21][22][23][24] Up to 40% of drug candidates have historically failed due to toxicity, making early ADME-Tox profiling essential for mitigating risk.[24]
Key ADME-Tox Assays:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine how quickly the compound is broken down by metabolic enzymes (e.g., Cytochrome P450s).[22]
-
Permeability: Measured using assays like the Caco-2 model to predict how well the compound will be absorbed across the intestinal wall.
-
Cytotoxicity: Evaluated against various cell lines (e.g., HepG2 liver cells) to identify general toxicity.[14]
-
Cardiac Safety: Assessed using assays like the hERG channel inhibition assay to flag potential for cardiac side effects.[25]
-
In Vivo Pharmacokinetics (PK): Performed in animal models (typically rodents) to understand how the drug is absorbed, distributed, and cleared in a living system.
The goal is to select a single preclinical candidate that demonstrates a compelling balance of potent efficacy against its target and a favorable safety and pharmacokinetic profile, justifying the significant investment required for clinical trials.[22][24]
Conclusion and Future Directions
The discovery of novel benzamide compounds remains a dynamic and highly fruitful area of drug development. The principles outlined in this guide—a logical progression from target to candidate, a commitment to data-driven SAR, and the early integration of ADME-Tox—provide a robust framework for success.
Future innovations will continue to enhance this process. The integration of artificial intelligence and machine learning (AI/ML) is already beginning to revolutionize drug discovery by predicting ADME-Tox properties, designing novel scaffolds, and analyzing vast datasets with unprecedented speed.[26][27] As our understanding of disease biology deepens and our technological capabilities expand, the venerable benzamide scaffold is poised to deliver the next generation of life-changing medicines.
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A Technical Guide to the Preliminary Screening of 3-Bromo-N-cyclohexylbenzamide
Abstract
This guide provides a comprehensive framework for the preliminary screening of the novel chemical entity, 3-bromo-N-cyclohexylbenzamide. Recognizing the compound as a previously uncharacterized molecule, this document outlines a logical, multi-stage screening cascade designed to efficiently characterize its fundamental physicochemical properties, evaluate its general cytotoxic effects, and probe for potential biological activities. The protocols herein are designed to be robust and self-validating, incorporating essential controls and quality checks. This guide is intended for researchers and scientists in drug discovery and development, offering a foundational strategy to generate the initial data necessary for informed decision-making on the future trajectory of this compound.
Introduction: Rationale and Strategy
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a rigorous process of elimination and characterization.[1] this compound is a small molecule featuring a substituted benzamide scaffold. This structural motif is present in a wide range of biologically active compounds, exhibiting antimicrobial, and antiproliferative activities, among others.[2][3] The presence of the bromine atom and the N-cyclohexyl group introduces specific lipophilic and steric properties that could modulate its interaction with biological targets.
Given the absence of prior biological data for this specific compound, a systematic, tiered screening approach is paramount. This strategy, often termed a "screening cascade," is designed to answer fundamental questions sequentially:
-
Is the compound "drug-like"? Assessing its basic physicochemical properties to ensure it is amenable to biological testing.
-
Is the compound overtly toxic? Determining its general cytotoxicity to establish a viable concentration range for subsequent assays.
-
Does the compound exhibit any interesting biological activity? Employing a panel of broad, target-agnostic or target-class-focused assays to identify a potential "hit."[4]
This guide provides the technical details for each of these stages, emphasizing the causality behind experimental choices to ensure the generation of reliable and interpretable data.
Stage 1: Physicochemical Characterization
Before any biological evaluation, it is critical to understand the fundamental properties of this compound. These parameters influence its behavior in aqueous assay buffers and its potential for absorption and distribution, forming the bedrock of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][6][7][8]
Key Parameters and Rationale
A core set of initial physicochemical and ADME tests provides a foundational understanding of the molecule.[9]
| Parameter | Experimental Method | Rationale & Significance |
| Aqueous Solubility | Kinetic Solubility Assay (e.g., Nephelometry or Turbidimetry) | Determines the concentration at which the compound precipitates from an aqueous solution (typically PBS). Poor solubility can lead to false negatives/positives in biological assays and indicates potential issues with bioavailability.[9] |
| Lipophilicity | LogD7.4 (Shake-flask method or HPLC) | Measures the compound's distribution between an organic (n-octanol) and aqueous phase at physiological pH 7.4. Lipophilicity is a critical determinant of membrane permeability, plasma protein binding, and metabolic clearance.[9] |
| Chemical Stability | Buffer Stability Assay (LC-MS/MS) | Assesses the compound's stability in the aqueous buffer to be used for biological assays over the planned incubation time. Degradation can lead to a loss of active compound or the formation of confounding byproducts.[6] |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | Quantifies the fraction of the compound that binds to plasma proteins. Only the unbound fraction is free to interact with the target, making this a crucial parameter for interpreting potency.[9] |
Experimental Protocol: Kinetic Aqueous Solubility
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4. This creates a range of final compound concentrations.
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at room temperature to allow for precipitation to reach equilibrium.
-
Measurement: Read the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Stage 2: General Cytotoxicity Profiling
The objective of this stage is to assess the compound's general toxicity against living cells. This is crucial for two reasons: it identifies potent, non-selective cytotoxic agents early, and it defines the non-toxic concentration range for use in more specific functional assays. A compound that kills all cells is not a useful therapeutic lead.
Assay Choice: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10] It is a cost-effective and high-throughput compatible method ideal for initial screening.[11]
Cell Line Selection
To gain a preliminary understanding of selectivity, it is advisable to test the compound against at least two cell lines:
-
A cancerous cell line: e.g., MCF-7 (breast adenocarcinoma) or A549 (lung carcinoma). These are widely used and well-characterized.
-
A non-cancerous or "normal" cell line: e.g., HEK293 (human embryonic kidney cells) or MRC-5 (normal human lung fibroblasts).
Observing significantly higher potency against the cancer cell line could indicate a desirable therapeutic window.[11]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.
-
Incubation: Incubate the plate for a standard duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will form visible purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate spectrophotometer.
-
Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).
Stage 3: Preliminary Biological Activity Screening
With physicochemical and cytotoxicity data in hand, the screening can proceed to identify potential biological activity. The initial search for activity should be broad. The benzamide moiety is a known "privileged structure" found in compounds targeting a range of protein classes.[12] Therefore, a logical starting point is to screen against key enzyme families and cellular pathways commonly implicated in disease.
Recommended Primary Assay Panels
A combination of biochemical (target-based) and cell-based (phenotypic) assays provides a comprehensive first look.[4]
| Assay Type | Target Class | Rationale | Example Assay |
| Biochemical | Protein Kinases | Kinases are a large, well-validated class of drug targets, particularly in oncology. The benzamide scaffold is present in some kinase inhibitors. | A commercial kinase panel screen (e.g., using radiometric or fluorescence-based activity assays) against a diverse set of kinases. |
| Biochemical | Proteases | Proteases are critical in many pathologies, including infectious disease and inflammation. | A panel of fluorescence resonance energy transfer (FRET)-based assays for key proteases like caspases or matrix metalloproteinases (MMPs). |
| Cell-Based | GPCRs | G-protein coupled receptors are the largest family of cell surface receptors and the target of a large percentage of approved drugs. | A panel of cell lines expressing different GPCRs, using a reporter gene (e.g., luciferase) or calcium flux assay to measure receptor activation or inhibition. |
| Cell-Based | Inflammation | A functional, phenotypic screen can uncover unexpected mechanisms of action. | An LPS-stimulated macrophage assay, measuring the inhibition of key inflammatory cytokines like TNF-α or IL-6 via ELISA. |
Workflow for High-Throughput Screening (HTS)
The process of screening is a systematic workflow designed to ensure data quality and reproducibility.[13][14]
-
Assay Development & Miniaturization: The chosen assays are optimized for a high-throughput format, typically 384-well plates, to conserve compound and reagents.[13]
-
Pilot Screen: A small subset of a compound library is screened to validate the assay performance under HTS conditions.[13] The key metric is the Z'-factor , a statistical measure of assay quality. A Z' > 0.5 is considered excellent for HTS.[13]
-
Primary Screen: this compound is screened at a single, high concentration (e.g., 10 or 20 µM, ensuring it is below its cytotoxic level and solubility limit) against the full assay panel.
-
Hit Identification: A "hit" is defined as a compound that produces a response exceeding a pre-defined threshold (e.g., >50% inhibition or activation, or >3 standard deviations from the mean of the negative controls).
-
Hit Confirmation: All initial hits must be re-tested using a freshly prepared sample of the compound to rule out experimental error.
-
Dose-Response Analysis: Confirmed hits are then tested in a full dose-response format (similar to the cytotoxicity assay) to determine their potency (EC₅₀ or IC₅₀).
Data Interpretation and Next Steps
The preliminary screen will categorize this compound into one of three groups:
-
Inactive/Cytotoxic: The compound shows no significant activity in any primary assay or is broadly cytotoxic at low concentrations. In this case, the compound would likely be deprioritized.
-
Potent, Non-specific Activity: The compound is active in multiple, unrelated assays. This could suggest a non-specific mechanism, such as compound aggregation or membrane disruption, and requires further investigation through counter-screens.
-
Specific "Hit": The compound shows confirmed, dose-dependent activity in a single assay or a related set of assays (e.g., against a specific kinase family). This is the ideal outcome.
A specific hit provides a clear direction for the next phase of drug discovery: Hit-to-Lead Optimization . This involves synthesizing and testing analogs of this compound to improve potency, selectivity, and ADME properties.
Conclusion
The preliminary screening of a novel compound like this compound is a hypothesis-generating process. It requires a disciplined, logical workflow that begins with fundamental characterization and systematically narrows the focus toward identifying specific biological activity. By following the tiered approach outlined in this guide—from physicochemical profiling to cytotoxicity testing and broad primary screening—researchers can efficiently gather the critical data needed to make a go/no-go decision. A positive outcome, the identification of a confirmed, specific hit, serves as the crucial first step in the long and complex path of drug discovery.
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Tahtaci, H. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. (2010). Available from: [Link]
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PubChem. 3-Bromo-N-cyclohexyl-N-ethyl-4-methylbenzamide. Available from: [Link]
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An In-depth Technical Guide to the Solubility Profile of 3-bromo-N-cyclohexylbenzamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility characteristics of 3-bromo-N-cyclohexylbenzamide. Given the limited publicly available solubility data for this specific compound, this document focuses on establishing a robust experimental approach, grounded in established principles of physical chemistry and analytical methodology.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and ultimately, the therapeutic efficacy of a potential drug candidate.[1] For a compound like this compound, which possesses structural motifs common in medicinal chemistry, a thorough understanding of its solubility in various aqueous and organic media is a prerequisite for any further development.[2] This guide will detail the necessary steps to experimentally determine and report the solubility of this compound, ensuring data integrity and reproducibility.
Physicochemical Properties of this compound
While specific experimental solubility data is scarce, a profile of its key physicochemical properties can be compiled from available data for the parent compound and related structures. These properties offer initial insights into its expected solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆BrNO | PubChem |
| Molecular Weight | 282.18 g/mol | [3] |
| XLogP3 | 3.7 | [3] |
| Hydrogen Bond Donor Count | 1 | ECHEMI |
| Hydrogen Bond Acceptor Count | 1 | ECHEMI |
Note: Some values are for the closely related 4-bromo-N-cyclohexylbenzamide and 3-bromo-N-cyclohexylbenzenesulfonamide and should be used as an estimation.[3][4] The positive XLogP3 value suggests a lipophilic nature, indicating that the solubility in aqueous media might be limited.
Experimental Determination of Solubility
A multi-faceted approach is recommended to build a comprehensive solubility profile for this compound. This involves both qualitative and quantitative assessments.
Qualitative Solubility Assessment
A preliminary qualitative assessment in various solvents provides a rapid understanding of the compound's general solubility characteristics.[5][6][7]
Experimental Protocol: Qualitative Solubility Testing
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1-5 mg) of this compound into separate, labeled vials.
-
Solvent Addition: To each vial, add a fixed volume (e.g., 1 mL) of the test solvent. A recommended starting set of solvents includes:
-
Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: Visually inspect each vial for the presence or absence of undissolved solid.
-
Classification: Classify the solubility as:
-
Soluble: No visible solid particles.
-
Slightly Soluble: A small amount of solid remains.
-
Insoluble: The majority of the solid remains undissolved.
-
Sources
A Technical Guide to the Spectroscopic and Synthetic Profile of 3-bromo-N-cyclohexylbenzamide
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 3-bromo-N-cyclohexylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of characterizing this compound. We will explore its infrared, nuclear magnetic resonance, and mass spectrometric data, alongside a detailed, field-proven synthetic protocol. The causality behind experimental choices is elucidated to provide actionable insights for laboratory application.
Introduction: Contextualizing this compound
This compound belongs to the broad class of N-substituted benzamides, a scaffold of significant interest in medicinal chemistry. Substituted benzamides are known to exhibit a wide range of biological activities, including acting as dopamine receptor antagonists, antiemetics, and antipsychotics. The specific combination of a bromine atom on the benzoyl ring and a cyclohexyl group on the amide nitrogen imparts distinct physicochemical properties, such as lipophilicity and hydrogen bonding capabilities, which are critical for its interaction with biological targets. Understanding the precise spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and elucidation of its role in various chemical and biological systems.
Molecular Structure and Physicochemical Properties
The structural framework of this compound forms the basis for interpreting its spectroscopic data.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆BrNO | Calculated |
| Molecular Weight | 282.18 g/mol | [1] |
| XLogP3 | 3.7 | [1] |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 1 | Calculated |
| Rotatable Bond Count | 2 | Calculated |
Synthesis of this compound
The most reliable and widely adopted method for the synthesis of N-substituted amides, such as this compound, is the Schotten-Baumann reaction. This involves the acylation of a primary amine (cyclohexylamine) with an acyl chloride (3-bromobenzoyl chloride) in the presence of a base.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Acyl Chloride
This protocol is a self-validating system; successful synthesis will yield a product with the spectroscopic characteristics outlined in the subsequent sections.
Materials:
-
3-bromobenzoyl chloride
-
Cyclohexylamine
-
Triethylamine (or another suitable base like pyridine)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate for recrystallization or chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive acyl chloride.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 3-bromobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred amine solution. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine and cyclohexylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine (to reduce the solubility of the organic product in the aqueous phase).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Characterization
Disclaimer: The following spectral data are predicted based on the chemical structure and data from analogous compounds. Experimental data should be obtained for definitive characterization.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3300 | N-H stretch (amide) | Strong, sharp |
| 3050-3100 | C-H stretch (aromatic) | Medium |
| 2850-2950 | C-H stretch (aliphatic, cyclohexyl) | Strong |
| ~1640 | C=O stretch (amide I band) | Strong |
| ~1540 | N-H bend (amide II band) | Medium |
| ~1450 | C-H bend (aliphatic) | Medium |
| ~1070 | C-Br stretch | Medium |
The presence of a strong absorption around 1640 cm⁻¹ is a key indicator of the amide carbonyl group. The N-H stretch at approximately 3300 cm⁻¹ confirms the presence of a secondary amide.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of the signals reveal the structure of the compound.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | t, J ≈ 1.8 Hz | 1H | Ar-H (H2) |
| ~7.65 | dt, J ≈ 7.8, 1.2 Hz | 1H | Ar-H (H6) |
| ~7.55 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | Ar-H (H4) |
| ~7.30 | t, J ≈ 7.9 Hz | 1H | Ar-H (H5) |
| ~6.10 | d, J ≈ 8.0 Hz | 1H | N-H |
| ~3.95 | m | 1H | Cyclohexyl-H (CH-N) |
| 1.10-2.10 | m | 10H | Cyclohexyl-H (5 x CH₂) |
The downfield signals between 7.30 and 7.90 ppm are characteristic of the protons on the substituted benzene ring. The broad singlet or doublet around 6.10 ppm is indicative of the amide proton. The multiplet around 3.95 ppm corresponds to the cyclohexyl proton attached to the nitrogen, and the upfield multiplets represent the remaining cyclohexyl protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each signal corresponds to a unique carbon atom in a specific chemical environment.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | C=O (amide) |
| ~136.5 | Ar-C (C1) |
| ~134.0 | Ar-C (C3-Br) |
| ~130.0 | Ar-CH (C5) |
| ~129.5 | Ar-CH (C6) |
| ~125.5 | Ar-CH (C2) |
| ~122.5 | Ar-CH (C4) |
| ~49.0 | Cyclohexyl-CH (CH-N) |
| ~33.0 | Cyclohexyl-CH₂ |
| ~25.5 | Cyclohexyl-CH₂ |
| ~24.8 | Cyclohexyl-CH₂ |
The amide carbonyl carbon is expected to resonate at the most downfield position (~166.0 ppm). The aromatic carbons will appear in the 122-137 ppm range, with the carbon attached to the bromine atom being significantly influenced. The cyclohexyl carbons will be found in the upfield region.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern can help to elucidate its structure.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound will be observed, with two peaks of nearly equal intensity at m/z 281 and 283, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
Key Fragmentation Pathways:
-
Loss of the cyclohexyl group ([M - C₆H₁₁]⁺) leading to a fragment at m/z 182/184.
-
Cleavage of the amide bond, resulting in the 3-bromobenzoyl cation at m/z 183/185.
-
Formation of the cyclohexylaminium ion at m/z 100.
-
Caption: Predicted mass spectrometry fragmentation of this compound.
Potential Applications and Future Directions
While specific biological activity data for this compound is not widely published, its structural motifs suggest potential for investigation in several areas of drug discovery. The benzamide core is a well-established pharmacophore, and the bromo and cyclohexyl substituents can be modulated to optimize properties such as potency, selectivity, and pharmacokinetics. Potential research avenues include:
-
Antimicrobial Agents: Substituted benzamides have been explored for their antimicrobial properties.[2]
-
Enzyme Inhibitors: The amide linkage and aromatic system provide opportunities for hydrogen bonding and hydrophobic interactions within enzyme active sites.
-
Central Nervous System (CNS) Agents: The lipophilicity imparted by the cyclohexyl and bromo groups may facilitate blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.[3]
Further research is warranted to synthesize and screen this compound in relevant biological assays to determine its therapeutic potential.
Conclusion
This technical guide has provided a detailed, albeit predictive, spectroscopic and synthetic profile of this compound. The outlined synthetic protocol, based on the robust Schotten-Baumann reaction, offers a reliable method for its preparation. The predicted IR, ¹H NMR, ¹³C NMR, and mass spectral data provide a solid foundation for the characterization of this compound. This information is intended to empower researchers to confidently synthesize, identify, and further investigate the potential applications of this and related N-substituted benzamides in their scientific endeavors.
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PubChem. 4-bromo-N-cyclohexylbenzamide. National Center for Biotechnology Information. Available at: [Link].
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Garg, N. K., et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 2013, 15(9), 2132–2135. Available at: [Link].
-
Correa, A., et al. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. RSC Advances, 2020, 10(32), 19099-19106. Available at: [Link].
-
Deshpande, P. A., et al. Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4155-4159. Available at: [Link].
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Pani, L., Gessa, G. L., & Corsini, G. U. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 2002, 7(3), 247-253. Available at: [Link].
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3-bromo-N-cyclohexylbenzamide safety and handling
An In-depth Technical Guide to the Safe Handling of 3-bromo-N-cyclohexylbenzamide
Introduction
This compound is a halogenated aromatic amide of interest in synthetic chemistry and drug discovery. As with any novel or specialized chemical compound, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the safety and handling procedures for this compound, drawing upon established principles for related chemical classes to ensure a self-validating system of laboratory safety. The causality behind each recommendation is explained to empower researchers with the knowledge to handle this and similar compounds with the utmost care.
Chemical and Physical Properties
A summary of the known and predicted properties of this compound is presented below. It is crucial to note that in the absence of a specific Safety Data Sheet (SDS), these properties are based on data from structurally similar compounds.
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₃H₁₆BrNO | PubChem |
| Molecular Weight | 282.18 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | Based on similar benzamide compounds. |
| Melting Point | Not available. Likely a solid at room temperature. | Based on general properties of amides. |
| Boiling Point | Not available. | High boiling point expected. |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMSO, DMF, alcohols). | General solubility of benzamide derivatives. |
| CAS Number | Not available. | This is a specific compound that may not have a registered CAS number. |
Hazard Identification and Risk Assessment
-
Acute Toxicity (Oral): Aromatic amides can be harmful if swallowed[1][2]. Ingestion may lead to gastrointestinal irritation.
-
Skin Corrosion/Irritation: Halogenated aromatic compounds can cause skin irritation upon prolonged contact[3][4].
-
Serious Eye Damage/Irritation: As with many chemical powders, dust can cause serious eye irritation[3][4][5].
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation[3][5][6].
-
Germ Cell Mutagenicity: Some benzamide derivatives are suspected of causing genetic defects[1][2].
-
Chronic Exposure: The long-term effects of exposure have not been determined. Chronic exposure should be avoided.
Causality of Hazards: The bromine atom on the benzene ring increases the lipophilicity of the molecule, potentially enhancing its ability to be absorbed through the skin. The amide group can be metabolically activated, and aromatic amines, a potential hydrolysis product, are a class of compounds known for their toxicity[7].
Engineering Controls
The primary line of defense against chemical exposure is the implementation of effective engineering controls. These are designed to minimize the risk of exposure at the source.
-
Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors[8][9].
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
-
Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled[10].
Personal Protective Equipment (PPE)
The use of appropriate PPE is essential to protect researchers from direct contact with this compound.[11][12][13]
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required.[14][15] A face shield should be worn over safety goggles when there is a risk of splashing or dust generation.[12][14]
-
Skin Protection:
-
Gloves: Nitrile gloves are the standard for handling most laboratory chemicals and should be used when working with this compound.[15] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory to protect against skin contact and to keep personal clothing clean.[14][15]
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2][14] All respirator use must be in accordance with a comprehensive respiratory protection program.
Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use a spatula for solid transfers to minimize dust generation.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Work Practices: Avoid creating dust. Wash hands thoroughly after handling, even if gloves were worn.[1][16] Do not eat, drink, or smoke in the laboratory.[1][16]
Storage Protocol:
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][2][8]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6]
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][16] Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
In Case of Inhalation: Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][2]
-
For large spills, contact the institution's environmental health and safety department.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Reactivity and Stability
-
Chemical Stability: this compound is expected to be stable under normal laboratory conditions.[6]
-
Hazardous Reactions: No specific hazardous reactions have been reported. However, amides can be hydrolyzed under acidic or basic conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[17]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Disposal: Dispose of the compound and any contaminated materials in a sealed, labeled container.[1][2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the general trash.[1]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound in a research setting.
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Methodological & Application
Application Note: A Universal In Vitro Kinase Assay Protocol for the Functional Characterization of 3-bromo-N-cyclohexylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The expansive landscape of kinase drug discovery necessitates robust and adaptable methods for characterizing novel small molecules. This guide provides a comprehensive framework for conducting an in vitro kinase assay to evaluate the inhibitory potential of 3-bromo-N-cyclohexylbenzamide, a compound with limited publicly available biological data. Acknowledging the absence of a known kinase target for this molecule, we present a universal protocol centered on the highly sensitive and versatile ADP-Glo™ Kinase Assay. This luminescent assay quantifies kinase activity by measuring ADP production, a universal product of kinase-catalyzed phosphorylation. The protocol herein is designed to be broadly applicable for screening this compound against a panel of kinases or for in-depth characterization against a specific kinase of interest. This document provides detailed, step-by-step methodologies, explains the rationale behind experimental choices, and offers guidance on data analysis and interpretation, empowering researchers to effectively assess the compound's kinase inhibitory profile.
Introduction: The Rationale for a Universal Kinase Assay Approach
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1] Consequently, the identification and characterization of novel kinase inhibitors are paramount in drug discovery.[2][3] this compound is a small molecule for which the kinase inhibitory profile is not yet established. In the absence of a designated biological target, a logical first step is to employ a universal kinase assay that is not dependent on specific antibodies or substrates.
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay system that measures the amount of ADP produced during a kinase reaction.[4][5] This provides a direct measure of kinase activity. The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which then fuels a luciferase/luciferin reaction, producing a light signal that is proportional to the initial kinase activity.[6][7] The universality of this assay stems from its detection of ADP, a common product of all kinase reactions, making it suitable for virtually any kinase and substrate combination.[4][8]
This application note will detail a protocol for utilizing the ADP-Glo™ assay to determine the inhibitory effect of this compound on kinase activity.
Materials and Reagents
| Reagent/Material | Supplier Example | Purpose |
| This compound | Varies | Test Compound |
| DMSO (Dimethyl Sulfoxide), anhydrous | Sigma-Aldrich | Compound Solvent |
| Recombinant Kinase(s) of Interest | Promega, Thermo Fisher, etc. | Enzyme Source |
| Kinase-specific substrate (peptide or protein) | Varies | Phosphorylation Target |
| ADP-Glo™ Kinase Assay Kit | Promega | ADP Detection |
| Kinase Reaction Buffer | Varies (often supplied with kinase) | Optimal Kinase Activity |
| ATP (Adenosine 5'-triphosphate) | Sigma-Aldrich | Phosphate Donor |
| DTT (Dithiothreitol) | Sigma-Aldrich | Reducing Agent |
| MgCl₂ (Magnesium Chloride) | Sigma-Aldrich | Kinase Cofactor |
| White, opaque 96- or 384-well plates | Corning, Greiner | Low cross-talk for luminescence |
| Multichannel pipettes | Varies | Liquid Handling |
| Plate-reading luminometer | BMG Labtech, Promega, etc. | Signal Detection |
Experimental Protocols
Preliminary Compound Characterization (Critical First Step)
Before proceeding with the kinase assay, it is essential to determine the solubility of this compound in the assay buffer. This can be achieved by preparing a high-concentration stock solution in DMSO and then serially diluting it in the kinase reaction buffer. Visual inspection for precipitation and measurement of turbidity can help establish the solubility limit. It is also advisable to assess the compound for potential assay interference, such as intrinsic luminescence or quenching effects, by running controls without kinase or ATP.
Kinase Reaction Setup
The following protocol is a general guideline and should be optimized for each specific kinase-substrate pair.
-
Prepare Compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For a typical 10-point dose-response curve, a 3-fold serial dilution is recommended.
-
Prepare an intermediate dilution of the compound series in the kinase reaction buffer. This is to minimize the final DMSO concentration in the assay, which should ideally be ≤1%.
-
-
Prepare Kinase Reaction Master Mix:
-
On ice, prepare a master mix containing the kinase, substrate, ATP, and any necessary cofactors (e.g., MgCl₂, DTT) in the appropriate kinase reaction buffer. The optimal concentrations of kinase, substrate, and ATP should be determined empirically for each new kinase system. As a starting point, use an ATP concentration at or near the Kₘ for the specific kinase.
-
-
Assemble the Kinase Reaction:
-
In a white, opaque multi-well plate, add the diluted this compound or DMSO (for no-inhibitor and no-kinase controls).
-
Initiate the kinase reaction by adding the kinase reaction master mix to each well.
-
The final reaction volume will depend on the plate format (e.g., 25 µL for a 96-well plate or 5-10 µL for a 384-well plate).
-
-
Incubation:
-
Mix the plate gently on a plate shaker.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.
-
Caption: Data analysis workflow for determining the IC₅₀ value.
Interpreting the Results: A low IC₅₀ value suggests that this compound is a potent inhibitor of the tested kinase. [9]However, it is crucial to consider that the IC₅₀ value can be influenced by assay conditions, such as the ATP concentration. [10]For ATP-competitive inhibitors, the IC₅₀ will increase with increasing ATP concentrations.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Pipetting errors- Incomplete mixing- Edge effects on the plate | - Use calibrated pipettes- Ensure thorough mixing after each reagent addition- Avoid using the outer wells of the plate or fill them with buffer |
| Low signal-to-background ratio | - Low kinase activity- Suboptimal reaction conditions | - Increase enzyme concentration or incubation time- Optimize buffer pH, salt concentration, and temperature |
| Inconsistent dose-response curve | - Compound precipitation at high concentrations- Compound interference with the assay | - Determine the solubility limit of the compound and test below this concentration- Run controls to check for compound auto-luminescence or quenching |
| Inhibitor appears inactive in vitro but is active in cells | - The compound may be a pro-drug requiring metabolic activation- The in vitro assay conditions (e.g., ATP concentration) do not reflect the cellular environment | - Consider cell-based assays to complement the in vitro data<br>- Test the inhibitor at various ATP concentrations to assess its mode of action [10] |
Conclusion
This application note provides a detailed and adaptable protocol for the initial in vitro characterization of this compound's kinase inhibitory activity. By employing a universal assay platform like ADP-Glo™, researchers can efficiently screen this compound against a broad range of kinases or perform detailed mechanistic studies on a specific target. Rigorous preliminary compound characterization and careful assay optimization are critical for generating reliable and reproducible data. The insights gained from these in vitro studies will be instrumental in guiding further preclinical development of this compound as a potential kinase inhibitor.
References
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Promega Corporation. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
- Klink, T. A., et al. (2010). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Journal of Biomolecular Screening, 15(4), 465-470.
- Drewry, D. H., et al. (2014). Drug screening: Identifying novel protein kinase inhibitors. Nature Reviews Drug Discovery, 13(12), 877-878.
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Retrieved from [Link]
- Urao, N., et al. (2021). Identification of novel compounds that inhibit SnRK2 kinase activity by high-throughput screening. Bioscience, Biotechnology, and Biochemistry, 85(4), 837-845.
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PubChem. (n.d.). 3-Bromo-N-cyclohexyl-5-fluoro-4-methylbenzamide. Retrieved from [Link]
- Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781.
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Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter? Retrieved from [Link]
-
ResearchGate. (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay? Retrieved from [Link]
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CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]
-
protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]
-
Promega Connections. (2025, August 20). Exploring the Relationship Between IC50 and Kd in Pharmacology. Retrieved from [Link]
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CP Lab Safety. (n.d.). N-Cyclohexyl-4-bromo-3-methylbenzamide, min 98%, 100 grams. Retrieved from [Link]
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Application Note: A Comprehensive Workflow for the Cellular Characterization of Novel Benzamide Derivatives, Featuring 3-bromo-N-cyclohexylbenzamide as a Case Study for Potential NAMPT Inhibition
Introduction
In the landscape of drug discovery, researchers frequently encounter novel chemical entities with limited or no publicly available biological data. A case in point is the compound 3-bromo-N-cyclohexylbenzamide , which, despite its availability from chemical suppliers, lacks published studies detailing its biological effects or mechanism of action.[1][2] This application note addresses this common challenge by providing a structured, hypothesis-driven workflow to systematically characterize such compounds.
We propose a plausible scientific hypothesis: based on structural motifs present in known enzyme inhibitors, this compound may target the critical metabolic enzyme Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a crucial coenzyme for cellular metabolism, DNA repair, and signaling.[3][4][5] Many cancer cells exhibit elevated NAMPT expression and a heightened dependency on this pathway, making NAMPT a compelling target for oncology therapeutics.[6][7][8][9]
This guide provides a comprehensive, self-validating system of protocols designed for researchers, scientists, and drug development professionals. It details a logical progression of experiments, from initial cytotoxicity screening to target engagement and mechanistic validation, using this compound as a working example to investigate its potential as a NAMPT inhibitor.
Part 1: Foundational Analysis – Phenotypic Screening for Cytotoxicity
The Scientific Rationale: The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability. A broad-spectrum cytotoxicity screen across a panel of relevant cell lines establishes the compound's potency (quantified as the half-maximal inhibitory concentration, IC50) and can provide early indications of its selectivity. For a putative NAMPT inhibitor, it is logical to screen against cancer cell lines known to be highly reliant on the NAD+ salvage pathway, such as certain hematological malignancies or solid tumors.[6][7]
Experimental Workflow: Initial Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity and IC50 values.
Protocol 1: Cell Viability Assessment using WST-1 Assay
This protocol outlines a colorimetric assay to measure cell viability, based on the cleavage of the tetrazolium salt WST-1 by cellular mitochondrial dehydrogenases in viable cells.[10]
Materials:
-
This compound
-
Sterile, 96-well flat-bottom cell culture plates
-
Selected cancer cell lines (e.g., A2780 ovarian cancer, HCT116 colon cancer)
-
Appropriate cell culture medium, supplemented with fetal bovine serum (FBS) and antibiotics
-
WST-1 reagent
-
DMSO (cell culture grade)
-
Multichannel pipette and plate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[11]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO only) and "blank" (medium only) wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2. The duration should be optimized based on the cell line's doubling time.[12]
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation & Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized viability (%) against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Data Presentation: Sample IC50 Table
| Cell Line | Tissue of Origin | Putative NAMPT Dependency | IC50 (µM) for this compound |
| HCT116 | Colon Carcinoma | High | [Experimental Value] |
| A2780 | Ovarian Cancer | High | [Experimental Value] |
| Jurkat | T-cell Leukemia | High | [Experimental Value] |
| HEK293 | Embryonic Kidney | Low (Non-cancerous) | [Experimental Value] |
Part 2: Target Engagement and Mechanistic Validation
The Scientific Rationale: Following a positive cytotoxicity result, it is crucial to determine if the compound directly interacts with its hypothesized target. This involves moving from a cellular phenotype (death) to a biochemical or molecular readout of target engagement. For a NAMPT inhibitor, this means directly measuring its effect on NAMPT enzymatic activity and the downstream consequences: depletion of cellular NAD+ pools.[13][14]
The NAD+ Salvage Pathway
Caption: The NAD+ salvage pathway, highlighting the hypothesized inhibition of NAMPT.
Protocol 2: Cellular NAD+/NADH Quantification Assay
Rationale: A direct and crucial consequence of NAMPT inhibition is the depletion of the cellular NAD+ pool. This assay quantifies the levels of both oxidized (NAD+) and reduced (NADH) forms.
Procedure: This protocol is based on the principles of commercially available NAD/NADH quantification kits, which typically use an enzyme cycling reaction to generate a colorimetric or fluorescent product proportional to the amount of NAD+ and NADH.
-
Cell Treatment: Seed cells (e.g., HCT116) in a 6-well plate and treat with this compound at concentrations around its IC50 (e.g., 0.5x, 1x, 2x IC50) for 24 hours. Include a vehicle control.
-
Cell Lysis: Harvest cells and extract NAD+/NADH using the specific lysis/extraction buffers provided by a commercial kit. It is critical to follow the manufacturer's instructions to accurately measure the separate NAD+ and NADH pools.
-
Detection: Transfer the lysates to a 96-well plate. Add the kit's reaction mixture and incubate. The reaction progress is monitored by measuring absorbance or fluorescence over time.
-
Quantification: Calculate the concentrations of NAD+ and NADH in each sample by comparing them to a standard curve generated with known concentrations of NAD+. Present the data as total NAD+ levels or as a NAD+/NADH ratio.
Protocol 3: Downstream Signaling Analysis by Western Blot
Rationale: NAD+ depletion impacts the activity of NAD+-dependent enzymes like sirtuins (e.g., SIRT1) and Poly (ADP-ribose) polymerases (PARPs).[3][6] Inhibition of NAMPT can lead to energy stress, activating AMP-activated protein kinase (AMPK), and can induce apoptosis, which is marked by the cleavage of PARP. Western blotting allows for the qualitative and semi-quantitative analysis of these protein markers.[15]
Materials:
-
SDS-PAGE equipment, transfer apparatus, and power supplies
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SIRT1, anti-PARP, anti-cleaved-PARP, anti-phospho-AMPK, anti-AMPK, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Treat cells as described in Protocol 2. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-Actin or GAPDH should be used as a loading control to ensure equal protein loading.
Signaling Consequences of NAMPT Inhibition
Caption: Hypothesized downstream signaling effects of NAMPT inhibition.
Conclusion
This application note provides a robust and logical framework for the initial characterization of novel compounds with unknown biological activity, using this compound as a working example. By systematically progressing from broad phenotypic screening to specific target engagement and mechanistic studies, researchers can efficiently test a hypothesis and build a comprehensive profile of a compound's cellular effects. This workflow, combining cytotoxicity assays, direct measurement of NAD+ levels, and Western blot analysis of key signaling nodes, constitutes a powerful strategy in the early stages of drug discovery and chemical biology research.
References
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Gallí, M., et al. (2013). Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience. Current Drug Targets, 14(6), 637-43. [Link]
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Verdin, E. (2015). NAD+ in aging, metabolism, and neurodegeneration. Science, 350(6265), 1208-1213. [Link]
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Lucena-Cacace, A., et al. (2017). NAMPT Is a Potent Oncogene in Colon Cancer Progression that Modulates Cancer Stem Cell Properties and Resistance to Therapy through Sirt1 and PARP. Clinical Cancer Research, 24(5), 1202-1215. [Link]
-
Belenky, P., et al. (2007). Nicotinamide riboside promotes Sir2 silencing and extends lifespan via Nrk and Urh1/Pnp1/Meu1 pathways to NAD+. Cell, 129(3), 473-484. [Link]
-
Sampath, D., et al. (2015). The role of nicotinamide phosphoribosyltransferase in the G-CSF-induced myeloid differentiation of human CD34+ cells. Blood, 125(16), 2519-2529. [Link]
-
Wikipedia contributors. (2024). Nicotinamide adenine dinucleotide. Wikipedia, The Free Encyclopedia. [Link]
-
Cea, M., et al. (2012). Targeting NAD+ salvage pathway in cancer. Expert Opinion on Therapeutic Targets, 16(12), 1135-1147. [Link]
-
Patsnap Synapse. (2024). What are NAMPT inhibitors and how do they work?. Patsnap. [Link]
-
Imai, S., & Guarente, L. (2014). NAD+ and sirtuins in aging and disease. Trends in Cell Biology, 24(8), 464-471. [Link]
-
Lucena-Cacace, A., et al. (2018). NAMPT as a pivotal hub for metabolism and cancer. Biochemical Pharmacology, 153, 110-119. [Link]
-
Audrito, V., et al. (2013). Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience. Current Drug Targets, 14(6), 637-43. [Link]
-
Chen, H., et al. (2022). Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches. Cancers, 14(8), 2026. [Link]
-
AboutNAD.com. (n.d.). NAD+ Biosynthesis and Metabolome. AboutNAD.com. [Link]
-
Espinda, K., et al. (2022). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology, 24(2), 229-244. [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
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AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay. AxisPharm. [Link]
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Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. In In Vitro Dermal Absorption and Toxicity Testing. IntechOpen. [Link]
-
MBL International. (n.d.). NAD+ Biosynthesis Assay Kits. MBL International. [Link]
-
Shaffer, J., et al. (2020). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 63(20), 11432-11454. [Link]
-
Shaffer, J., et al. (2020). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. PMC. [Link]
-
Signosis. (n.d.). NAMPT Activity Assay Kit (100 Tests). Signosis. [Link]
-
Assay Genie. (n.d.). Human Nicotinamide phosphoribosyltransferase (NAMPT) ELISA Kit. Assay Genie. [Link]
-
Malik, A., & Czajkowsky, D. M. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. [Link]
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Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]
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Application Note & Protocol: Evaluating the Cytotoxicity of 3-bromo-N-cyclohexylbenzamide
Introduction: Unveiling the Therapeutic Potential of Novel Benzamide Derivatives
The benzamide scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including promising cytotoxic effects against various cancer cell lines.[1] The exploration of novel benzamide compounds is a critical avenue in the quest for more effective and targeted cancer therapies.[1] This application note provides a comprehensive experimental protocol for assessing the in vitro cytotoxicity of a novel compound, 3-bromo-N-cyclohexylbenzamide.
While the specific mechanism of action for this compound is yet to be fully elucidated, this guide offers a robust, field-proven framework for its initial cytotoxic characterization. By employing a multi-assay approach, researchers can obtain reliable and reproducible data on the compound's potency and its effects on cell viability, paving the way for further mechanistic studies and drug development.
Pillar 1: The Rationale Behind a Multi-Assay Approach to Cytotoxicity Testing
A single cytotoxicity assay provides only one perspective on a compound's effect on cells. To ensure a comprehensive and validated assessment, a combination of assays that measure different cellular parameters is paramount. This protocol advocates for a primary metabolic activity assay (MTT) complemented by a direct cell viability count (Trypan Blue exclusion).
-
Metabolic Activity Assessment (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[2][3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2][3][5] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[2] This assay is a cornerstone for initial high-throughput screening of cytotoxic compounds due to its sensitivity and reproducibility.[5]
-
Membrane Integrity Assessment (Trypan Blue Exclusion Assay): The Trypan Blue assay is a classic and straightforward method to differentiate viable from non-viable cells.[6] The principle is based on the integrity of the cell membrane; viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[6][7] This direct counting method provides a clear confirmation of cell death and complements the metabolic data from the MTT assay.
-
Confirmatory Assays (LDH and Calcein-AM/PI): For more in-depth mechanistic studies, additional assays can be employed. The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity due to membrane damage.[8][9] Live/dead cell imaging using Calcein-AM (stains live cells green) and Propidium Iodide (PI, stains dead cells red) offers a qualitative and quantitative visualization of cell viability.[10][11][12][13][14]
Pillar 2: Experimental Protocols for Cytotoxicity Assessment
This section provides detailed, step-by-step protocols for the MTT and Trypan Blue assays.
Cell Line Selection and Culture
The choice of cell lines is critical and should be guided by the research objectives.[15][16][17] For a general cytotoxicity screen of a novel compound, a panel of cell lines is recommended, including representatives from different cancer types and a non-cancerous cell line to assess selectivity.
Recommended Cell Lines:
-
MCF-7: Human breast adenocarcinoma (adherent)
-
A549: Human lung carcinoma (adherent)
-
HeLa: Human cervical cancer (adherent)[18]
-
HEK293: Human embryonic kidney cells (adherent, as a non-cancerous control)[15]
Culture Conditions: Cells should be cultured in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Primary Cytotoxicity Screening: The MTT Assay
This protocol is optimized for a 96-well plate format.
Materials:
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]
-
Cell culture medium (serum-free for MTT incubation)[5]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[2]
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.
-
Incubate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Incubation:
-
After the incubation period, carefully aspirate the medium containing the compound.
-
Add 100 µL of serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[3][19]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.[2][3] During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis in software like GraphPad Prism.[20][21][22]
Confirmatory Viability Assessment: Trypan Blue Exclusion Assay
This assay should be performed in parallel with the MTT assay using a separate set of plates (e.g., 24-well plates for easier cell handling).
Materials:
-
Trypan Blue solution (0.4%)[6]
-
Hemocytometer
-
Microscope
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound in 24-well plates as described for the MTT assay.
-
Cell Harvesting: After the treatment period, collect the cells. For adherent cells, trypsinize and collect the cell suspension.
-
Staining:
-
Cell Counting:
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
-
Data Analysis:
-
Calculate the percentage of viable cells using the formula: % Viable Cells = (Number of Viable Cells / Total Number of Cells) x 100[6]
-
Pillar 3: Visualization and Data Interpretation
Experimental Workflow
Caption: Overall workflow for determining the cytotoxicity of this compound.
Mechanism of the MTT Assay
Caption: Cellular mechanism of the MTT assay for assessing metabolic activity.
Hypothetical Data Presentation
Table 1: Dose-Response of HeLa Cells to this compound (48h Incubation)
| Concentration (µM) | Log Concentration | Mean Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | - | 1.250 | 100.0 |
| 0.1 | -1.0 | 1.235 | 98.8 |
| 1 | 0.0 | 1.050 | 84.0 |
| 5 | 0.7 | 0.750 | 60.0 |
| 10 | 1.0 | 0.613 | 49.0 |
| 25 | 1.4 | 0.350 | 28.0 |
| 50 | 1.7 | 0.150 | 12.0 |
| 100 | 2.0 | 0.050 | 4.0 |
| Calculated IC50 | 10.2 µM |
Interpretation of Results
The IC50 value is a critical metric for quantifying the potency of a cytotoxic compound.[20][21][22] A lower IC50 value indicates greater potency.[1] In our hypothetical example, the IC50 of this compound on HeLa cells is 10.2 µM.
It is crucial to compare the IC50 values across different cell lines. A compound that exhibits potent cytotoxicity against cancer cell lines (e.g., MCF-7, A549, HeLa) but has a significantly higher IC50 value for a non-cancerous cell line (e.g., HEK293) would be considered to have favorable selectivity, a desirable characteristic for a potential therapeutic agent.
The results from the Trypan Blue assay should corroborate the MTT data. A decrease in metabolic activity (MTT) should correspond to a decrease in the percentage of viable cells (Trypan Blue). Discrepancies between the two assays may suggest that the compound has cytostatic effects (inhibiting proliferation without causing immediate cell death) rather than being purely cytotoxic.[24]
Troubleshooting Common Issues in the MTT Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Contamination of media; interference from phenol red or serum.[25] | Use fresh, sterile reagents; use phenol red-free and serum-free medium during MTT incubation.[5][25][26] |
| Low Absorbance Signal | Low cell seeding density; insufficient MTT incubation time.[2][5] | Optimize cell seeding density; increase MTT incubation time to 4 hours.[2] |
| Incomplete Formazan Solubilization | Insufficient solvent volume; inadequate mixing.[25] | Ensure complete removal of MTT solution; use an adequate volume of DMSO and shake thoroughly.[25] |
| High Variability Between Replicates | Inconsistent cell seeding; pipetting errors; edge effects.[25] | Use a multichannel pipette for consistency; ensure proper mixing of cell suspension before seeding; avoid using the outer wells of the plate.[2][25] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the initial cytotoxic evaluation of this compound. By integrating the metabolic MTT assay with the membrane integrity-based Trypan Blue assay, researchers can obtain a robust and reliable dataset to determine the compound's IC50 value and its effect on cell viability. This foundational data is essential for guiding further preclinical development and mechanistic studies of novel benzamide derivatives as potential therapeutic agents.
References
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Trypan Blue Exclusion Test of Cell Viability. Cold Spring Harbor Protocols, 2016(10), pdb.prot087163. [Link]
-
DeNovix. Trypan Blue Assay Protocol | Technical Note 181. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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CLYTE Technologies. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
CELLINK. VIABILITY STAINING PROTOCOL Calcein AM and Propidium Iodide. [Link]
-
Leist, M., Hasiwa, N., & Hengstler, J. G. (2018). Highlight report: Cell type selection for toxicity testing. Archives of toxicology, 92(10), 3235–3238. [Link]
-
ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]
-
Al-Ostath, A., et al. (2022). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki, 34(2), 79-99. [Link]
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G-Biosciences. The Role of LDH in Cellular Cytotoxicity. [Link]
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Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]
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Application Note: High-Throughput Screening of 3-Bromo-N-cyclohexylbenzamide Analogs for Novel Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel bioactive compounds.[1][2] This application note provides a comprehensive guide to developing and executing a high-throughput screening campaign for analogs of 3-bromo-N-cyclohexylbenzamide. Benzamide derivatives are a versatile class of compounds known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] The systematic exploration of Structure-Activity Relationships (SAR) within a library of these analogs can lead to the identification of potent and selective modulators of various biological targets.[5][6]
This document outlines the critical steps from initial assay development and miniaturization to primary screening, data analysis, and hit confirmation. The protocols provided are designed to be robust, reproducible, and adaptable to both biochemical and cell-based assay formats.
Assay Development and Principles
The success of any HTS campaign hinges on the development of a robust and reliable assay. The choice between a biochemical and a cell-based assay will depend on the target of interest and the desired biological readout.[7][8]
Biochemical Assays
Biochemical assays are ideal for studying the direct interaction between a compound and a purified biological target, such as an enzyme or receptor.[9] These cell-free systems offer a controlled environment to quantify the modulation of target activity.[9]
Commonly Used Formats:
-
Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are highly sensitive and adaptable for HTS.[7]
-
Luminescence-Based Assays: Assays utilizing enzymes like luciferase offer high sensitivity and low background interference, making them a popular choice.[9]
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by evaluating the effect of compounds on cellular processes within a living cell.[10][11]
Commonly Used Formats:
-
Cell Viability Assays: These assays measure cell health and are often used to identify cytotoxic compounds. Common methods include ATP-based luminescent assays (e.g., CellTiter-Glo®) and resazurin reduction assays.[10][12]
-
Reporter Gene Assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase or GFP) under the control of a specific promoter, allowing for the measurement of pathway activation or inhibition.[10]
-
High-Content Screening (HCS): This technology combines automated microscopy with sophisticated image analysis to measure multiple cellular parameters simultaneously.[10]
Visualization of the HTS Workflow
The following diagram illustrates a generalized workflow for a high-throughput screening campaign.
Caption: A generalized workflow for a high-throughput screening campaign.
Protocols
Protocol 1: Biochemical Assay - Enzyme Inhibition (Generic Template)
This protocol provides a template for a 384-well format fluorescence-based enzyme inhibition assay.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer for the enzyme reaction (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
- Enzyme Solution: Dilute the purified enzyme to the desired working concentration in assay buffer.
- Substrate Solution: Prepare the fluorogenic substrate at 2X the final concentration in assay buffer.
- Compound Plates: Prepare serial dilutions of the this compound analog library in 100% DMSO. Further dilute to an intermediate concentration in assay buffer.
2. Assay Procedure:
- Using an automated liquid handler, dispense 5 µL of the compound solution into the wells of a 384-well assay plate.
- Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
- Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
- Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 30-60 minutes.
- Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
3. Controls:
- Negative Control (0% Inhibition): Wells containing enzyme, substrate, and DMSO (vehicle).
- Positive Control (100% Inhibition): Wells containing enzyme, substrate, and a known potent inhibitor.
Protocol 2: Cell-Based Assay - Cell Viability (Luminescent Readout)
This protocol describes a cell viability assay using a commercially available ATP detection reagent (e.g., CellTiter-Glo®) in a 384-well format.
1. Cell Culture and Plating:
- Culture the desired cell line under standard conditions.
- Harvest and count the cells, then dilute to the optimal seeding density in culture medium.
- Dispense 20 µL of the cell suspension into each well of a white, clear-bottom 384-well plate.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare intermediate dilutions of the compound library in culture medium.
- Add 5 µL of the diluted compounds to the corresponding wells of the cell plate.
- Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
3. Luminescence Measurement:
- Equilibrate the plate and the ATP detection reagent to room temperature.
- Add 25 µL of the ATP detection reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
4. Controls:
- Negative Control (100% Viability): Wells containing cells and DMSO (vehicle).
- Positive Control (0% Viability): Wells containing cells and a known cytotoxic agent.
Data Analysis and Quality Control
Rigorous data analysis and quality control are essential to ensure the reliability of HTS results.[13][14]
Primary Data Analysis
-
Normalization: Raw data from each plate should be normalized to the plate-specific controls. The percent inhibition (for biochemical assays) or percent viability (for cell-based assays) can be calculated using the following formulas:
-
Percent Inhibition = 100 * (1 - (Sample_Value - Positive_Control_Mean) / (Negative_Control_Mean - Positive_Control_Mean))
-
Percent Viability = 100 * (Sample_Value - Positive_Control_Mean) / (Negative_Control_Mean - Positive_Control_Mean)
-
-
Hit Selection: A "hit" is a compound that produces a statistically significant effect in the primary screen. The hit threshold is typically defined as a certain number of standard deviations from the mean of the negative controls (e.g., >3 standard deviations).
Quality Control Metrics
The quality of an HTS assay is assessed using statistical parameters calculated from the control wells on each plate.[15] The Z'-factor is a widely used metric to evaluate the robustness of an assay.[1]
| QC Metric | Formula | Recommended Value | Description |
| Z'-Factor | 1 - (3 * (σ_pos + σ_neg)) / | μ_pos - μ_neg | |
| Signal-to-Background (S/B) | μ_neg / μ_pos | > 10 | Represents the dynamic range of the assay. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 15% | Measures the variability of the data within the control groups. |
μ_pos and σ_pos are the mean and standard deviation of the positive controls, respectively. μ_neg and σ_neg are the mean and standard deviation of the negative controls, respectively.
Visualization of Data Analysis and Hit Triage
The following diagram illustrates the process of data analysis and hit triage.
Caption: Workflow for HTS data analysis and hit triage.
Hit Confirmation and Follow-up Studies
Primary hits from the HTS campaign require further validation to eliminate false positives and confirm their activity.
1. Hit Confirmation: Re-testing of the primary hits, preferably from a freshly prepared sample, is crucial to confirm their activity.
2. Dose-Response Analysis: Confirmed hits should be tested over a range of concentrations to determine their potency (IC50 or EC50 values).
3. Counter-Screens: It is important to perform counter-screens to assess the selectivity of the hits and rule out non-specific mechanisms of action, such as compound aggregation or interference with the assay technology.[16]
4. Structure-Activity Relationship (SAR) Analysis: The data from the analog screen can be used to build an initial SAR model.[17] This involves identifying the chemical features that are important for activity and selectivity. This information is invaluable for guiding the next phase of lead optimization.[18]
Conclusion
This application note provides a detailed framework for conducting a high-throughput screening campaign for this compound analogs. By following these guidelines, researchers can effectively identify and validate novel hit compounds for further drug development. The key to a successful HTS campaign lies in the careful development of a robust assay, stringent quality control, and a systematic approach to hit validation and follow-up studies.
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Application Notes and Protocols for the Investigation of 3-bromo-N-cyclohexylbenzamide in Cancer Research
Introduction: Rationale for Investigating 3-bromo-N-cyclohexylbenzamide
The landscape of oncology drug discovery is characterized by a continuous search for novel chemical scaffolds that can selectively target cancer cells. While there is a notable absence of published data on the specific biological activity of this compound, its core structure belongs to the benzamide class of compounds, which is of significant interest in medicinal chemistry.[1][2] Numerous derivatives of N-substituted benzamides have demonstrated potent and diverse anticancer properties, providing a strong rationale for the systematic investigation of this novel agent.[3][4][5]
Notably, structural analogs have shown efficacy through various mechanisms:
-
Tubulin Polymerization Inhibition: A prominent mechanism for benzamide derivatives is the disruption of microtubule dynamics. For example, novel N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine binding site, leading to mitotic arrest and apoptosis with IC₅₀ values in the nanomolar range.[6][7][8]
-
Kinase Inhibition: The benzamide scaffold is a key feature in many kinase inhibitors. A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were developed as fibroblast growth factor receptor-1 (FGFR1) inhibitors, which effectively suppressed the growth of non-small cell lung cancer (NSCLC) cell lines, induced G2 phase cell cycle arrest, and promoted apoptosis.[9][10]
-
Broad Antiproliferative Activity: Other related structures, such as N-cyclohexyl-2-nitrobenzamide and various cycloalkanecarboxamide derivatives, have also shown preliminary anticancer or antimicrobial activity, highlighting the potential of the N-cyclohexylamide moiety in generating biologically active molecules.[11]
Given this precedent, this compound emerges as an unexplored but promising candidate for cancer research. The presence of the N-cyclohexyl group and the bromine substituent on the benzoyl ring offers unique steric and electronic properties that may confer novel biological activities. This document provides a comprehensive guide for researchers to conduct the initial characterization of this compound as a potential anticancer agent, from primary screening to mechanism of action studies.
Proposed Research Workflow
The investigation of a novel compound requires a systematic, phased approach. We propose a workflow that begins with broad cytotoxicity screening and progressively narrows down to specific mechanistic and target-based assays.
Caption: Hypothesized pathway: Tubulin inhibition leading to G2/M arrest and apoptosis.
Protocol: In Vitro Tubulin Polymerization Assay
Objective: To directly test the hypothesis that this compound inhibits the polymerization of tubulin in a cell-free system. [12][13][14] Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing >99% pure tubulin, GTP, and general tubulin buffer.
-
This compound
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (e.g., DMSO vehicle)
-
Temperature-controlled 96-well spectrophotometer (340 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents on ice as per the kit manufacturer's protocol. Prepare serial dilutions of this compound, Nocodazole, and DMSO in the provided buffer.
-
Reaction Setup: On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate. Then add the test compounds (this compound), controls, and buffer to the appropriate wells.
-
Initiate Polymerization: Place the plate into a spectrophotometer pre-warmed to 37°C. This temperature shift initiates GTP-dependent tubulin polymerization.
-
Data Acquisition: Immediately begin recording the absorbance (optical density) at 340 nm every 30-60 seconds for at least 60 minutes. The increase in absorbance is due to light scattering by the forming microtubules.
-
Analysis: Plot absorbance (OD) versus time for each condition. Compare the polymerization curves of the compound-treated samples to the positive and negative controls. An effective inhibitor will suppress the rate and extent of the OD increase. Calculate the IC₅₀ for polymerization inhibition.
Conclusion
While this compound is a novel entity in cancer research, its chemical structure provides a compelling basis for its investigation as an anticancer agent. The systematic application of the protocols detailed in this guide—from broad phenotypic screening to specific, hypothesis-driven target validation—will enable researchers to thoroughly characterize its biological activity and elucidate its mechanism of action. The insights gained from this workflow will be critical in determining the therapeutic potential of this and related benzamide compounds.
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Application Notes and Protocols for the Development of Assays for Novel Benzamide Derivatives
Introduction: The Therapeutic Promise of Benzamide Derivatives and the Imperative for Robust Assay Development
Benzamide derivatives are a versatile class of compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[1][2] Their therapeutic potential stems from their ability to interact with a variety of biological targets, such as dopamine receptors and key enzymes like histone deacetylases (HDACs), poly(ADP-ribose) polymerase (PARP), and inosine monophosphate dehydrogenase (IMPDH).[3][4][5] The journey from a newly synthesized benzamide derivative to a viable drug candidate is contingent upon a rigorous and systematic evaluation of its biological activity and physicochemical properties.[6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust assay cascade for the characterization of novel benzamide derivatives. As a Senior Application Scientist, the protocols and insights herein are grounded in field-proven experience, emphasizing not just the "how" but the critical "why" behind each experimental choice. Our objective is to empower you to generate high-quality, reproducible data that confidently drives your drug discovery program forward.
Part 1: Foundational Physicochemical Characterization: The Bedrock of Biological Assessment
Before delving into biological assays, a thorough physicochemical characterization of each novel benzamide derivative is paramount. These properties fundamentally influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile, thereby impacting its ultimate therapeutic efficacy.[6][7]
Structural Elucidation and Purity Assessment
The first step is to unequivocally confirm the chemical identity and purity of your synthesized compound. This ensures that the biological effects observed are attributable to the intended molecule and not impurities.
Table 1: Key Physicochemical Characterization Parameters and Methodologies
| Parameter | Method | Rationale |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the atomic connectivity and molecular weight of the synthesized benzamide derivative.[6] |
| Purity | High-Performance Liquid Chromatography (HPLC) | Quantifies the percentage of the desired compound and detects any impurities. A purity of >95% is generally required for biological screening. |
| Solubility | Shake-Flask Method in Phosphate-Buffered Saline (PBS) | Determines the aqueous solubility at physiological pH, which is critical for bioavailability and assay buffer selection.[6] |
| Lipophilicity (LogP) | Shake-Flask Method (n-Octanol/Water) | Measures the compound's hydrophobicity, which influences its ability to cross cell membranes.[6] |
| pKa | UV-Vis Spectrophotometry or Potentiometric Titration | Determines the ionization state at different pH values, affecting solubility, permeability, and target binding.[7] |
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the essential physicochemical characterization of novel benzamide derivatives.
Part 2: Primary Screening Assays: Identifying "Hits" with High-Throughput Cellular Assays
Primary screening aims to rapidly assess the biological activity of a library of novel benzamide derivatives to identify "hits" that warrant further investigation. Cell-based assays are highly recommended for primary screening as they provide more physiologically relevant data compared to biochemical assays.[6][8][9]
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
A fundamental primary screen is to assess the effect of the benzamide derivatives on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[10]
The MTT assay is based on the principle that metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding:
-
Culture the chosen cancer cell line (e.g., MCF-7 for breast cancer, K562 for leukemia) in the appropriate medium.[5][11]
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzamide derivatives in the cell culture medium. It is crucial to include a vehicle control (e.g., <0.5% DMSO) and a medium-only blank.[5]
-
Carefully remove the old medium from the cells and add the compound dilutions.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[12]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01M HCl solution with 10% SDS) to each well to dissolve the purple formazan crystals.[5][12]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
-
Absorbance Measurement and Data Analysis:
-
Read the absorbance on a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[3][14][15]
-
Table 2: Example Data Presentation for MTT Assay Results
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |
| BZD-001 | MCF-7 | 48 | 15.2 |
| BZD-002 | MCF-7 | 48 | 5.8 |
| BZD-003 | K562 | 48 | 22.1 |
| MS-275 (Control) | MCF-7 | 48 | 2.5 |
Target-Based Primary Screening: Cell-Based HDAC Inhibition Assay
If the novel benzamide derivatives are designed to target a specific enzyme, such as HDAC, a target-based primary screen is essential.
These assays utilize a cell-permeable substrate that is deacetylated by endogenous HDACs. The deacetylated product then acts as a substrate for a developer enzyme, which generates a luminescent or fluorescent signal.[16][17] The signal intensity is inversely proportional to HDAC activity.
-
Cell Seeding:
-
Seed a relevant cell line (e.g., K562 or HeLa) in a white, opaque 384-well plate at an optimized density.[18]
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Lysis and Signal Generation:
-
Add an equal volume of the HDAC-Glo™ I/II Reagent, which contains the cell-permeable substrate and a lytic agent, to each well.[18]
-
Incubate at room temperature for 15-30 minutes to allow for cell lysis, substrate deacetylation, and the developer enzyme reaction.
-
-
Luminescence Measurement and Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of HDAC inhibition relative to the vehicle control.
-
Determine the IC50 values for each compound.
-
Part 3: Secondary Validation Assays: Confirming On-Target Activity and Elucidating Mechanism of Action
"Hits" identified in primary screens require further validation to confirm their on-target activity and to elucidate their mechanism of action.
Dopamine D2 Receptor Antagonist Binding Assay
For benzamide derivatives designed as antipsychotics, confirming their binding to the dopamine D2 receptor is crucial.[3]
This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]spiperone) for binding to the dopamine D2 receptor in a membrane preparation from cells expressing the receptor.[19]
-
Membrane Preparation:
-
Culture cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.[20]
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]spiperone), and serial dilutions of the benzamide derivative.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor like butaclamol).[20]
-
Incubate at room temperature for 90 minutes with shaking to reach binding equilibrium.[20]
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.[20]
-
Wash the filters to remove any remaining unbound radioligand.
-
Add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.[20]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the benzamide derivative.
-
Determine the Ki (inhibitory constant) value from the IC50 using the Cheng-Prusoff equation.
-
GPCR Signaling Pathway Analysis using a Reporter Gene Assay
To understand the functional consequences of receptor binding, a reporter gene assay can be used to measure the downstream signaling of G protein-coupled receptors (GPCRs) like the dopamine D2 receptor.[2][21]
Dopamine D2 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. A common reporter for this pathway is a luciferase gene under the control of a cAMP response element (CRE). A decrease in cAMP leads to a decrease in luciferase expression and a corresponding decrease in the luminescent signal.[22]
Caption: Signaling pathway of a dopamine D2 receptor antagonist measured by a CRE-luciferase reporter assay.
Part 4: In Vitro ADME-Tox Assays: Early Assessment of Drug-like Properties and Safety
Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties is crucial to identify and eliminate compounds with undesirable profiles, thereby reducing late-stage attrition.[23][24][25]
Table 3: Key In Vitro ADME-Tox Assays for Benzamide Derivatives
| Parameter | Assay | Purpose |
| Absorption | Caco-2 Permeability Assay | Predicts oral absorption by measuring the transport of the compound across a monolayer of human intestinal cells.[23] |
| Metabolism | Cytochrome P450 (CYP) Inhibition Assay | Assesses the potential for drug-drug interactions by measuring the inhibition of major CYP enzymes (e.g., CYP3A4, CYP2D6).[23] |
| Metabolic Stability | Liver Microsome Stability Assay | Determines the rate of metabolism by liver enzymes, providing an indication of the compound's half-life.[23] |
| Toxicity | hERG Potassium Channel Inhibition Assay | Identifies compounds with the potential to cause cardiac arrhythmias.[26] |
| Toxicity | Cytotoxicity in Primary Hepatocytes | Evaluates the potential for liver toxicity. |
Part 5: Data Interpretation, Troubleshooting, and Assay Validation
Interpreting IC50 and EC50 Values
The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are key metrics for quantifying the potency of a compound.[14][15] A lower IC50 or EC50 value indicates a more potent compound.[15] It is important to remember that these values are dependent on the specific experimental conditions and the cell line used.[3]
Troubleshooting Common Issues in Cell-Based Assays
Table 4: Common Problems and Solutions in Cell-Based Assays
| Problem | Potential Cause(s) | Troubleshooting Strategy |
| High Well-to-Well Variability | Inconsistent cell seeding, edge effects, pipetting errors. | Ensure a homogenous cell suspension, avoid using the outer wells of the plate, use calibrated pipettes.[10][27] |
| Low Signal-to-Background Ratio | Suboptimal assay conditions, low cell number, compound interference. | Optimize cell density, incubation times, and reagent concentrations. Check for compound autofluorescence or quenching. |
| Poor Z'-Factor | High data variability, small assay window. | Re-optimize the assay parameters to minimize variability and maximize the difference between positive and negative controls. |
| Inconsistent Results | Cell passage number, mycoplasma contamination, reagent variability. | Use cells within a consistent passage range, regularly test for mycoplasma, use quality-controlled reagents.[28][29] |
Assay Validation: Ensuring Data Integrity and Reproducibility
To ensure the reliability of the generated data, each assay must be validated according to established guidelines, such as those from the FDA.[1][8][9][30][31]
Key Validation Parameters:
-
Specificity: The ability of the assay to measure the intended analyte without interference from other substances.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.
Conclusion: A Pathway to Advancing Novel Benzamide Derivatives
The development of robust and reliable assays is a cornerstone of successful drug discovery. By following the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can confidently characterize novel benzamide derivatives, identify promising lead candidates, and make data-driven decisions to advance their therapeutic development programs. The integration of physicochemical characterization, a tiered approach to biological screening, and rigorous assay validation will ultimately pave the way for the translation of these promising compounds from the laboratory to the clinic.
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CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
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Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Kim, J., et al. (2015). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PLoS One, 10(4), e0121424. Retrieved from [Link]
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Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
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Kaur, S., et al. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. Methods in Molecular Biology, 1947, 131-143. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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Visikol. (2023, May 18). IC50, EC50 and its Importance in Drug Discovery and Development. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Retrieved from [Link]
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Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
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GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
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Azimzadeh, P., et al. (2017). Reporter gene assays for investigating GPCR signaling. Methods in Cell Biology, 142, 89-99. Retrieved from [Link]
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Towards Data Science. (2021, January 6). Drug dose-response data analysis. Retrieved from [Link]
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Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772. Retrieved from [Link]
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Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
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Li, Z., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports, 7(1), 1-11. Retrieved from [Link]
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YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
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BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved from [Link]
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Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]
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CHUM. (n.d.). Screening HDAC Inhibitors - A Workflow Comprising High Throughput and High Content Screening. Retrieved from [Link]
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Drug Target Review. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]
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Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
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PubMed. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Retrieved from [Link]
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University of Texas at Dallas. (n.d.). MTT ASSAY. Retrieved from [Link]
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ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
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Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]
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BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
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ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Antiprotozoal Activity, and Physicochemical Evaluation of Benzamido–Menadione Derivatives. Retrieved from [Link]
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University of Nottingham. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated physicochemical characteristics of 2-Benzoylamino-N-phenyl-benzamide derivatives 3a-h. Retrieved from [Link]
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3-bromo-N-cyclohexylbenzamide: A Scoping Guide for a Novel Chemical Entity in Drug Discovery Workflows
An Application Note for Drug Discovery Professionals
Abstract: The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] This guide addresses the novel chemical entity, 3-bromo-N-cyclohexylbenzamide, for which public-domain biological data is currently scarce.[2][3] Rather than a retrospective analysis, this document serves as a prospective application note, providing a comprehensive, scientifically-grounded framework for researchers to undertake a systematic investigation of this compound. We will outline detailed protocols for its synthesis and characterization, propose a strategic workflow for target identification and validation based on rationales derived from structurally related molecules, and detail its potential use in hit-to-lead optimization through Structure-Activity Relationship (SAR) studies. This guide is designed to equip drug discovery professionals with the necessary protocols and strategic insights to unlock the potential of this compound.
Introduction: Rationale for Investigation
The N-cyclohexylbenzamide core is of significant interest in pharmacology. Derivatives of this family have been investigated for a range of biological activities, including the modulation of gastrointestinal motility and potential antibacterial effects.[4][5] Furthermore, the strategic placement of a bromine atom on the phenyl ring is a common tactic in medicinal chemistry to modulate pharmacokinetic properties and explore new binding interactions, potentially enhancing potency or altering selectivity. The combination of these features in this compound presents a logical starting point for a drug discovery campaign.
While specific data for this compound is not yet published, the known activities of its constituent parts provide a strong rationale for its investigation. For instance, various substituted benzamides are known to target G-protein coupled receptors, ion channels, and enzymes like histone deacetylases (HDACs).[6] This guide provides the foundational workflows to explore these and other possibilities.
Synthesis and Compound Characterization
A robust and scalable synthetic route is the first critical step in evaluating a new chemical entity. The most direct method for synthesizing this compound is via a nucleophilic acyl substitution.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
3-bromobenzoyl chloride
-
Cyclohexylamine
-
Triethylamine (TEA) or Pyridine (as a base)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of 3-bromobenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes. The base is crucial to neutralize the HCl byproduct formed during the reaction.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude solid by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure this compound.
Compound Characterization
The identity and purity of the synthesized compound must be confirmed.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Confirms the proton framework of the molecule. | Aromatic protons in the 7-8 ppm range, a multiplet for the cyclohexyl CH-N proton, and aliphatic protons of the cyclohexyl ring in the 1-2 ppm range.[7] |
| ¹³C NMR | Confirms the carbon skeleton. | A carbonyl carbon signal around 165-170 ppm, aromatic carbons (including one attached to bromine), and aliphatic carbons of the cyclohexyl ring.[8] |
| Mass Spec (MS) | Determines the molecular weight and confirms elemental composition (HRMS). | A characteristic M+ and M+2 isotopic pattern with nearly equal intensity, confirming the presence of a single bromine atom.[9] |
| Infrared (IR) | Identifies key functional groups. | A strong C=O (amide I) stretch around 1630-1680 cm⁻¹ and an N-H (amide II) bend around 1520-1570 cm⁻¹.[10] |
| Melting Point | Assesses purity. | A sharp, defined melting point range indicates high purity. |
Proposed Drug Discovery Workflow
For a novel compound with unknown biological activity, a systematic screening cascade is essential. This workflow ensures that resources are used efficiently, starting with broad, high-throughput screens and progressing to more specific, complex assays.
Caption: A generalized workflow for the investigation of a novel compound.
Application in Target Discovery (Hypothetical)
Given the structural alerts from related molecules, a logical first step is to screen this compound against pathways commonly modulated by benzamides. Structurally related 2-phenoxybenzamide derivatives have been reported to inhibit Raf kinase and histone deacetylases (HDACs).[6] Therefore, a primary hypothesis could involve screening against these target classes.
Protocol 2: In Vitro Kinase Inhibition Assay (Illustrative Example: Raf Kinase)
Objective: To determine if this compound can inhibit the activity of a representative kinase (e.g., B-Raf) in a cell-free assay.
Materials:
-
Recombinant human B-Raf enzyme
-
Kinase substrate (e.g., MEK1)
-
Adenosine triphosphate (ATP)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Positive control inhibitor (e.g., Sorafenib)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 100 nL) into the assay plates. Include wells for a positive control (Sorafenib) and a negative control (DMSO vehicle).
-
Enzyme/Substrate Addition: Add the kinase and substrate mixture in the appropriate kinase buffer to all wells.
-
Incubation: Gently mix and incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to detect competitive inhibitors effectively.
-
Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent from the kit according to the manufacturer's instructions. This typically involves a luciferase/luciferin system that measures the amount of remaining ATP.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[6]
Role in Hit-to-Lead Optimization & SAR
Once an initial "hit" is validated, the next phase is to improve its potency, selectivity, and drug-like properties. This is achieved through a systematic SAR study, where analogs of the hit compound are synthesized and tested.[11]
For this compound, key areas for modification include:
-
The Phenyl Ring: The position and nature of the halogen can be altered (e.g., moving the bromine to the 2- or 4-position, or substituting with chlorine or fluorine).
-
The Cyclohexyl Group: The ring size can be varied (e.g., cyclopentyl, cycloheptyl), or substitutions can be added to the ring.
-
The Amide Linker: The N-H proton can be alkylated, or the linker can be constrained within a ring system.
Caption: A decision tree illustrating a hypothetical SAR strategy.
Hypothetical SAR Data Table
This table illustrates how data from an SAR campaign could be organized to guide the next round of synthesis.
| Compound | R¹ (Phenyl Sub) | R² (Amine Sub) | IC₅₀ (µM) | Comments |
| Lead (1) | 3-Br | Cyclohexyl | 10 | Starting point. |
| Analog 1.1 | 4-Br | Cyclohexyl | 5 | Moving bromine to para-position improves activity. |
| Analog 1.2 | 2-Br | Cyclohexyl | 25 | Ortho-position is sterically disfavored. |
| Analog 1.3 | 3-Cl | Cyclohexyl | 12 | Chlorine is well-tolerated but offers no improvement. |
| Analog 2.1 | 4-Br | Cyclopentyl | 15 | Smaller cycloalkane reduces potency. |
| Analog 2.2 | 4-Br | Cycloheptyl | 8 | Larger cycloalkane is tolerated but not beneficial. |
| Analog 3.1 | 4-Br (N-Me) | Cyclohexyl | >100 | N-H is critical for activity (likely H-bond donor). |
| Optimized (4) | 4-Br, 5-F | Cyclohexyl | 0.8 | Adding an electron-withdrawing group further improves potency. |
Conclusion
This compound represents an unexplored chemical entity with potential as a starting point for a drug discovery program. While direct biological data is lacking, its structural components suggest several plausible avenues for investigation, particularly in oncology and inflammatory diseases. This application note provides a comprehensive and actionable framework for its synthesis, characterization, and systematic evaluation. By employing the proposed workflows for screening, mechanism of action studies, and structure-activity relationship optimization, researchers can efficiently determine the therapeutic potential of this and other novel benzamide derivatives. Foundational research, beginning with the protocols outlined herein, is the critical next step to elucidating its biological function and value.
References
- BenchChem. (n.d.). In Vitro Biological Effects of 3-amino-4-bromo-N-cyclohexylbenzamide: A Review of Available Data.
- BenchChem. (n.d.). Understanding the Mechanism of Action of N-cyclohexyl-2-phenoxybenzamide: A Technical Guide.
- CymitQuimica. (n.d.). CAS 1759-68-8: N-Cyclohexylbenzamide.
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PubChem. (n.d.). 3-Bromo-N-cyclohexyl-5-fluoro-4-methylbenzamide. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-N-cyclohexyl-N-ethyl-4-methylbenzamide. Retrieved from [Link]
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PubChem. (n.d.). 4-bromo-N-cyclohexylbenzamide. Retrieved from [Link]
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- de Oliveira, R., Lee, K. S., Y-Lee, C., Gontijo, V. S., de Moraes, J., Leite, L. F., & Guido, R. V. C. (2020). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. RSC Medicinal Chemistry, 11(8), 929–937.
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PubMed. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]
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Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
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CP Lab Safety. (n.d.). N-Cyclohexyl-4-bromo-3-methylbenzamide, min 98%, 100 grams. Retrieved from [Link]
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PubChem. (n.d.). 5-bromo-N-cyclohexyl-2-iodo-N-methylbenzamide. Retrieved from [Link]
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SpectraBase. (n.d.). Benzamide, 3-bromo-N-(2-butyl)-N-(2-ethylhexyl)-. Retrieved from [Link]
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Cheméo. (n.d.). Benzamide, 3-bromo-N-butyl-N-2-ethylhexyl-. Retrieved from [Link]
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ResearchGate. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of the Antiproliferative Activity of 3-Bromo-N-cyclohexylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Compound
In the landscape of oncological research, the quest for novel therapeutic agents is relentless. The compound 3-bromo-N-cyclohexylbenzamide represents a molecule of interest whose biological activities, particularly its antiproliferative potential, remain largely unexplored in publicly available scientific literature. A comprehensive review reveals a significant lack of data on its mechanism of action and effects on cancer cell lines[1][2].
This document, therefore, deviates from a standard application note that would typically summarize existing data. Instead, it serves as a comprehensive, experience-driven guide for the de novo investigation of this compound. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to systematically characterize its antiproliferative properties, from initial screening to preliminary mechanistic insights. Our approach is grounded in established methodologies that ensure scientific rigor and data integrity.
Part 1: Foundational Workflow for a Novel Compound Investigation
The initial assessment of any novel compound requires a systematic approach to build a comprehensive profile of its biological activity. The following workflow is recommended as a starting point for characterizing the potential of this compound as an antiproliferative agent.
Caption: A generalized workflow for the initial in vitro evaluation of a novel chemical compound.
Part 2: Initial Characterization and Compound Preparation
Scientific integrity demands that any investigation begins with a well-characterized compound.
2.1. Compound Purity and Identity Verification: Before commencing any biological assays, it is imperative to confirm the purity and identity of the this compound sample.
-
Purity: High-Performance Liquid Chromatography (HPLC) is recommended to assess purity, which should ideally be >95%.
-
Identity: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the molecular weight and structure of the compound.
2.2. Stock Solution Preparation: For in vitro assays, a high-concentration stock solution must be prepared.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds for cell-based assays. It is crucial to determine the solubility of this compound in DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
-
Final Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed a level that affects cell viability (typically ≤0.5%).
Part 3: Primary Screening for Antiproliferative Activity
The initial goal is to determine if this compound exhibits antiproliferative or cytotoxic effects and to quantify its potency.
3.1. Cell Line Selection: A diverse panel of human cancer cell lines is recommended for the initial screening to identify any potential cancer-type specificity. The NCI-60 panel is a well-established resource for this purpose. A smaller, representative panel could include:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
A549: Lung carcinoma
-
HCT116: Colorectal carcinoma
-
PC-3: Prostate adenocarcinoma
-
K562: Chronic myelogenous leukemia[3]
3.2. Protocol: MTT Assay for Cell Viability The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[4]
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot the percentage of viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
-
3.3. Data Presentation: The IC50 values obtained from the primary screening should be summarized in a table for easy comparison across different cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HCT116 | Colorectal Carcinoma | Experimental Value |
| PC-3 | Prostate Adenocarcinoma | Experimental Value |
| K562 | Chronic Myelogenous Leukemia | Experimental Value |
Part 4: Elucidating the Mechanism of Action
If this compound demonstrates significant antiproliferative activity, the next logical step is to investigate its mechanism of action.
4.1. Cell Cycle Analysis by Propidium Iodide (PI) Staining This protocol determines whether the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both floating and adherent cells and wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a fluorescent intercalating agent that stains DNA) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.
-
Data Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of control cells.
4.2. Apoptosis Assay by Annexin V/PI Staining This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Flow Cytometry: Analyze the stained cells promptly by flow cytometry.
-
Data Analysis: The results will generate a quadrant plot:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
4.3. Hypothetical Signaling Pathway Investigation Many antiproliferative compounds exert their effects by modulating key signaling pathways that control cell growth, survival, and death. While the specific targets of this compound are unknown, a common pathway to investigate is the p53 signaling pathway, which is a central regulator of cell fate in response to stress.[4]
Caption: A hypothetical p53 signaling pathway that could be investigated as a mechanism of action.
Investigative Techniques:
-
Western Blotting: To measure changes in the protein levels of key signaling molecules (e.g., p53, p21, Bax, Bcl-2, cleaved caspases).
-
RT-qPCR: To analyze changes in the gene expression of these targets.
Conclusion and Forward Outlook
The absence of existing data for this compound necessitates a foundational research approach. The protocols and workflows detailed in this guide provide a robust framework for systematically characterizing its antiproliferative potential. By following these steps, researchers can generate reliable data to determine the efficacy and potential mechanism of action of this novel compound, thereby contributing valuable knowledge to the field of cancer drug discovery.
References
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- Hussain, M. A. S. (2014). Response to "What is the difference between an antiproliferative assay and a cytotoxicity assay?". ResearchGate.
- Lange, T. S., et al. (2007). Anti-proliferative and Pro-Apoptotic Properties of 3-bromoacetoxy Calcidiol in High-Risk Neuroblastoma. PubMed.
- Priosoeryanto, B. P., et al. (n.d.). Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. PubMed Central (PMC) - NIH.
- Tiong, K. H., et al. (2020). Antiproliferative activity exerted by tricyclohexylphosphanegold(I) n-mercaptobenzoate against MCF-7 and A2780 cell lines: the role of p53 signaling pathways. PubMed.
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Application Notes and Protocols: A Framework for the Development of 3-bromo-N-cyclohexylbenzamide as a Novel Chemical Probe
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive framework for the evaluation of novel compounds as potential chemical probes, using the hypothetical development of 3-bromo-N-cyclohexylbenzamide as a practical example. Due to the current lack of extensive public data on the biological activity of this compound, this guide is presented as a roadmap for its synthesis, characterization, and validation. The protocols and methodologies detailed herein are designed to be broadly applicable to other novel small molecules, offering a robust strategy for identifying and characterizing high-quality chemical probes to interrogate biological systems. A chemical probe is a small-molecule modulator with high potency and selectivity for a specific protein target, enabling the study of that target's function in biological systems.[1][2] The rigorous validation of such probes is critical to ensure that any observed biological effects can be confidently attributed to the intended target.[3]
Introduction to Chemical Probe Validation
A high-quality chemical probe is an indispensable tool in modern biology and drug discovery.[4] Unlike a drug, which is optimized for therapeutic effect, a chemical probe is designed to answer specific biological questions about a protein's function. The utility of a chemical probe is directly proportional to its characterization. A well-validated probe should exhibit:
-
Potency: High affinity for its intended target.
-
Selectivity: Minimal interaction with other proteins, especially those within the same family.
-
A defined mechanism of action: How the probe interacts with its target to modulate its function.[5]
-
Cellular activity: The ability to engage the target in a cellular context.
This guide will walk through the essential steps to synthesize and then systematically evaluate this compound, a compound with potential as a chemical probe, against these criteria.
Synthesis and Characterization of this compound
The synthesis of N-substituted benzamides is a well-established chemical transformation, often proceeding through the acylation of an amine with a benzoyl chloride.[6][7]
Synthesis Protocol
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
3-Bromobenzoyl chloride
-
Cyclohexylamine
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-bromobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the flask.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.[8]
-
Combine fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Physicochemical Characterization
The physicochemical properties of a potential probe are crucial for its utility and for interpreting experimental results.
| Property | Predicted/Typical Value for Benzamides | Method of Determination | Importance |
| Molecular Weight | ~284.18 g/mol | Mass Spectrometry (MS) | Confirms identity and purity. |
| Purity | >95% | HPLC, qNMR | Ensures observed biological effects are not due to impurities. |
| Solubility | Slightly soluble in water, soluble in organic solvents[9][10] | Nephelometry | Determines appropriate solvents for stock solutions and assays; poor solubility can lead to false negatives. |
| LogP/LogD | 3-4 (Predicted) | Shake-flask method, HPLC | Indicates lipophilicity, which influences cell permeability and potential for non-specific binding. |
| Chemical Stability | Stable under typical assay conditions | HPLC over time | Ensures the compound does not degrade during experiments, leading to a loss of activity or side products. |
In Vitro Characterization: Potency and Selectivity
The initial biological evaluation of a chemical probe is typically performed in cell-free biochemical or biophysical assays.[11]
Target Identification (Hypothetical)
As the target of this compound is unknown, initial studies would involve screening against a panel of diverse protein targets. Techniques for target identification include:
-
Affinity Chromatography coupled with Mass Spectrometry: The probe is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.[12]
-
Chemoproteomics: This involves treating cells or lysates with the probe and then using mass spectrometry to identify proteins that have been modified or whose thermal stability has been altered.[13]
For the purpose of this guide, let us hypothesize that initial screening identifies a specific kinase, "Kinase X," as a primary target.
Primary Target Potency Assessment
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Prepare Reagents: Recombinant Kinase X, substrate peptide, ATP, and ADP-Glo™ reagents.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add Kinase X, the substrate peptide, and the test compound at various concentrations.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for 1 hour.
-
Detect ADP Formation: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Selectivity Profiling
A crucial step is to assess the selectivity of the probe against other related proteins.[14]
Protocol: Kinome-wide Selectivity Screen
-
Submit this compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).
-
Screen the compound at a fixed concentration (e.g., 1 µM) against a broad panel of kinases (e.g., >400 kinases).
-
For any kinases showing significant inhibition (e.g., >50%), perform follow-up IC50 determinations.
-
Analyze the data to determine the selectivity of the probe for Kinase X over other kinases. A high-quality probe should exhibit at least a 30-fold selectivity for its primary target over other family members.[3]
Cell-Based Characterization: Target Engagement and Mechanism of Action
Demonstrating that a probe can enter cells and bind to its intended target is a critical validation step.[11][15]
Cellular Target Engagement
Several methods can be used to confirm that the probe interacts with its target in a cellular environment.[16][17]
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture cells that endogenously express Kinase X. Treat the cells with varying concentrations of this compound or a vehicle control.
-
Harvest and Lyse: Harvest the cells and lyse them to release the proteins.
-
Thermal Challenge: Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70 °C) for 3 minutes.
-
Centrifugation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Analyze the supernatant (containing the soluble, non-denatured protein) by Western blotting using an antibody specific for Kinase X.
-
Data Analysis: Quantify the band intensities. The binding of the probe should stabilize Kinase X, resulting in a higher melting temperature (the temperature at which 50% of the protein denatures).
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Downstream Pathway Modulation
A good chemical probe should modulate the activity of its target, leading to a measurable downstream effect.
Protocol: Phospho-protein Western Blot
-
Identify Downstream Marker: Identify a known substrate of Kinase X, for example, "Protein Y," which is phosphorylated by Kinase X at a specific site.
-
Cell Treatment: Treat cells with a dose-response of this compound for a defined period.
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
Western Blot: Perform Western blotting on the lysates using antibodies that specifically recognize the phosphorylated form of Protein Y (p-Protein Y) and total Protein Y.
-
Data Analysis: Quantify the band intensities for p-Protein Y and normalize to total Protein Y. A successful probe should show a dose-dependent decrease in the phosphorylation of Protein Y.
Caption: Hypothetical signaling pathway for Kinase X.
Data Interpretation and Reporting
The culmination of these experiments is a comprehensive dataset that allows for an informed decision on whether this compound can be classified as a high-quality chemical probe.
| Parameter | Ideal Criteria for a High-Quality Probe[14][18] |
| In Vitro Potency (IC50) | < 100 nM |
| Selectivity | > 30-fold over related family members |
| Cellular Target Engagement (EC50) | < 1 µM |
| Cellular Pathway Modulation (EC50) | Correlates with target engagement EC50 |
It is also critical to develop and test a structurally similar but biologically inactive control compound. This "negative control" helps to ensure that any observed cellular phenotype is due to the on-target activity of the probe and not some non-specific effect of the chemical scaffold.[1]
Conclusion
The development of a novel chemical probe is a rigorous, multi-step process that requires careful chemical synthesis, thorough physicochemical characterization, and in-depth biological validation. While the biological targets and activity of this compound are not yet publicly established, this document provides a detailed roadmap for its evaluation. By following these protocols, researchers can systematically assess its potential as a chemical probe and, more broadly, apply this framework to the characterization of other novel small molecules to accelerate biological discovery.
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DiscoverX. Target Engagement Assays. [Link]
-
Concept Life Sciences. Target and pathway engagement assays. [Link]
-
FEBS Network. The importance of chemical probes in molecular and cell biology. [Link]
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Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. [Link]
-
Selvita. A Practical Guide to Target Engagement Assays. [Link]
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National Institutes of Health. The promise and peril of chemical probes. [Link]
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PubChem. Benzamide. [Link]
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Royal Society of Chemistry. CHAPTER 10: Assays to Characterize the Cellular Pharmacology of a Chemical Probe. [Link]
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Creative Biolabs. Cell based Binding Assay. [Link]
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European Federation for Medicinal Chemistry and Chemical Biology. Validating Chemical Probes. [Link]
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National Institutes of Health. Target identification and mechanism of action in chemical biology and drug discovery. [Link]
-
National Institutes of Health. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. [Link]
-
The Chemical Probes Portal. Target engagement. [Link]
-
AACR Journals. Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. [Link]
-
YouTube. Chemical Probes as Essential Tools for Biological Discovery. [Link]
-
PNAS. Identifying mechanism-of-action targets for drugs and probes. [Link]
-
ResearchGate. Target validation using chemical probes. [Link]
-
An experimental handbook for pharmaceutical organic chemistry-i. AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. [Link]
-
Reddit. Purification of N-benzylbenzamides. [Link]
-
ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
-
National Institutes of Health. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. [Link]
-
ResearchGate. Validating Small Molecule Chemical Probes for Biological Discovery. [Link]
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Application Notes and Protocols: A Framework for the In Vitro Evaluation of 3-bromo-N-cyclohexylbenzamide in Cancer Cell Lines
Introduction: The Therapeutic Potential of Novel Benzamide Derivatives
The benzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. In oncology, novel benzamide derivatives are gaining significant attention for their potential to target a range of biological pathways critical to cancer cell survival and proliferation.[1] These compounds have been shown to exert their anti-tumor effects through diverse mechanisms, including but not limited to, the inhibition of histone deacetylases (HDACs), interference with DNA repair pathways via poly (ADP-ribose) polymerase (PARP) inhibition, and disruption of microtubule dynamics.[1][2][3]
This document provides a comprehensive, phased protocol for the initial in vitro characterization of a novel, uncharacterized compound: 3-bromo-N-cyclohexylbenzamide. Given the absence of published biological data for this specific molecule, this guide is designed to provide researchers, scientists, and drug development professionals with a robust, self-validating workflow to assess its cytotoxic potential and elucidate its preliminary mechanism of action against various cancer cell lines. The causality behind each experimental choice is explained to ensure both technical accuracy and field-proven insights.
Phase 1: Foundational Analysis - Cytotoxicity and Viability Screening
The initial objective is to determine whether this compound exhibits cytotoxic or cytostatic effects on cancer cells and to establish its potency. This is achieved by calculating the half-maximal inhibitory concentration (IC50), a quantitative measure of the compound's effectiveness.
Compound Preparation and Handling
Proper handling and solubilization of the test compound are critical for reproducible results.
-
Solubilization: Based on the predicted lipophilicity of related structures (XLogP3 values ranging from 3.4 to 4.6), this compound is likely to have poor aqueous solubility.[4][5] Therefore, dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10-50 mM).
-
Stock Solution Preparation:
-
Accurately weigh a small amount (e.g., 1-5 mg) of this compound.
-
Dissolve in an appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration.
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
Working Solutions: Prepare fresh serial dilutions of the stock solution in complete cell culture medium immediately before each experiment. The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cell Line Selection and Maintenance
A panel of cancer cell lines from different tissue origins should be selected for the initial screening to assess the breadth of the compound's activity.
Recommended Initial Cell Line Panel:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | Represents a common, well-characterized epithelial cancer. Often sensitive to tubulin-targeting agents.[3] |
| HCT116 | Colorectal Carcinoma | A standard model for colon cancer; sensitive to PARP inhibitors.[2] |
| HeLa | Cervical Cancer | A robust and widely used cell line for general cytotoxicity screening.[3] |
| A549 | Non-Small Cell Lung Cancer | Represents a prevalent and often drug-resistant cancer type. |
| NCM460 | Normal Colon Epithelial | A non-cancerous cell line to assess selectivity and potential toxicity to normal cells.[2] |
Cell Culture Protocol:
-
Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% (as determined by Trypan Blue exclusion) before seeding for experiments.
Experimental Protocol: Cell Viability Assay (MTT or ATP-Based)
Metabolic assays are a reliable and high-throughput method to measure cell viability. The MTT assay measures mitochondrial reductase activity, while ATP-based assays (e.g., CellTiter-Glo®) quantify the amount of ATP present, which correlates with the number of metabolically active cells.[6][7]
Step-by-Step Protocol (96-well plate format):
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and recover for 24 hours.
-
Compound Treatment:
-
Prepare a 2X concentration serial dilution of this compound in complete medium. A typical concentration range for initial screening is 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "positive control" for cytotoxicity (e.g., Doxorubicin at 10 µM).[6]
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control to each well.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2. The incubation time should be consistent and ideally cover at least two cell doubling times.
-
Assay Measurement (using a commercial ATP-based assay as an example):
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add a volume of the luminescent reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and a "no cells" background control as 0% viability.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Phase 2: Mechanistic Investigation - Uncovering the Mode of Action
Once the cytotoxic activity of this compound is confirmed, the next phase is to investigate its potential mechanism of action. Based on the known targets of other benzamide derivatives, a logical starting point is to examine the compound's effects on the cell cycle and apoptosis.[2][8]
Experimental Workflow for Mechanistic Studies
The following diagram illustrates a logical workflow for the initial mechanistic characterization of a hit compound from the primary screen.
Caption: A streamlined workflow for the in vitro characterization of this compound.
Protocol: Cell Cycle Analysis via Flow Cytometry
This protocol determines if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at concentrations corresponding to 1X and 2X their IC50 value for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in 6-well plates with the compound at 1X and 2X IC50 concentrations for a relevant time point (e.g., 24 or 48 hours).
-
Harvesting and Staining: Harvest all cells and wash with cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analysis: Incubate for 15 minutes in the dark at room temperature. Analyze immediately by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Potential Signaling Pathways
Based on the known mechanisms of action for benzamide derivatives, this compound could potentially modulate several key cancer-related pathways. The diagram below illustrates a hypothetical model where a benzamide derivative induces apoptosis.
Caption: Hypothetical signaling pathways modulated by a novel benzamide derivative.
Data Interpretation and Future Directions
The results from these initial phases will provide a foundational understanding of the anti-cancer potential of this compound.
-
Potent Cytotoxicity (Low IC50): If the compound shows potent cytotoxicity across multiple cell lines, it warrants further investigation. Selectivity for cancer cells over normal cells (e.g., HCT116 vs. NCM460) is a highly desirable characteristic.
-
Cell Cycle Arrest: Arrest in the G2/M phase may suggest that the compound interferes with microtubule dynamics or DNA damage checkpoints.[2][9] This would prompt further investigation with tubulin polymerization assays or analysis of DNA damage markers.
-
Induction of Apoptosis: Positive results in the Annexin V and caspase assays confirm an apoptotic mechanism of cell death.[8] Subsequent western blot analysis could probe for changes in key apoptotic proteins like Bcl-2, Bax, and cleaved Caspase-3.[8]
-
Lack of Activity: If the compound shows little to no activity, it may be deprioritized for this specific application, or its potential role in other pathways, such as reversing multidrug resistance, could be explored.[10][11]
This structured approach ensures that the investigation into this compound is systematic, robust, and grounded in established scientific principles, paving the way for more advanced preclinical studies.
References
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- Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 | Request PDF - ResearchGate.
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- 3-Bromo-N-cyclohexyl-5-fluoro-4-methylbenzamide | C14H17BrFNO | CID 176513285.
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- 4-bromo-N-cyclohexylbenzamide | C13H16BrNO | CID 768944 - PubChem - NIH.
- 3-bromo-N-cyclohexyl-5-fluoro-2-methylbenzamide | C14H17BrFNO - PubChem.
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The Versatility of Substituted Benzamides in Modern Medicinal Chemistry: A Guide to Application and Protocol
Substituted benzamides represent a cornerstone in contemporary drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic areas. Their deceptively simple chemical scaffold, an amide derivative of benzoic acid, belies a rich pharmacology that has been successfully exploited to yield treatments for central nervous system disorders, cancer, and gastrointestinal conditions. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the medicinal chemistry of substituted benzamides, complete with detailed application notes and validated experimental protocols.
The Pharmacological Landscape of Substituted Benzamides
The therapeutic utility of substituted benzamides is intrinsically linked to their ability to interact with a diverse array of biological targets. Strategic modifications to the benzamide core structure—specifically substitutions on the aromatic ring and the amide nitrogen—allow for the fine-tuning of receptor affinity and selectivity, leading to a broad range of pharmacological effects.
Antipsychotic and Antidepressant Activity: Modulating Dopaminergic and Serotonergic Pathways
A significant class of substituted benzamides exerts its effects by modulating dopamine and serotonin receptors, key players in the pathophysiology of various psychiatric disorders.[1][2][3]
Mechanism of Action: Many substituted benzamide antipsychotics are antagonists or partial agonists at dopamine D2 and D3 receptors.[4][5] By blocking these receptors in the mesolimbic pathway, they can alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[4] Furthermore, some benzamides, like amisulpride, exhibit a dual mechanism. At low doses, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and an antidepressant effect.[1][3] At higher doses, it acts on postsynaptic receptors, producing its antipsychotic effects.[1][3]
Signaling Pathway: Dopamine D2 Receptor Antagonism
Caption: Dopamine D2 Receptor Antagonism by Substituted Benzamides.
Anti-emetic Properties: Targeting Serotonin 5-HT3 Receptors
Certain substituted benzamides, most notably metoclopramide, are potent antagonists of the serotonin 5-HT3 receptor.[6][7] This receptor is a ligand-gated ion channel heavily involved in the vomiting reflex, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[8][9][10][11]
Mechanism of Action: Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gut.[7][10][11] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone and the vomiting center in the brainstem, inducing emesis.[7][10][11] Substituted benzamide 5-HT3 antagonists block this signaling cascade, effectively preventing nausea and vomiting.[7][10]
Signaling Pathway: 5-HT3 Receptor Antagonism in Emesis
Caption: 5-HT3 Receptor Antagonism in Chemotherapy-Induced Emesis.
Anticancer Activity: Histone Deacetylase (HDAC) Inhibition
A growing and exciting application of substituted benzamides is in the field of oncology, where certain derivatives function as inhibitors of histone deacetylases (HDACs).[12][13][14][15][16][17][18] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[15]
Mechanism of Action: Benzamide-based HDAC inhibitors typically chelate the zinc ion in the active site of the enzyme, preventing it from deacetylating histone proteins.[19] This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. The downstream effects include cell cycle arrest, differentiation, and apoptosis of cancer cells.
Synthesis and Characterization of Substituted Benzamides: Protocols
The synthesis of substituted benzamides is typically achieved through the formation of an amide bond between a substituted benzoic acid and an amine. The following protocols detail the synthesis of two medicinally important substituted benzamides, metoclopramide and amisulpride.
Protocol 1: Synthesis of Metoclopramide Hydrochloride
This protocol outlines a common laboratory-scale synthesis of the anti-emetic drug, metoclopramide.[20][21][22][23]
Experimental Workflow: Synthesis of Metoclopramide Hydrochloride
Caption: Synthetic workflow for Metoclopramide Hydrochloride.
Step-by-Step Methodology:
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-5-chloro-2-methoxybenzoic acid in an excess of thionyl chloride.
-
Gently reflux the mixture for 2-3 hours. The solid should dissolve, indicating the formation of the acyl chloride.
-
After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. The resulting solid is 4-amino-5-chloro-2-methoxybenzoyl chloride.
-
Amidation: Dissolve the crude acyl chloride in a suitable anhydrous solvent, such as dichloromethane or toluene.
-
In a separate flask, dissolve N,N-diethylethylenediamine in the same solvent.
-
Cool the acyl chloride solution in an ice bath and slowly add the N,N-diethylethylenediamine solution dropwise with stirring. An exothermic reaction will occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Purification: Wash the reaction mixture sequentially with a dilute aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude metoclopramide free base.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Salification: Dissolve the purified metoclopramide free base in isopropanol.
-
Slowly add a solution of hydrochloric acid in isopropanol with stirring. A white precipitate of metoclopramide hydrochloride will form.
-
Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum to obtain the final product.[20]
Protocol 2: Synthesis of Amisulpride
This protocol describes a synthetic route to the atypical antipsychotic, amisulpride.
Step-by-Step Methodology:
-
Acylation: In a suitable reaction vessel, react 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid with thionyl chloride to form the corresponding acyl chloride, 2-methoxy-4-amino-5-ethylsulfonyl benzoyl chloride.
-
Amidation: Subject the resulting acyl chloride to an amidation reaction with N-ethyl-2-aminomethylpyrrolidine to yield amisulpride.
-
Alternative Condensation: Alternatively, 4-amino-2-methoxy-5-ethyl sulfonyl methyl benzoate can be condensed with N-ethyl-2-aminomethylpyrrolidine in a suitable solvent (e.g., ethanol or tert-butanol) at elevated temperatures (50-100°C) in the presence of an organic base catalyst (e.g., sodium methoxide or sodium tert-butoxide).[20]
-
Work-up and Purification: After the reaction is complete, concentrate the reaction mixture to remove the solvent.
-
The residue is then treated with water to precipitate the crude amisulpride.
-
The solid is collected by filtration, washed with water, and dried to yield the final product. Further purification can be achieved by recrystallization.[20]
Biological Evaluation of Substituted Benzamides: Protocols
The biological activity of newly synthesized substituted benzamides must be thoroughly characterized using a battery of in vitro and in vivo assays. The following protocols provide detailed methodologies for key assays relevant to the therapeutic applications of these compounds.
Protocol 3: In Vitro Dopamine D2 Receptor Binding Assay
This competitive radioligand binding assay is used to determine the affinity of test compounds for the dopamine D2 receptor.[24][25]
Experimental Workflow: Dopamine D2 Receptor Binding Assay
Caption: Workflow for Dopamine D2 Receptor Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize a tissue source rich in D2 receptors (e.g., porcine striatum) in a suitable buffer.[25]
-
Centrifuge the homogenate and resuspend the pellet to obtain a crude membrane preparation.
-
Assay Setup: In a 96-well plate, add the D2 receptor membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]spiperone), and varying concentrations of the test compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2 antagonist, e.g., haloperidol).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[26]
Protocol 4: In Vitro Serotonin 5-HT3 Receptor Binding Assay
This assay determines the affinity of test compounds for the 5-HT3 receptor, relevant for anti-emetic activity.[27]
Step-by-Step Methodology:
-
Receptor Source: Use a membrane preparation from cells stably transfected with the human 5-HT3 receptor (e.g., HEK293 cells).
-
Assay Principle: This is a competitive radioligand binding assay similar to the D2 receptor assay. A suitable radioligand, such as [3H]ondansetron or another high-affinity 5-HT3 antagonist, is used.
-
Procedure: Follow the same general steps as outlined in Protocol 3: incubation of the receptor preparation with the radioligand and test compound, separation of bound and free radioligand by filtration, and quantification of radioactivity.
-
Data Analysis: Determine the IC50 and Ki values for the test compounds as described for the D2 receptor binding assay.
Protocol 5: In Vitro Histone Deacetylase (HDAC) Activity Assay
This fluorometric assay measures the ability of test compounds to inhibit HDAC enzyme activity.
Step-by-Step Methodology:
-
Reagents: Utilize a commercial HDAC activity assay kit, which typically includes an acetylated fluorogenic HDAC substrate, a developer solution, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Enzyme Source: Use either a nuclear extract from a cell line (e.g., HeLa cells) or a purified recombinant HDAC enzyme.
-
Assay Procedure: In a 96-well plate, combine the HDAC enzyme source, the fluorogenic substrate, and varying concentrations of the test compound.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow for deacetylation to occur.
-
Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence signal is proportional to the HDAC activity. Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Protocol 6: In Vitro Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to evaluate the anticancer potential of new compounds.[6][8][14][19][28]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.[29]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6][8][14][28]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8][19]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[6][14][28]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Quantitative Data and Structure-Activity Relationships (SAR)
The development of potent and selective substituted benzamides relies on a thorough understanding of their structure-activity relationships (SAR). The following tables summarize key quantitative data for representative compounds.
Table 1: Binding Affinities of Substituted Benzamides for Dopamine D2 Receptors
| Compound | Ki (nM) for D2 Receptor | Therapeutic Class |
| Amisulpride | 2.8 | Antipsychotic |
| Sulpiride | 3.2 | Antipsychotic |
| Metoclopramide | 250 | Anti-emetic/Prokinetic |
| NCQ 115 | 0.147 | Research Compound |
Data compiled from various sources.[28][30][31]
Table 2: Inhibitory Potencies of Substituted Benzamides against 5-HT3 Receptors
| Compound | Ki (nM) or IC50 (µM) for 5-HT3 Receptor | Therapeutic Class |
| Metoclopramide | ~1 µM (IC50) | Anti-emetic/Prokinetic |
| Ondansetron | 2.5 (Ki) | Anti-emetic |
| Granisetron | 1.1 (Ki) | Anti-emetic |
| Compound (S)-28 | 0.19 (Ki) | Investigational Anti-emetic |
Data compiled from various sources.[6]
Table 3: Inhibitory Activities of Benzamide-Based HDAC Inhibitors
| Compound | IC50 (µM) for HDAC1 | Therapeutic Class |
| MS-275 (Entinostat) | 0.93 | Anticancer |
| Compound 7j | 0.65 | Investigational Anticancer |
| Compound 13 (HDAC3 selective) | >15 (HDAC1) | Investigational |
| Compound 16 (HDAC3 selective) | >10 (HDAC1) | Investigational |
Data compiled from various sources.[15][17]
Key SAR Insights:
-
Antipsychotics: For D2 receptor affinity, the nature and length of the side chain attached to the amide nitrogen are crucial. A pyrrolidine ring, as seen in amisulpride and sulpiride, is often associated with high affinity.[30][31]
-
Anti-emetics: The substituents on the benzoyl group significantly influence 5-HT3 receptor antagonism. A 4-amino and 5-chloro substitution pattern is a common feature in potent antagonists like metoclopramide.[1][6][29]
-
HDAC Inhibitors: The key pharmacophoric elements for benzamide-based HDAC inhibitors include a zinc-binding group (often an ortho-amino or hydroxy group on the benzamide ring), a linker, and a capping group that interacts with the surface of the enzyme.[12][14][15][16][18] The length and composition of the linker are critical for isoform selectivity.[15]
Conclusion and Future Directions
Substituted benzamides continue to be a rich source of inspiration for medicinal chemists. Their proven success in targeting a range of receptors and enzymes underscores the value of this chemical scaffold. The protocols and data presented in this guide provide a solid foundation for researchers engaged in the design, synthesis, and evaluation of novel substituted benzamide-based therapeutics.
Future research in this area will likely focus on the development of compounds with improved selectivity and novel mechanisms of action. For instance, the design of biased agonists or antagonists at GPCRs could lead to drugs with enhanced efficacy and reduced side effects. In the realm of oncology, the development of isoform-selective HDAC inhibitors remains a key objective to minimize off-target effects. The continued exploration of the vast chemical space accessible through modifications of the benzamide core promises to deliver the next generation of innovative medicines.
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Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). MDPI. [Link]
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Development of High-Affinity 5-HT3 Receptor Antagonists. 1. Initial Structure-Activity Relationship of Novel Benzamides. (1991). Journal of Medicinal Chemistry, 34(8), 2373-2384. [Link]
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Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. (2020). ACS Medicinal Chemistry Letters, 11(11), 2235-2241. [Link]
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Serotonin 5-HT3 Receptor Antagonists in CINV. (2017). YouTube. [Link]
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Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. (2025). MDPI. [Link]
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- A method for industrial production of metoclopramide hydrochloride. (n.d.).
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Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. (1990). Journal of Medicinal Chemistry, 33(5), 1406-1413. [Link]
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Histone deacetylase inhibitors (HDACIs). Structure--activity relationships: history and new QSAR perspectives. (2010). Medicinal Research Reviews, 30(2), 229-268. [Link]
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Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. (2025). PubMed. [Link]
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Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands. (2004). Bioorganic & Medicinal Chemistry Letters, 14(1), 125-128. [Link]
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Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. (1997). Journal of Medicinal Chemistry, 40(24), 3915-3924. [Link]
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Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. II. Synthesis and structure-activity relationships of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives. (1996). Chemical & Pharmaceutical Bulletin, 44(5), 1000-1009. [Link]
- Method of preparing metoclopramide. (n.d.).
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[A new substituted benzamide with neuroleptic effects: lin 14 18 or sultopride]. (1975). L'Encephale, 1(1), 15-18. [Link]
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An improved method for the synthesis of metoclopramide. (n.d.). ResearchGate. [Link]
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ChemInform Abstract: Synthesis and Gastrointestinal Prokinetic Activity of Novel Benzamide Derivatives with Amphoteric Side Chains. (2010). ResearchGate. [Link]
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The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons. (1989). The Journal of Pharmacology and Experimental Therapeutics, 251(1), 1-8. [Link]
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New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. (2014). Frontiers in Neuroscience, 8, 274. [Link]
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Development of Potent serotonin-3 (5-HT3) Receptor Antagonists. I. Structure-activity Relationships of 2-alkoxy-4-amino-5-chlorobenzamide Derivatives. (1996). Chemical & Pharmaceutical Bulletin, 44(12), 2304-2309. [Link]
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Serotonin (5-HT) Competitive ELISA kit. (n.d.). RayBiotech. [Link]
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The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. (2002). Molecular Psychiatry, 7(3), 247-253. [Link]
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Conformationally-flexible benzamide analogues as dopamine D3 and σ2 receptor ligands. (2004). ResearchGate. [Link]
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Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. (2012). Journal of Medicinal Chemistry, 55(19), 8493-8504. [Link]
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The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. (2002). ResearchGate. [Link]
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Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva). (2020). Neuropharmacology, 178, 108260. [Link]
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Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1162-1170. [Link]
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A Template for Drug Discovery - Metoclopramide. (2017). JSciMed Central. [Link]
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Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2025). Molecules, 30(8), 3584. [Link]
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Application Notes and Protocols for Determining the IC50 of 3-bromo-N-cyclohexylbenzamide
Introduction: Unveiling the Potency of a Novel Benzamide Derivative
3-bromo-N-cyclohexylbenzamide is a small molecule belonging to the benzamide class of compounds. Benzamides are a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiemetic, and antipsychotic properties.[1][2] The half-maximal inhibitory concentration (IC50) is a critical parameter in drug discovery, quantifying the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[3] This application note provides a detailed protocol for determining the IC50 of this compound using a cell-based assay, a foundational method for assessing a compound's cytotoxic or anti-proliferative potential.
Given that the specific molecular target of this compound is not yet defined, a cell-based phenotypic assay is the most appropriate initial step. This approach provides a functional measure of the compound's effect on whole cells. We will employ the widely validated MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability by assessing the metabolic activity of living cells.[4]
Principle of the MTT Assay: A Colorimetric Readout of Cell Viability
The MTT assay is a colorimetric method for assessing cell viability. The underlying principle is the ability of mitochondrial succinate dehydrogenase in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[4] This conversion only occurs in metabolically active, viable cells. The resulting formazan crystals are insoluble in aqueous solution and are solubilized using a solvent like dimethyl sulfoxide (DMSO). The absorbance of the solubilized formazan solution is then measured at a specific wavelength (typically around 490-570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[4] By treating cells with varying concentrations of this compound, we can generate a dose-response curve and calculate the IC50 value.
Experimental Workflow for IC50 Determination
The following diagram illustrates the overall workflow for determining the IC50 of this compound using the MTT assay.
Caption: Experimental workflow for determining the IC50 of this compound.
Detailed Protocol
This protocol is designed for researchers familiar with sterile cell culture techniques.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
HeLa (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom cell culture plates
-
Sterile, multichannel pipettes and tips
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure
Day 1: Cell Seeding
-
Culture HeLa cells in a T-75 flask until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete DMEM and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
Day 2: Compound Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete DMEM to obtain a range of treatment concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
Carefully remove the old medium from the 96-well plate.
-
Add 100 µL of the prepared compound dilutions and the vehicle control to the respective wells in triplicate. Include wells with medium only as a blank control.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
Day 4/5: MTT Assay and Data Collection
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[4]
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
Data Analysis and Interpretation
-
Blank Correction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] x 100
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.
-
IC50 Determination: Use a non-linear regression analysis (four-parameter logistic curve) to fit the dose-response curve and determine the IC50 value.[5] This can be performed using software such as GraphPad Prism or an online IC50 calculator.
Example Data Presentation
| Concentration (µM) | Log(Concentration) | Average Absorbance (490 nm) | Percent Viability (%) |
| 0 (Vehicle) | - | 1.25 | 100 |
| 0.1 | -1 | 1.22 | 97.6 |
| 1 | 0 | 1.15 | 92.0 |
| 10 | 1 | 0.85 | 68.0 |
| 25 | 1.4 | 0.60 | 48.0 |
| 50 | 1.7 | 0.35 | 28.0 |
| 100 | 2 | 0.15 | 12.0 |
Ensuring Trustworthiness and Scientific Integrity
-
Controls are Crucial: Always include a vehicle control (DMSO) to account for any effects of the solvent on cell viability. A positive control (a compound with a known IC50 in the chosen cell line) can also be included to validate the assay performance.
-
Replicates and Reproducibility: Perform each treatment in at least triplicate to ensure the reliability of the data. The entire experiment should be repeated independently to confirm the results.
-
Cell Health: Use cells that are in the logarithmic growth phase and have a high viability (>95%) at the time of seeding.
-
Linearity of the Assay: It is important to ensure that the initial cell seeding density is within the linear range of the MTT assay for the chosen cell line. This can be determined by seeding a range of cell densities and confirming a linear relationship between cell number and absorbance.
Potential Signaling Pathway Involvement
While the exact target of this compound is unknown, many benzamide derivatives are known to act as inhibitors of enzymes involved in critical cellular processes.[1] For example, some benzamides are inhibitors of histone deacetylases (HDACs) or poly(ADP-ribose) polymerases (PARPs), both of which are important targets in cancer therapy.[1] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Caption: Potential inhibitory pathways of benzamide derivatives.
Conclusion
This application note provides a robust and detailed protocol for the determination of the IC50 value of this compound using a cell-based MTT assay. By following these guidelines, researchers can obtain reliable and reproducible data on the cytotoxic or anti-proliferative potential of this novel compound, which is a critical first step in its evaluation as a potential therapeutic agent.
References
-
Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
ResearchGate. Determination of IC50 (μM) (a) of Ben I (5) and Ben V (10) in tumor and non-tumor cell lines. [Link]
-
Azure Biosystems. In-cell Western Assays for IC50 Determination. [Link]
-
JoVE. NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. [Link]
-
ResearchGate. Determination of IC50 values of small-molecule inhibitors of Caf1/CNOT7. [Link]
-
Amsbio. Cell Based Assays Services. [Link]
-
PubChem. 3-Bromo-N-cyclohexyl-5-fluoro-4-methylbenzamide. [Link]
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PubMed. Cell-based optimization of novel benzamides as potential antimalarial leads. [Link]
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PubChem. 3-Bromo-N-cyclohexyl-N-ethyl-4-methylbenzamide. [Link]
-
PubChem. 3-bromo-N-cyclohexyl-5-fluoro-2-methylbenzamide. [Link]
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PubChem. 3-Bromo-4-methyl-N-(2-methylcyclohexyl)benzamide. [Link]
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MDPI. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. [Link]
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Royal Society of Chemistry. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido)benzohydrazide derivatives as anti-Alzheimer's agents. [Link]
-
PubChem. 3-Bromo-5-chloro-N-cyclohexyl-N-ethylbenzamide. [Link]
-
ResearchGate. IC50 values of selected test compounds (2b, 2j and 2m) against NIH3T3.... [Link]
-
ResearchGate. Enzymatic and cellular activity for imidazopyridine derivatives (IC50, nM). [Link]
-
Mol-Instincts. 3-bromo-N-(1-phenylbutylideneamino)benzamide. [Link]
-
PubChem. N-Cyclohexylbenzamide. [Link]
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Troubleshooting & Optimization
Optimizing the Synthesis of 3-bromo-N-cyclohexylbenzamide: A Technical Support Guide
Welcome to the technical support center dedicated to the synthesis of 3-bromo-N-cyclohexylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important amide. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides that address specific issues you might encounter during your experiments, complemented by detailed protocols and technical insights to enhance your synthetic success.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a low yield in my this compound synthesis. What are the most probable causes?
A low or nonexistent product yield in an amide coupling reaction can stem from several factors. The most common culprits involve incomplete activation of the carboxylic acid (if starting from 3-bromobenzoic acid), deactivation of the amine (cyclohexylamine), or suboptimal reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: If you are using a coupling agent to form the amide bond from 3-bromobenzoic acid, insufficient amounts or an inefficient reagent will lead to incomplete activation of the carboxylic acid, thus preventing its reaction with cyclohexylamine.[1]
-
Amine Deactivation: Cyclohexylamine can be protonated by the carboxylic acid, rendering it non-nucleophilic and unable to participate in the coupling reaction.[1]
-
Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate (like 3-bromobenzoyl chloride) back to the carboxylic acid, which will not react with the amine under these conditions. It is crucial to use anhydrous solvents and reagents.[1]
-
Steric Hindrance: While not extreme in this case, bulky groups on either the carboxylic acid or the amine can slow down or hinder the reaction.[2]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the reaction's outcome.[3]
Troubleshooting Common Synthesis Issues
Issue 1: Low Conversion of Starting Materials
If you observe a significant amount of unreacted 3-bromobenzoic acid or 3-bromobenzoyl chloride and cyclohexylamine, consider the following troubleshooting steps.
Root Cause Analysis:
Recommended Actions:
-
Verify Reagent Quality: Ensure that your 3-bromobenzoyl chloride is fresh or has been properly stored to prevent hydrolysis. If starting from 3-bromobenzoic acid, confirm the purity of the acid and the activity of your coupling agent.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Solvents can be dried over molecular sieves.
-
Optimize Base Addition: When using the acyl chloride route, a stoichiometric amount of a non-nucleophilic base like triethylamine or pyridine is necessary to quench the HCl generated during the reaction.[4] For coupling reactions starting from the carboxylic acid, a base like N,N-Diisopropylethylamine (DIPEA) is often used.[3]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction.[1] If the reaction stalls, a slight increase in temperature might be beneficial.
Issue 2: Formation of Side Products
The presence of unexpected spots on your TLC plate or peaks in your LC-MS indicates the formation of side products.
Common Side Products and Their Prevention:
| Side Product | Formation Mechanism | Prevention Strategy |
| N,N'-Dicyclohexylurea (DCU) | If using DCC as a coupling agent, this is a common byproduct. | DCU is often insoluble in many organic solvents and can be removed by filtration.[5] |
| 3-Bromobenzoic Anhydride | Can form from the reaction of 3-bromobenzoyl chloride with unreacted 3-bromobenzoic acid or its carboxylate. | Ensure complete conversion of the carboxylic acid to the acyl chloride. Use of catalytic DMF with oxalyl chloride or thionyl chloride can promote this.[6] |
| Over-acylation of Cyclohexylamine | While less common, it's a possibility if the reaction conditions are harsh. | Use a controlled stoichiometry of the acylating agent and moderate reaction temperatures. |
Optimized Experimental Protocols
Protocol 1: Synthesis via 3-Bromobenzoyl Chloride
This is a robust and widely used method for amide synthesis.[4][]
Step 1: Preparation of 3-Bromobenzoyl Chloride (Optional, if not commercially available)
This conversion is a key step in organic synthesis as acyl chlorides are versatile intermediates.[8]
-
Materials: 3-Bromobenzoic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride, catalytic N,N-Dimethylformamide (DMF), and an inert solvent (e.g., Dichloromethane (DCM) or Toluene).
-
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-bromobenzoic acid (1 equivalent) in the chosen anhydrous solvent.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2 equivalents) or oxalyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux (typically 40-80°C depending on the solvent) until gas evolution ceases (usually 1-3 hours).[8]
-
Remove the excess chlorinating agent and solvent under reduced pressure. The crude 3-bromobenzoyl chloride can often be used directly in the next step.
-
Step 2: Amide Formation
-
Materials: 3-Bromobenzoyl chloride, Cyclohexylamine, a non-nucleophilic base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent (e.g., DCM, THF, or Ethyl Acetate).
-
Procedure:
-
Dissolve cyclohexylamine (1 equivalent) and the base (1.1 equivalents) in the anhydrous solvent and cool to 0 °C in an ice bath.
-
Slowly add a solution of 3-bromobenzoyl chloride (1.05 equivalents) in the same solvent dropwise to the cooled amine solution. A white precipitate (the hydrochloride salt of the base) will form.[9]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a saturated aqueous solution of NaHCO₃ to remove any unreacted acid, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Protocol 2: Synthesis via Coupling Agents
Coupling agents are an excellent alternative, especially for smaller-scale reactions, as they allow for a one-pot synthesis from the carboxylic acid.[3][10]
-
Materials: 3-Bromobenzoic acid, Cyclohexylamine, a coupling agent (e.g., HATU, HBTU, EDC), an activating agent (e.g., HOBt), a non-nucleophilic base (e.g., DIPEA), and an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Procedure:
-
Dissolve 3-bromobenzoic acid (1 equivalent), the coupling agent (1.1 equivalents), and the activating agent (1.1 equivalents, if applicable) in the anhydrous solvent.
-
Add the base (2-3 equivalents) and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add cyclohexylamine (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Work-up is similar to Protocol 1.
-
Comparison of Common Coupling Reagents:
| Coupling Reagent | Advantages | Disadvantages |
| DCC/DIC | Inexpensive and effective. | Can cause racemization in chiral substrates; byproduct (DCU/DIU) can be difficult to remove.[3][11] |
| EDC | Water-soluble byproducts, making purification easier. | More expensive than DCC/DIC.[11] |
| HATU/HBTU | High reactivity, fast reaction times, and low rates of racemization. | More expensive; can be sensitive to moisture.[3][11] |
Purification of this compound
The final purity of your compound is critical. The two primary methods for purification are recrystallization and column chromatography.
Recrystallization
This is an effective method for removing impurities if a suitable solvent system can be found.
-
Solvent Selection: For aromatic amides like this compound, polar solvents are a good starting point.[12] Consider ethanol, acetone, or acetonitrile. Solvent mixtures such as heptane/ethyl acetate can also be effective.[12]
-
Procedure:
-
Dissolve the crude product in a minimal amount of a hot, suitable solvent.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.[12]
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[12]
-
Dry the purified crystals under vacuum.[12]
-
Column Chromatography
For achieving high purity, especially when dealing with closely related impurities, column chromatography is the method of choice.[12]
-
Stationary Phase: Silica gel is most common.
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point for N-aryl amides.[12] The polarity can be adjusted based on the TLC analysis to achieve a product Rf of approximately 0.3-0.4.
-
Procedure:
-
Pack a column with silica gel slurried in the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Troubleshooting Purification:
-
Oiling Out During Recrystallization: This occurs if the compound is too soluble in the chosen solvent or if cooling is too rapid. Try a less polar solvent or a solvent mixture, and allow for slow cooling.[12]
-
Low Recovery from Column Chromatography: Amides can sometimes interact strongly with the acidic silica gel, leading to decomposition or poor recovery.[12] Consider deactivating the silica gel with a small amount of triethylamine in the eluent or using an alternative stationary phase like alumina.[12]
References
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
AZoM. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2022, August 31). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
ResearchGate. (2025, August 6). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-cyclohexylbenzamide (Compound (2)-4). Retrieved from [Link]
Sources
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- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. growingscience.com [growingscience.com]
- 4. Amide Synthesis [fishersci.it]
- 5. reddit.com [reddit.com]
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- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Purification of 3-bromo-N-cyclohexylbenzamide
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-bromo-N-cyclohexylbenzamide. As a substituted benzamide, its purification can be nuanced, often requiring careful optimization of standard laboratory techniques. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, for a typical synthesis involving the coupling of a 3-bromobenzoyl derivative (e.g., 3-bromobenzoyl chloride or 3-bromobenzoic acid) with cyclohexylamine, the most common impurities include:
-
Unreacted Starting Materials: Residual 3-bromobenzoic acid and cyclohexylamine are frequent contaminants.[1]
-
Coupling Reagent Byproducts: If carbodiimide coupling agents like DCC or EDC are used, byproducts such as dicyclohexylurea (DCU) or other water-soluble ureas can be present.[2]
-
Side-Reaction Products: Formation of diacylated products (where a second 3-bromobenzoyl group reacts with the amide nitrogen) can occur, although this is less common with secondary amines.
Q2: Which purification technique—recrystallization or column chromatography—is better for this compound?
A2: The choice depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.
-
Recrystallization is an excellent and cost-effective method for removing the bulk of impurities, especially on a larger scale. It is often the preferred first step.[1][3][4]
-
Flash Column Chromatography is superior for separating compounds with very similar polarities, such as closely related byproducts, or for achieving very high purity (>99%) on a smaller scale.[1][5] Often, a sequential approach is most effective: an initial recrystallization followed by column chromatography of the mother liquor or the recrystallized solid if impurities persist.
Q3: My purified this compound is an off-white or yellowish solid. How can I remove the color?
A3: Colored impurities are often non-polar, highly conjugated byproducts formed during the reaction. During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration.[5] The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb your product, leading to yield loss. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
Purification Troubleshooting Workflow
This diagram outlines a general workflow for troubleshooting the purification of this compound.
Caption: General purification strategy for this compound.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.[6]
Issue 1: The compound "oils out" instead of crystallizing.
Q: I dissolved my crude product in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What's happening and how do I fix it?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated, causing the compound to crash out of solution as a liquid phase rather than forming an ordered crystal lattice.[3][5]
Causality & Solution:
-
High Solute Concentration: The solution may be too concentrated.
-
Action: Reheat the solution until the oil redissolves, add a small amount of additional hot solvent to decrease saturation, and allow it to cool slowly again.[5]
-
-
Rapid Cooling: Cooling the solution too quickly prevents molecules from aligning into a crystal lattice.
-
Action: Ensure a very slow cooling process. Insulate the flask with glass wool or a towel to slow heat loss. Let it cool to room temperature undisturbed before moving to an ice bath.[5]
-
-
Inappropriate Solvent Choice: The solvent may be too "good" or too "poor."
-
Presence of Impurities: Impurities can disrupt crystal formation.
-
Action: Try to remove soluble impurities first. If you suspect residual acidic (3-bromobenzoic acid) or basic (cyclohexylamine) starting materials, perform an aqueous workup with dilute base (e.g., NaHCO₃) and dilute acid (e.g., 1M HCl) respectively, before attempting recrystallization.[5] If this fails, a preliminary purification by column chromatography may be necessary to remove the problematic impurity.[5]
-
Issue 2: Very low yield after recrystallization.
Q: After filtering and drying, I recovered very little of my compound. Where did my product go?
A: Significant product loss during recrystallization is typically due to using too much solvent, choosing a solvent in which the product has high solubility even when cold, or premature crystallization during a hot filtration step.[5]
Causality & Solution:
| Potential Cause | Troubleshooting Steps |
| Excessive Solvent Volume | Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated solid.[5] |
| High Product Solubility in Cold Solvent | The chosen solvent is not ideal. Test solvent systems on a small scale first. If the product remains soluble after cooling in an ice bath, the solvent is unsuitable.[3] |
| Premature Crystallization | If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper. |
| Product Loss During Washing | Wash the collected crystals on the filter with a minimal amount of ice-cold recrystallization solvent to rinse away adhering mother liquor without redissolving the product.[5] |
Troubleshooting Guide: Flash Column Chromatography
Flash chromatography on silica gel is the most common method for high-resolution purification. The separation is based on the differential partitioning of components between the stationary phase (silica) and the mobile phase (eluent).
Issue 1: Poor separation of the product from an impurity.
Q: On TLC, my product and an impurity have very similar Rf values, and they are co-eluting from the column. How can I improve the separation?
A: Co-elution occurs when the chosen mobile phase does not provide sufficient selectivity between your product and the impurity. The key is to optimize the eluent system before running the column.[1][3]
Causality & Solution:
-
Suboptimal Mobile Phase: The polarity of the eluent is not right for resolving the compounds.
-
Action: Methodically screen different solvent systems using TLC. A good system should place your product's Rf value around 0.3-0.4.[1][5] For N-substituted benzamides, start with mixtures of hexanes (or heptane) and ethyl acetate. If separation is still poor, try substituting ethyl acetate with acetone or dichloromethane.
-
-
Amide-Silica Interaction: Amides can sometimes interact strongly with the acidic silica gel, leading to peak tailing which reduces resolution.
-
Action: If you observe significant tailing on TLC, consider deactivating the silica gel by adding a small amount of triethylamine (~0.5-1%) to your eluent system.[7] This will neutralize the acidic sites on the silica.
-
-
Overloading the Column: Applying too much crude material to the column will inevitably lead to broad bands and poor separation.
-
Action: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product. Load the sample in a highly concentrated solution or, for best results, adsorb it onto a small amount of silica gel before loading (dry loading).[7]
-
Issue 2: The product is not eluting from the column.
Q: I've run many column volumes of my eluent, but my product is stuck at the top of the column. What should I do?
A: This indicates that your mobile phase is not polar enough to move the compound along the stationary phase. This compound is a moderately polar compound due to the amide group.
Causality & Solution:
-
Eluent Polarity is Too Low: The solvent system lacks the strength to displace the compound from the silica gel.
-
Action: Gradually increase the polarity of the mobile phase. This is known as a gradient elution.[5] For example, if you started with 10% ethyl acetate in hexanes, you can slowly increase the concentration to 20%, 30%, and so on, while collecting fractions. This allows less polar impurities to elute first, followed by your more polar product.
-
-
Compound Insolubility: In rare cases, the compound may have precipitated on the column if loaded in a solvent in which it is not very soluble.
-
Action: Ensure you dissolve the crude material completely in a minimum amount of a suitable solvent before loading. Dichloromethane is often a good choice for loading as it is a strong solvent and evaporates easily.
-
Column Chromatography Optimization Workflow
Caption: Step-by-step workflow for optimizing flash column chromatography.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a good starting point for purifying solid, crude this compound.
-
Solvent Selection: Place a small amount of crude product (20-30 mg) in a test tube. Add ethanol dropwise while heating until the solid just dissolves. Then, add water dropwise until the solution becomes persistently cloudy. This confirms that an ethanol/water mixture is a suitable solvent system.
-
Dissolution: In an Erlenmeyer flask, add the bulk of the crude solid. Heat the flask on a hot plate and add the minimum amount of hot ethanol required to dissolve the solid completely.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl. Reheat the mixture to boiling for a few minutes.[3]
-
Hot Filtration (if charcoal was used): Pre-heat a clean flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the charcoal or any other insoluble impurities.[3]
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until it just begins to turn cloudy. Add a drop or two of hot ethanol to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.[1]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
This protocol assumes impurities are present that could not be removed by recrystallization.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Prepare several test systems (e.g., 5%, 10%, 20%, 30% ethyl acetate in hexanes) to find the eluent that gives the product an Rf value of approximately 0.3-0.4.[1][5]
-
Column Packing: Select an appropriate size column. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate/hexanes). Pour the slurry into the column and use gentle pressure to pack a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. For better resolution, it is highly recommended to perform dry loading: dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
Elution: Begin eluting the column with the low-polarity solvent system. Collect fractions continuously. The polarity can be gradually increased (gradient elution) by adding more of the polar solvent (e.g., ethyl acetate) to the non-polar solvent (e.g., hexanes).[5]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.
References
- BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)
- BenchChem. (2025). Technical Support Center: Advanced Purification of N-cyclohexyl-2-phenoxybenzamide.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Refining Purification Protocols for N-Substituted Benzamide Isomers.
- BenchChem. (2025).
- BenchChem. (2025). "N-(2-aminoethyl)
- BenchChem. (2025). Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides: A Technical Support Center.
- BenchChem. (2025). troubleshooting common issues in benzamide synthesis.
- BenchChem. (2025). An In-depth Technical Guide on 3-amino-4-bromo-N-cyclohexylbenzamide.
-
Edelmann, F. T. (2020). Answer to "What is the best technique for amide purification?". ResearchGate. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher. [Link]
-
ChemHelp ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
-
Waters. (2002). Benzamide. [Link]
-
PubChem. (n.d.). 3-Bromo-N-cyclohexyl-5-fluoro-4-methylbenzamide. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]
- BenchChem. (2025).
-
Wangngae, S., et al. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - Supporting Information. The Royal Society of Chemistry. [Link]
-
Reddit. (2016). Column Chromatography: Amides. [Link]
-
PubChem. (n.d.). N-Cyclohexylbenzamide. [Link]
-
Nature Communications. (2020). Chemodivergent transformations of amides using gem-diborylalkanes as pro-nucleophiles. [Link]
-
Cheméo. (n.d.). Benzamide, 3-bromo-N-butyl-N-2-ethylhexyl-. [Link]
-
ChemSynthesis. (2025). N-cyclohexylbenzamide. [Link]
-
Chemistry 261 Lab. (2021). Recrystallization of bromoacetanilide round II finished. YouTube. [Link]
Sources
Technical Support Center: Synthesis of 3-bromo-N-cyclohexylbenzamide
Welcome to the technical support guide for the synthesis of 3-bromo-N-cyclohexylbenzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this amide coupling procedure. Our focus is on providing practical, mechanistically-grounded solutions to optimize your synthesis, improve yield, and ensure the highest purity of your target compound.
The predominant method for synthesizing this compound is the acylation of cyclohexylamine with 3-bromobenzoyl chloride. This is a variation of the Schotten-Baumann reaction, a robust and widely used method for amide bond formation.[1][2][3][4] The reaction involves the nucleophilic attack of the primary amine on the highly electrophilic acyl chloride, typically in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.[1][5] While straightforward in principle, the high reactivity of the acyl chloride starting material can lead to several competing side reactions that may complicate the synthesis and purification process.
This guide provides a structured troubleshooting framework in a question-and-answer format, supplemented by detailed protocols and visual aids to clarify complex pathways.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems, their root causes, and actionable solutions.
Problem 1: Low Product Yield with a Water-Soluble Impurity
Question: My reaction has a low yield, and after workup, I notice a significant amount of a starting material-like spot on my TLC that can be extracted into a basic aqueous solution. What is happening?
Answer: This is the most common issue and is almost always caused by the hydrolysis of the 3-bromobenzoyl chloride starting material. Acyl chlorides are extremely sensitive to moisture.[6][7] Any trace amount of water present in the reaction solvent, on the glassware, or in the starting amine will rapidly convert the acyl chloride back into its corresponding carboxylic acid—3-bromobenzoic acid.[8][9][10]
Causality: The carbonyl carbon of an acyl chloride is highly electrophilic due to the inductive effect of both the oxygen and chlorine atoms. Water, although a weak nucleophile, readily attacks this carbon. The resulting tetrahedral intermediate collapses, expelling a chloride ion to form the stable 3-bromobenzoic acid.[9] This side reaction consumes your electrophile, directly reducing the theoretical maximum yield of the desired amide.
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried (>120°C for at least 4 hours) or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).[11]
-
Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous grade solvents and handle them under an inert atmosphere. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices.[]
-
Purify Reagents: Ensure the cyclohexylamine is dry. If necessary, distill it or dry it over potassium hydroxide (KOH) pellets.
-
Workup Strategy: During the aqueous workup, a wash with a mild base like 5% aqueous sodium bicarbonate (NaHCO₃) solution will selectively extract the acidic 3-bromobenzoic acid impurity into the aqueous layer, simplifying purification.
Caption: Hydrolysis side reaction pathway.
Problem 2: Isolation of a High Molecular Weight, Non-polar Byproduct
Question: My purification is complicated by a non-polar impurity with a molecular weight significantly higher than my product. What is this byproduct?
Answer: This impurity is likely the diacylated amine, N,N-bis(3-bromobenzoyl)cyclohexylamine . Cyclohexylamine is a primary amine, meaning it has two reactive N-H protons. After the formation of the desired secondary amide product, the remaining N-H proton is still weakly nucleophilic and can react with a second molecule of the highly reactive 3-bromobenzoyl chloride, especially if the acyl chloride is used in excess or if local concentrations are high.
Causality: While the nitrogen lone pair in the product amide is less nucleophilic than in the starting amine (due to resonance with the carbonyl group), it can still react under forcing conditions (e.g., high temperature) or if a large excess of the highly reactive acyl chloride is present. This second acylation leads to a tertiary amide, which is typically more non-polar than the desired secondary amide product.
Solutions:
-
Control Stoichiometry: Use a slight excess of the cyclohexylamine (e.g., 1.1 equivalents) relative to the 3-bromobenzoyl chloride (1.0 equivalent). This ensures the more reactive species is consumed before it can react a second time.
-
Controlled Addition: Add the 3-bromobenzoyl chloride solution slowly (dropwise) to the stirred solution of cyclohexylamine and base.[11] This maintains a low concentration of the acyl chloride throughout the reaction, favoring the primary reaction with the more nucleophilic starting amine.
-
Temperature Control: Run the reaction at a reduced temperature (e.g., starting in an ice bath at 0°C) to moderate the reaction rate and improve selectivity.[11][]
Sources
- 1. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 2. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. savemyexams.com [savemyexams.com]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 10. savemyexams.com [savemyexams.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chromatographic Purification of N-cyclohexylbenzamide Derivatives
Welcome to the technical support hub for the purification of N-cyclohexylbenzamide derivatives. As a Senior Application Scientist, I have designed this guide to move beyond simple instructions, providing you with the rationale behind the troubleshooting and optimization strategies encountered in the field. This resource is structured to help you diagnose issues, refine your methods, and achieve high-purity compounds efficiently.
Troubleshooting Guide: From Tailing Peaks to Lost Yield
This section addresses the most common and frustrating issues encountered during the chromatographic purification of N-cyclohexylbenzamide derivatives.
Category 1: Peak Shape Problems
Q1: My primary N-cyclohexylbenzamide derivative peak is exhibiting significant tailing in reversed-phase HPLC. What is the underlying cause and how can I resolve it?
A1: Peak tailing is arguably the most frequent issue when purifying amide-containing compounds, especially those with basic nitrogen atoms. The primary cause is secondary retention mechanisms, where your analyte interacts with multiple sites on the stationary phase.[1]
-
Causality: Standard silica-based C18 columns have residual, acidic silanol groups (Si-OH) on their surface. Even after end-capping, some remain. The amide group in your N-cyclohexylbenzamide, or other basic functionalities on the molecule, can interact strongly with these ionized silanols via ion-exchange, holding onto the analyte longer than the intended reversed-phase mechanism.[2][3][4] This slow release from the silanol sites causes the characteristic tail.
-
Solutions:
-
Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the silanol groups. By adding an acid to your mobile phase to lower the pH to between 2 and 3, you protonate the silanols (Si-O⁻ to Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[5] Common additives are 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA).
-
Utilize a Buffer: Adding a buffer salt, such as ammonium formate, along with the acid can further improve peak shape. The positively charged ammonium ions effectively "shield" the negatively charged silanols, preventing the analyte from interacting with them.[4]
-
Employ Modern Columns: Use a column with high-purity silica and advanced end-capping technology. These columns have a much lower concentration of accessible silanol groups, inherently reducing the potential for tailing.[2]
-
Consider Mobile Phase Modifiers: In challenging cases, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can flood the active sites and improve peak shape. However, this is becoming less common with the advent of better column technologies.[2]
-
Q2: All of my peaks, not just the target compound, are tailing or are broader than expected. What should I investigate?
A2: When the entire chromatogram is affected, the problem is likely systemic or physical rather than chemical (analyte-specific).
-
Causality & Solutions:
-
Column Void: A void or channel in the column packing bed can cause peak broadening and tailing for all compounds. This can result from pressure shocks or dissolution of the silica bed under high pH conditions.[1][3] The solution is to replace the column.
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening. Ensure you are using tubing with a small internal diameter and that all connections are made properly with no gaps.
-
Blocked Frit: A partially blocked inlet frit on the column or guard column can distort flow and affect all peaks. Try back-flushing the column (if the manufacturer allows) or replacing the guard column.[3]
-
Q3: My peak of interest is fronting. What causes this?
A3: Peak fronting is typically a clear sign of column overload or a problem with your sample solvent.
-
Causality & Solutions:
-
Mass Overload: You have injected too much sample for the column to handle. The stationary phase becomes saturated, and analyte molecules travel down the column at the speed of the mobile phase, leading to a sharp, fronting peak.[1] The solution is to reduce the injection volume or the concentration of your sample.
-
Sample Solvent Mismatch: If you dissolve your sample in a solvent that is much stronger (more eluting power) than your starting mobile phase, the sample band will not focus correctly at the head of the column. Always try to dissolve your sample in the initial mobile phase. If solubility is an issue, use the minimum amount of a stronger solvent.
-
Category 2: Separation and Resolution Issues
Q4: I can't resolve my N-cyclohexylbenzamide derivative from a key impurity. How can I improve the separation?
A4: Improving resolution requires changing the selectivity of your chromatographic system. This involves manipulating the interactions between your analytes, the stationary phase, and the mobile phase.
-
Causality & Solutions:
-
Optimize the Mobile Phase: This is often the easiest first step. If using a gradient, make it shallower to increase the separation window between peaks. You can also try changing the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity.
-
Change Stationary Phase Chemistry: If mobile phase optimization fails, the stationary phase is your most powerful tool.[5] A standard C18 column separates primarily based on hydrophobicity. N-cyclohexylbenzamide derivatives have both hydrophobic (cyclohexyl, benzoyl) and polar (amide) regions. Switching to a different stationary phase can exploit these features differently:
-
Phenyl-Hexyl: Offers pi-pi interactions with the aromatic ring of the benzamide.
-
Polar-Embedded (e.g., Amide): These phases have a polar group (like an amide) embedded in the alkyl chain. This allows for different hydrogen bonding interactions and can significantly change the elution order of polar and non-polar compounds.[6][7]
-
-
Adjust pH: If your compound or impurity has ionizable groups, adjusting the mobile phase pH can dramatically alter retention times and improve resolution.[5]
-
Category 3: Yield and Stability Problems
Q5: I have a low recovery of my compound after flash chromatography on silica gel. Where is my product going?
A5: Low yield on silica gel often points to two culprits: irreversible adsorption or on-column decomposition.
-
Causality & Solutions:
-
Compound Instability: Amides can be sensitive to the acidic nature of standard silica gel, which can cause decomposition.[8] Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, then elute it. If you see a new spot or significant streaking from the baseline, your compound is likely unstable on silica.[9]
-
Deactivating the Stationary Phase: To mitigate decomposition, you can use a less acidic stationary phase like alumina or deactivate the silica gel.[8][9] To do this, prepare a slurry of your silica gel in your starting eluent and add 1% triethylamine. This neutralizes the most acidic sites.
-
Poor Solubility: Your compound might be precipitating at the head of the column if it is not fully soluble in the mobile phase.[8] Ensure complete dissolution during sample loading. Using a "dry loading" technique, where the sample is pre-adsorbed onto a small amount of silica, can often help.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for purifying a novel N-cyclohexylbenzamide derivative?
A1: A two-stage approach is typically most effective.
-
Stage 1 (Bulk Purification): Start with flash column chromatography on silica gel. A good initial eluent system is a gradient of ethyl acetate in hexanes.[11][12] Use TLC to find a solvent system that gives your target compound an Rf value of approximately 0.3-0.4.[8]
-
Stage 2 (High-Purity Polishing): Use preparative reversed-phase HPLC. A C18 column is a robust starting point. A generic screening gradient of 5% to 95% acetonitrile in water (both containing 0.1% formic acid) over 20-30 minutes is excellent for initial method development.[5]
Q2: How do I choose between normal-phase and reversed-phase chromatography?
A2: Reversed-phase HPLC (RP-HPLC) is the most common and versatile method for purifying N-cyclohexylbenzamide derivatives due to its broad applicability.[5] Normal-phase (NP) chromatography can be advantageous for separating isomers that are difficult to resolve by RP-HPLC or for compounds that are very nonpolar and have little retention in reversed-phase.[13]
Q3: Are N-cyclohexylbenzamide derivatives generally stable under typical HPLC conditions?
A3: Amide bonds are quite stable.[5] However, prolonged exposure to harsh pH conditions (e.g., pH < 2 or pH > 8), especially at elevated temperatures, can lead to hydrolysis, cleaving the compound into cyclohexylamine and the corresponding benzoic acid derivative.[5][14] It is always best practice to perform a quick stability check of your compound under your chosen analytical conditions.
Q4: How important is UV detection for these compounds?
A4: The benzamide portion of the molecule contains a strong chromophore, making UV detection highly effective. A detection wavelength around 254 nm is a common starting point for initial analysis.[15]
Data & Methodologies
Data Tables
Table 1: Common Stationary Phases for N-cyclohexylbenzamide Purification
| Stationary Phase | Primary Interaction Mechanism | Best For... |
| Silica Gel (NP) | Adsorption (Polar) | Bulk purification of less polar derivatives; Isomer separation.[13] |
| C18 (RP) | Hydrophobic | General purpose high-resolution purification of most derivatives.[5] |
| C8 (RP) | Hydrophobic (less retentive than C18) | Compounds that are too strongly retained on C18. |
| Phenyl-Hexyl (RP) | Hydrophobic & Pi-Pi Interactions | Alternative selectivity for aromatic compounds; Resolving impurities co-eluting on C18. |
| Polar-Embedded (Amide, RP) | Hydrophobic & Hydrogen Bonding | Offering unique selectivity for polar analytes; stable in highly aqueous mobile phases.[7] |
Table 2: Typical Preparative HPLC Screening Gradient
| Time (min) | Flow Rate (mL/min) | %A (Water + 0.1% FA) | %B (Acetonitrile + 0.1% FA) |
| 0.0 | 20.0 | 95 | 5 |
| 2.0 | 20.0 | 95 | 5 |
| 22.0 | 20.0 | 5 | 95 |
| 25.0 | 20.0 | 5 | 95 |
| 25.1 | 20.0 | 95 | 5 |
| 30.0 | 20.0 | 95 | 5 |
Note: Flow rate is dependent on column dimensions (e.g., 21.2 mm ID).
Visualized Workflows
Caption: Troubleshooting workflow for peak tailing.
Caption: General workflow for scaling from analytical to preparative chromatography.
Experimental Protocols
Protocol 1: Flash Chromatography (Bulk Purification)
-
TLC Analysis: Determine an appropriate eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. Aim for an Rf of 0.3-0.4 for the target compound to ensure good separation.[8]
-
Column Packing: Pack a glass column with silica gel using the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.[16]
-
Sample Loading:
-
Wet Loading: Dissolve the crude N-cyclohexylbenzamide in a minimal amount of dichloromethane or the eluent.[10] Carefully add the solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2x the mass of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[10]
-
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). Collect fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Preparative RP-HPLC (High Purity)
-
Method Development: Using an analytical HPLC system, develop a separation method on a C18 column (e.g., 4.6 x 150 mm, 5 µm). Start with the generic gradient in Table 2 and optimize for the best resolution of your target compound from impurities.
-
System Preparation: Equilibrate the preparative HPLC system, including the larger dimension preparative column (e.g., 21.2 x 150 mm), with the initial mobile phase conditions for at least 10-15 column volumes.
-
Sample Preparation: Dissolve the partially purified sample from the flash chromatography step in the initial mobile phase. If solubility is low, use a minimal amount of a stronger solvent like acetonitrile. Filter the sample through a 0.45 µm filter to remove particulates.
-
Injection and Purification: Inject the sample onto the preparative column and begin the scaled-up gradient method. Monitor the separation using a UV detector.[17]
-
Fraction Collection: Collect fractions corresponding to the target peak. Automated fraction collectors can be triggered by UV signal threshold or time windows.[18]
-
Purity Analysis: Analyze the collected fractions using the initial analytical HPLC method to confirm purity.
-
Solvent Removal: Combine the pure fractions. The bulk of the organic solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final, pure compound.
References
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC.
- Troubleshooting Peak Shape Problems in HPLC.
- Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
- Technical Support Center: HPLC Purific
- Application Notes and Protocols: N-Cyclohexylbenzamide as a Versatile Building Block in Medicinal Chemistry. Benchchem.
- LC Troubleshooting—All of My Peaks are Tailing!
- Technical Support Center: Advanced Purification of N-cyclohexyl-2-phenoxybenzamide. Benchchem.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Evaluation of an amide-based stationary phase for supercritical fluid chromatography. (2015).
- N-Cyclohexylbenzamide Derivatives: Application Notes and Protocols for Anticancer Drug Discovery. Benchchem.
- assessing and improving the stability of N-cyclohexyl-2-phenoxybenzamide. Benchchem.
- HALO RP-Amide Columns. HPLC.
- Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control. (2018).
- How to Choose the Right Chrom
- Strategy for Preparative LC Purific
- Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Application Compendium Solutions for Prepar
- Technical Support Center: Optimizing Reaction Conditions for N-Cyclohexyl-2-phenoxybenzamide Deriv
- Purification of Organic Compounds by Flash Column Chrom
- Application Note and Protocol for the Chromatographic Purification of N,N,4-trimethylbenzamide. Benchchem.
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- 18. lcms.cz [lcms.cz]
Technical Support Center: Scaling Up the Synthesis of 3-bromo-N-cyclohexylbenzamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-bromo-N-cyclohexylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot challenges encountered during the scale-up of this important chemical intermediate. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Reaction Overview: The Amide Coupling Pathway
The synthesis of this compound is most commonly achieved via the coupling of 3-bromobenzoic acid and cyclohexylamine. This process requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. The general workflow is depicted below.
Caption: General workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Category 1: Reagents and Reaction Initiation
Q1: What are the most common methods for activating 3-bromobenzoic acid, and which is best for scale-up?
A1: The choice of activating agent is critical for a successful and scalable synthesis. The three primary strategies are:
-
Conversion to Acyl Chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a cost-effective and highly reactive method often preferred in industrial settings.[1] The resulting 3-bromobenzoyl chloride reacts readily with cyclohexylamine. However, these reagents are corrosive, moisture-sensitive, and generate HCl as a byproduct, which must be neutralized.[2][3]
-
Carbodiimide Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are common in lab-scale synthesis.[1] They are effective but can lead to the formation of N-acylurea byproducts, which can be difficult to remove.[4][5] Furthermore, their high cost and poor atom economy make them less ideal for large-scale production.[1]
-
Phosphonium/Uronium Reagents: Reagents like HATU or HBTU are highly efficient and lead to fewer side reactions but are generally too expensive for large-scale manufacturing.[1][6] A more cost-effective alternative for industrial applications is Propylphosphonic Anhydride (T3P).[1]
For scale-up, converting to the acyl chloride or using T3P typically offers the best balance of reactivity, cost, and process efficiency.
Q2: My reaction is sluggish or fails to start. What are the likely causes?
A2: Several factors can impede reaction initiation:
-
Poor Reagent Quality: Coupling reagents, especially carbodiimides like EDC, can degrade over time.[4] Always use fresh or properly stored reagents.
-
Inactivation of the Amine: If you are using the acyl chloride route, the generated HCl will protonate the cyclohexylamine, rendering it non-nucleophilic.[3][4] It is essential to include a base (e.g., triethylamine, pyridine, or aqueous NaOH under Schotten-Baumann conditions) to scavenge the acid.[3][5]
-
Presence of Water: Moisture can hydrolyze the activated intermediate (e.g., the acyl chloride) back to 3-bromobenzoic acid, effectively killing the reaction.[2][4] Ensure all glassware is oven-dried and use anhydrous solvents.
Category 2: Low Yield and Purity Issues
Q3: I'm observing a significant amount of an insoluble white precipitate in my reaction using EDC. What is it and how can I avoid it?
A3: The precipitate is likely the N-acylurea byproduct, formed by the rearrangement of the O-acylisourea intermediate before the amine can react.[5] This is a common issue with carbodiimide coupling agents.[4]
-
Mitigation Strategy: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive with the amine. Pre-activating the carboxylic acid with EDC/HOBt for 15-30 minutes before adding the cyclohexylamine can also minimize this side reaction.[7][8]
Caption: Competing reaction pathways for the O-acylisourea intermediate.
Q4: My final product is contaminated with unreacted 3-bromobenzoic acid. How can I improve conversion and removal?
A4: Incomplete conversion is often due to insufficient activation or premature hydrolysis of the activated intermediate.[2]
-
Improving Conversion: Ensure at least one full equivalent of the coupling reagent is used. For difficult couplings, a slight excess (1.1-1.2 eq) may be necessary. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can also drive it to completion, but this must be balanced against potential side reactions.
-
Removal during Work-up: Unreacted 3-bromobenzoic acid can be easily removed during the work-up. After the reaction, dilute the mixture with a suitable organic solvent (like ethyl acetate or DCM) and wash with an aqueous basic solution, such as 5% sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH).[8] The acidic starting material will be deprotonated and move into the aqueous layer, leaving your neutral amide product in the organic layer.
Category 3: Scale-Up Specific Challenges
Q5: When moving from a 1g to a 100g scale, my yield dropped significantly. What are the key process parameters to consider during scale-up?
A5: Direct translation of a lab-scale procedure often fails. Key considerations for scale-up include:
-
Heat Transfer: Amide bond formation is often exothermic. A small flask dissipates heat easily, but a large reactor has a much lower surface-area-to-volume ratio. Poor heat management can lead to localized overheating, causing side reactions and degradation. Use a jacketed reactor with controlled cooling and monitor the internal temperature closely.
-
Mixing and Reagent Addition: Inefficient stirring in a large reactor can create "hot spots" of high reagent concentration, which can promote side reactions like the formation of N,N-dibenzoylamine if using an acyl chloride.[2] Use an appropriate overhead mechanical stirrer and add reagents subsurface at a controlled rate to ensure rapid and uniform dispersion.[9]
-
Choice of Reagents: As mentioned in Q1, the economics and safety profile of reagents become paramount at scale. Highly toxic or expensive reagents should be replaced with more industrially friendly alternatives (e.g., substituting HATU with T3P or SOCl₂).[1][10]
Q6: How do I handle the purification of a large batch of this compound?
A6: Large-scale purification requires shifting from chromatography to crystallization where possible.
-
Crystallization: This is the preferred method for industrial-scale purification. A systematic solvent screen is crucial. Common solvent systems for benzamides include ethanol/water, ethyl acetate/heptane, or isopropanol.[11] The goal is to find a system where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.
-
Filtration and Drying: On a large scale, filtration can be slow. Ensure you are using appropriately sized filtration equipment (e.g., a Nutsche filter). The filter cake must be washed with cold, fresh solvent to remove residual mother liquor.[11] Drying should be done under vacuum at a controlled temperature to avoid product degradation.
| Parameter | Lab Scale (1-5 g) | Pilot/Industrial Scale (>100 g) | Rationale for Change |
| Activation Reagent | HATU, EDC/HOBt | Thionyl Chloride, T3P | Cost, atom economy, and safety are primary drivers on a larger scale.[1][10] |
| Mixing | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures efficient mixing in larger volumes, preventing localized concentration and temperature gradients.[9] |
| Temperature Control | Oil Bath / Ice Bath | Jacketed Reactor with Chiller/Heater | Provides precise and uniform control over the reaction exotherm in a large volume. |
| Purification | Flash Chromatography | Recrystallization | Chromatography is not economically or practically viable for multi-kilogram quantities. Crystallization is more scalable.[11] |
Troubleshooting Guide: Low Yield on Scale-Up
This guide provides a logical workflow for diagnosing and solving the common problem of decreased yield when scaling up the synthesis.
Caption: A logical workflow for troubleshooting low yields in scale-up synthesis.
Experimental Protocols
Protocol 1: Scale-Up Synthesis via Acyl Chloride Intermediate (100g Scale)
Materials:
-
3-Bromobenzoic acid (100.0 g, 0.497 mol)
-
Thionyl chloride (SOCl₂) (43.5 mL, 0.597 mol, 1.2 eq)
-
Anhydrous Toluene (500 mL)
-
Cyclohexylamine (63.5 mL, 0.547 mol, 1.1 eq)
-
Triethylamine (NEt₃) (83.2 mL, 0.597 mol, 1.2 eq)
-
2M Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Heptane
-
Ethyl Acetate
Procedure:
-
Acyl Chloride Formation: To a 2L three-necked flask equipped with an overhead stirrer, thermometer, and reflux condenser connected to a gas scrubber (to trap HCl and SO₂), add 3-bromobenzoic acid (100.0 g) and anhydrous toluene (500 mL).
-
Slowly add thionyl chloride (43.5 mL) to the stirred suspension at room temperature over 30 minutes.
-
Heat the mixture to 80 °C and maintain for 2-3 hours, or until gas evolution ceases and the solution becomes clear. Monitor by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.
-
Cool the reaction mixture to 50 °C and concentrate under reduced pressure to remove excess SOCl₂ and toluene. Co-evaporate with anhydrous toluene (2 x 100 mL) to ensure all SOCl₂ is removed. The resulting crude 3-bromobenzoyl chloride is used directly in the next step.
-
Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous toluene (500 mL) and cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of cyclohexylamine (63.5 mL) and triethylamine (83.2 mL) in anhydrous toluene (200 mL).
-
Add the amine solution to the cold acyl chloride solution dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete by TLC/LC-MS.
-
Work-up: Cool the reaction mixture to 10 °C and slowly quench by adding water (300 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2M HCl (2 x 200 mL), water (200 mL), 5% NaHCO₃ solution (2 x 200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent mixture (e.g., start with a 4:1 mixture of heptane:ethyl acetate) until the solid just dissolves.[11]
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize recovery, place the flask in an ice bath for 1-2 hours.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of the cold recrystallization solvent to remove any remaining impurities.[11]
-
Dry the purified crystals under vacuum to a constant weight. The expected product is a white to off-white solid.
References
- C&EN. (2013).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Advanced Purification of N-cyclohexyl-2-phenoxybenzamide. BenchChem.
- UCL Discovery. (n.d.).
- Wikipedia. (n.d.). Amide. Wikipedia.
- Organic Chemistry Portal. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Evaluation of 3-amino-4-bromo-N-cyclohexylbenzamide and its Analogs. BenchChem.
- ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
- BenchChem. (2025). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis. BenchChem.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry.
- Reddit. (2022). Amide coupling help. r/Chempros.
- Reddit. (2021).
- ResearchGate. (2021). Why did my amide syntesis does not work?.
- Master Organic Chemistry. (2018).
- PubChem. (n.d.). 3-Bromo-N-cyclohexyl-N-ethyl-4-methylbenzamide. PubChem.
- ChemicalBook. (n.d.). 3-Bromo-N-cyclohexyl-5-nitrobenzamide. ChemicalBook.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- PubChem. (n.d.). 3-bromo-N-cyclohexyl-5-fluoro-2-methylbenzamide. PubChem.
- ChemicalBook. (n.d.). 3-Bromobenzoic acid synthesis. ChemicalBook.
- PubChem. (n.d.). 3-Bromo-5-chloro-N-cyclohexyl-N-ethylbenzamide. PubChem.
- ScholarWorks. (n.d.). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks.
- PubChem. (n.d.). 3-Bromo-N-cyclohexyl-5-fluoro-4-methylbenzamide. PubChem.
- PrepChem.com. (n.d.). Synthesis of N-cyclohexylbenzamide (Compound (2)-4). PrepChem.com.
- Sigma-Aldrich. (n.d.). Amide-coupling-reagents. Sigma-Aldrich.
- Guidechem. (n.d.).
- PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid. PrepChem.com.
- Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Organic Syntheses.
- CP Lab Safety. (n.d.). N-Cyclohexyl-4-bromo-3-methylbenzamide, min 98%, 100 grams. CP Lab Safety.
- RSC Publishing. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
- Pharmaffiliates. (n.d.). CAS No : 1020252-80-5| Chemical Name : N-Cyclohexyl-4-bromo-3-methylbenzamide.
- PubChem. (n.d.). N-Cyclohexylbenzamide. PubChem.
- Organic Syntheses. (2022).
- PMC - PubMed Central. (n.d.). Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. PMC - PubMed Central.
- ResearchGate. (2025). Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors.
- ResearchGate. (n.d.). 3‐Bromo N‐Alkyl Cyanamides as Versatile Building Blocks.
- ResearchGate. (2025). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization.
- Chemigran Pte Ltd. (n.d.). 3-Bromo-n-propylbenzamide. Chemigran Pte Ltd.
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Benzamide Coupling
Welcome to the technical support center for benzamide coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to move beyond simple protocols and explain the chemical reasoning behind optimizing these critical reactions, ensuring you can achieve high yields and purity in your syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing benzamides, and when should I choose one over the other?
A1: There are three principal strategies for forming the amide bond in benzamide synthesis, each with its own advantages.
-
From an Acyl Chloride (e.g., Schotten-Baumann Reaction): This classic method involves reacting an amine with a benzoyl chloride under basic conditions.[1] It is often rapid and high-yielding, especially for simple substrates.[2] Choose this method when your starting benzoic acid is easily converted to the acyl chloride and your amine is not sensitive to the (sometimes harsh) basic conditions or the HCl byproduct generated.[]
-
Using a Coupling Reagent: This is the most common approach in medicinal chemistry, directly coupling a benzoic acid with an amine.[4] This method avoids the need to prepare an acyl chloride. It is ideal for complex molecules with sensitive functional groups. The choice of coupling reagent is critical and depends on the substrate's reactivity and potential for side reactions.[5]
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This advanced method is used to couple an amide with an aryl halide or triflate.[6] It is particularly valuable for synthesizing N-aryl benzamides, especially when dealing with sterically hindered or electron-rich/poor coupling partners that are unreactive under other conditions.[7]
Q2: How do I select the most appropriate coupling agent for my reaction?
A2: The choice of coupling agent is a critical parameter that depends on substrate reactivity, desired reaction scale, and the need to suppress side reactions like racemization.[8]
-
Carbodiimides (e.g., DCC, EDC): These are cost-effective and widely used. EDC is preferred for solution-phase synthesis because its urea byproduct (EDU) is water-soluble, simplifying purification.[1] DCC forms an insoluble urea (DCU) that can be filtered off, but this can sometimes co-precipitate with the product.[9] These reagents are known to cause racemization in chiral carboxylic acids, a side reaction that can be suppressed with additives.[4]
-
Phosphonium Salts (e.g., BOP, PyBOP): These reagents are generally more reactive than carbodiimides and are effective for difficult couplings, such as those involving sterically hindered substrates.[5][8]
-
Aminium/Uronium Salts (e.g., HATU, HBTU): These are among the most powerful coupling reagents, known for fast reaction times, high yields, and low rates of racemization.[10] HATU is particularly effective for challenging couplings but is more expensive.[11]
Q3: Why is a base required, and which one should I use?
A3: A base is crucial for two main reasons:
-
Neutralizing Acid Byproducts: In the Schotten-Baumann reaction, a base like NaOH or pyridine is required to neutralize the HCl generated, which would otherwise protonate the starting amine and render it non-nucleophilic.[9][12]
-
Facilitating Amine Nucleophilicity: In coupling reactions, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (Et3N) is often used.[8] It deprotonates the amine salt (if used as a starting material) and ensures the amine remains a free nucleophile, ready to attack the activated carboxylic acid intermediate.[5] For Pd-catalyzed reactions, inorganic bases like Cs₂CO₃ or K₃PO₄ are common.[6][13]
Q4: What are the best solvents for benzamide coupling?
A4: The ideal solvent should dissolve both the carboxylic acid and the amine.[11] Polar aprotic solvents are most common.
-
DCM (Dichloromethane): A good general-purpose solvent for many coupling reactions.
-
DMF (N,N-Dimethylformamide): Excellent solubilizing properties, making it a frequent choice, but it can be difficult to remove during workup.
-
THF (Tetrahydrofuran): Another common choice, particularly in Pd-catalyzed reactions.[6]
-
Acetonitrile (ACN): Can be very effective, especially in protocols using EDC and DMAP.[14]
It is critical to use anhydrous (dry) solvents , as water can hydrolyze activated intermediates and reduce yields.[5][15] Greener alternatives like 2-MeTHF and ethyl acetate are also being evaluated and have shown promise as replacements for DCM and DMF.[16][17]
Troubleshooting Guide
This section addresses specific experimental failures in a problem-solution format.
Problem 1: Low or No Product Yield
Low conversion is the most common issue in amide coupling. A systematic approach is key to identifying the root cause.
Caption: A logical workflow for troubleshooting low yields.
-
Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials.
-
Possible Cause A: Incomplete Carboxylic Acid Activation.
-
The Chemistry: The carboxylic acid's hydroxyl group must be converted into a better leaving group. Coupling reagents achieve this by forming a highly reactive intermediate (e.g., an O-acylisourea with EDC/DCC).[18] If this activation is inefficient, the reaction stalls.
-
Troubleshooting & Solutions:
-
Verify Reagent Quality: Carbodiimides like EDC can degrade upon storage. Use a fresh bottle or a more robust reagent.[11]
-
Increase Reactivity: For sterically hindered acids or poorly nucleophilic amines, a standard coupling agent may be insufficient. Switch to a more powerful phosphonium (PyBOP) or uronium (HATU) salt.[5][11]
-
Alternative Activation: Convert the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[15] Acyl chlorides are significantly more electrophilic and react readily with amines.[]
-
-
-
Possible Cause B: Amine Deactivation or Low Nucleophilicity.
-
The Chemistry: The amine must have a lone pair of electrons available to attack the activated carboxylic acid. If the amine is protonated (forming an ammonium salt), it becomes non-nucleophilic.[5] Steric hindrance or electron-withdrawing groups can also reduce its reactivity.[19]
-
Troubleshooting & Solutions:
-
Ensure Basicity: If starting with an amine salt (e.g., hydrochloride), add at least two equivalents of a non-nucleophilic base like DIPEA or Et₃N.[8]
-
Overcome Steric Hindrance: For bulky amines or acids, increase the reaction temperature and/or time.[11]
-
Address Electronic Effects: For electron-deficient anilines, standard coupling can be sluggish. This is an ideal scenario to employ Buchwald-Hartwig amination, which uses a palladium catalyst and specialized ligands to facilitate C-N bond formation.[6][7]
-
-
-
Possible Cause C: Hydrolysis of Activated Intermediates.
-
The Chemistry: The activated carboxylic acid intermediate is highly electrophilic and will readily react with any water present, regenerating the starting carboxylic acid.[15]
-
Troubleshooting & Solutions:
-
Problem 2: Significant Side Product Formation
The appearance of unexpected spots on a TLC plate indicates side reactions are competing with your desired coupling.
-
Symptom: The desired product is formed, but is contaminated with significant impurities.
-
Possible Cause A: N-acylurea Formation (with DCC/EDC).
-
The Chemistry: The highly reactive O-acylisourea intermediate can undergo an intramolecular acyl transfer to form a stable, unreactive N-acylurea byproduct.[18] This pathway consumes the activated acid and prevents amide formation.
-
Troubleshooting & Solutions:
-
Use Additives: Add one equivalent of 1-hydroxybenzotriazole (HOBt) or HOAt.[8] These additives act as "acyl transfer catalysts" by intercepting the O-acylisourea to form an active ester. This ester is still highly reactive towards the amine but is not prone to rearrangement, thus suppressing N-acylurea formation.[18]
-
Purification: The primary byproduct of DCC, dicyclohexylurea (DCU), is insoluble in many organic solvents like DCM and can often be removed by filtration.[9] The byproduct of EDC (EDU) is water-soluble and is typically removed during aqueous workup.[8]
-
-
Caption: Mechanism of DCC/EDC coupling and the role of HOBt.
-
Possible Cause B: Racemization of Chiral Centers.
-
The Chemistry: If the benzoic acid has a chiral center at the α-position, the activation process (especially with carbodiimides) can lead to deprotonation and reprotonation at this center, resulting in a loss of stereochemical purity.
-
Troubleshooting & Solutions:
-
Use Additives: As with N-acylurea formation, additives like HOBt and HOAt are highly effective at suppressing racemization.[4][8]
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can often reduce the rate of racemization more significantly than the rate of the desired coupling.[8]
-
Switch Reagents: Uronium reagents like HATU are known to be superior for minimizing racemization.[10]
-
-
-
Possible Cause C: Double Acylation.
-
The Chemistry: If using a primary amine, the newly formed benzamide product can sometimes be acylated a second time, especially if a large excess of a highly reactive acylating agent (like benzoyl chloride) is present.[15]
-
Troubleshooting & Solutions:
-
Control Stoichiometry: Avoid using a large excess of the benzoyl chloride or activated acid. A slight excess (1.1-1.2 equivalents) of the amine is often recommended to ensure the complete consumption of the acylating agent.[8][15]
-
Slow Addition: Add the acylating agent dropwise to the amine solution. This prevents localized high concentrations of the electrophile, disfavoring the second acylation event.[15]
-
-
Quantitative Data Summary
Table 1: Comparison of Common Amide Coupling Agents
| Coupling Agent Class | Examples | Advantages | Disadvantages & Mitigation |
| Carbodiimides | DCC, EDC | Cost-effective, widely available.[4] | Can cause racemization; forms urea byproducts.[8] Mitigation: Use HOBt/HOAt additive.[8] |
| Phosphonium Salts | BOP, PyBOP | High reactivity, low racemization.[8] | Byproducts can be difficult to remove; can be expensive.[8] |
| Aminium/Uronium | HATU, HBTU | Very high reactivity, fast reactions, minimal racemization.[10] | Higher cost, requires a non-nucleophilic base.[10] |
| Other | T3P, CDI | T3P has easily removable byproducts; CDI is effective for simple amides.[8] | May have a limited scope for more complex substrates.[8] |
Experimental Protocols
Protocol 1: General Benzamide Synthesis using EDC/HOBt
This protocol is a standard procedure for coupling a benzoic acid with a primary or secondary amine.[8]
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (1.0 equivalent) and anhydrous solvent (e.g., DMF or DCM).
-
Additive: Add HOBt (1.0 - 1.2 equivalents) to the solution and stir until dissolved.
-
Amine Addition: Add the amine (1.0 - 1.2 equivalents). If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (2-3 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Slowly add EDC·HCl (1.1 - 1.5 equivalents) portion-wise to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general method for the N-arylation of a benzamide with an aryl halide.[6]
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-4 mol %), the phosphine ligand (e.g., Xantphos), and the base (e.g., Cs₂CO₃).
-
Reagent Addition: Add the benzamide (1.2 equivalents) and the aryl halide (1.0 equivalent).
-
Solvent: Add anhydrous solvent (e.g., THF or 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Isolation: Concentrate the filtrate and purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
-
National Institutes of Health (NIH). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
-
Gunda, I. G., & Turos, G. I. (2021). Solvent-Dependent Change in the Rate-Determining Step of Au(I)-Catalyzed N‑Propargyl Benzamide Cyclization. The Journal of Organic Chemistry, 86(15), 10335-10344. [Link]
-
American Chemical Society. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link]
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SlideShare. Synthesis of benzamide from benzyl chloride. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
AIM. (n.d.). TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. [Link]
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ResearchGate. Palladium-Catalyzed Amidation of Aryl Halides Using 2-Dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl as Ligands. [Link]
-
Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Hyster, T. K., & Ruhl, K. E. (2014). A Coupling of Benzamides and Donor/Acceptor Diazo–Compounds to form γ-Lactams via Rh(III)–Catalyzed C–H Activation. Organic Letters, 16(8), 2288-2291. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
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Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
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National Institutes of Health (NIH). (2019). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 52(6), 1675-1686. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?[Link]
-
National Institutes of Health (NIH). (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(31), 4463-4466. [Link]
-
Royal Society of Chemistry. (2019). Buchwald–Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Catalysis Science & Technology. [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Reddit. (2023). Choosing amide coupling agent. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
MDPI. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(19), 6549. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Reddit. (2022). amide coupling help. [Link]
-
Royal Society of Chemistry. (2019). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology. [Link]
-
Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
-
Organic Synthesis. Acid-Amine Coupling using DCC. [Link]
-
MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. International Journal of Molecular Sciences, 25(8), 4279. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
ChemRxiv. (2022). Transition-Metal-Free C-N Cross-Coupling of Benzamide and Sulfonamide at Room Temperature. [Link]
-
ResearchGate. Proposed mechanism of benzamide coupling. [Link]
-
Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]
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stability issues of 3-bromo-N-cyclohexylbenzamide in solution
A Guide to Understanding and Preventing Stability Issues in Solution
Executive Summary
This guide provides a comprehensive technical overview of the stability profile of 3-bromo-N-cyclohexylbenzamide in solution. As a critical component in many research and development pipelines, understanding its stability is paramount for ensuring experimental reproducibility, accuracy, and the integrity of your results. This document is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of degradation mechanisms, practical troubleshooting advice, and validated protocols to proactively manage compound stability. The primary degradation pathways for this N-substituted benzamide are hydrolysis and, to a lesser extent, photodegradation.[1][2] The rate of degradation is significantly influenced by solution pH, solvent choice, temperature, and light exposure.[2][3][4] By understanding these factors, users can implement appropriate handling and storage procedures to maintain the potency and purity of their this compound solutions.
Core Stability Profile & Degradation Pathways
The chemical structure of this compound, featuring an amide linkage and a brominated aromatic ring, dictates its susceptibility to specific degradation pathways.
Hydrolysis: The Primary Degradation Pathway
The most significant stability concern for this compound in aqueous or protic solutions is the cleavage of the amide bond through hydrolysis.[2][5] This reaction can be catalyzed by both acidic and basic conditions, yielding 3-bromobenzoic acid and cyclohexylamine as the primary degradation products.[5]
-
Mechanism under Basic Conditions: In the presence of hydroxide ions (OH⁻), a nucleophilic attack occurs on the electrophilic carbonyl carbon of the amide. This is typically the faster and more common degradation route in experimental biology where basic buffers may be used.[6]
-
Mechanism under Acidic Conditions: In acidic media, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile to initiate hydrolysis.[7] While generally slower than base-catalyzed hydrolysis for amides, it remains a significant risk, especially with prolonged storage in acidic buffers.[2]
Caption: Primary hydrolytic degradation pathway.
Photodegradation
Compounds containing brominated aromatic rings are susceptible to photodegradation, primarily through reductive debromination where the carbon-bromine bond is cleaved upon exposure to light, especially in the UV spectrum.[1][8] This process generates free radicals and can lead to the formation of N-cyclohexylbenzamide and other secondary photoproducts.
-
Causality: The energy from photons, particularly UV light (180-334 nm), can exceed the bond dissociation energy of the C-Br bond, leading to its homolytic cleavage.[1] The resulting aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form the debrominated product.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason my this compound solution is losing potency?
A: The most probable cause is hydrolytic degradation of the amide bond, especially if the compound is dissolved in aqueous buffers (like PBS) or protic solvents (like methanol or ethanol) and stored for an extended period.[2] The rate of this degradation is accelerated by non-neutral pH (either acidic or basic) and elevated temperatures.[3][4]
Q2: How should I prepare and store stock solutions to maximize stability?
A: For long-term storage, we recommend preparing high-concentration stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF.[9][10] These solvents do not participate in hydrolysis. Solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[11][12][13]
Q3: What are the visible signs of degradation in my solid compound or solutions?
A: For the solid compound, signs of degradation are subtle but may include discoloration (from pure white to off-white or yellowish) or changes in crystallinity.[11][13] In solution, there are typically no visible signs of degradation. The most reliable indicator is a loss of expected biological activity or the appearance of new peaks during analytical chromatography (e.g., HPLC, LC-MS).[14]
Q4: I'm seeing an extra peak in my HPLC/LC-MS analysis that grows over time. What could it be?
A: Based on the known degradation pathways, this new peak is likely one of the hydrolysis products: 3-bromobenzoic acid or cyclohexylamine . If your experiment involves light exposure, it could also be the photodegradation product, N-cyclohexylbenzamide . Verifying the mass of the new peak with mass spectrometry is the definitive way to identify the degradant.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Solution Instability: The compound is degrading in your aqueous assay buffer between the time of preparation and the end of the experiment. | Prepare fresh dilutions of the compound from a frozen aprotic stock solution immediately before each experiment. Minimize the time the compound spends in aqueous buffer. |
| Gradual loss of compound efficacy over weeks | Stock Solution Degradation: The stock solution, especially if prepared in a protic solvent (methanol, ethanol) or stored improperly (at 4°C, exposed to light), is degrading. | Prepare stock solutions in anhydrous DMSO or DMF.[9] Aliquot and store at -80°C, protected from light in amber vials.[11][13] Use a fresh aliquot for each experiment. |
| Unexpected biological or analytical results | Formation of Active Degradants: Degradation products may have their own biological activity or interfere with analytical assays, confounding results. | Characterize the stability of the compound under your specific experimental conditions using a stability-indicating method like HPLC. This involves analyzing the solution at different time points to monitor for degradation. |
| Poor solubility when diluting into aqueous buffer | Compound Precipitation: While not a stability issue, this is a common problem. The compound may be "crashing out" of solution when the organic solvent from the stock is diluted into an aqueous medium. | Decrease the final concentration of the compound. Increase the percentage of organic solvent in the final assay buffer if the experiment allows. Use of surfactants or co-solvents like Pluronic F-68 or PEG may also aid solubility. |
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[14][15][16] It provides predictive information on likely degradation products.[14][17]
Objective:
To identify the degradation products of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or trifluoroacetic acid (TFA)
-
1N Hydrochloric acid (HCl)
-
1N Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV/PDA detector and/or Mass Spectrometer (LC-MS)
-
Photostability chamber
-
Calibrated oven
Workflow:
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Technical Support Center: Overcoming Poor Yield in Substituted Benzamide Synthesis
Welcome to the Technical Support Center dedicated to addressing the common challenges encountered during the synthesis of substituted benzamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions to optimize your synthetic outcomes. The amide bond is a cornerstone of many pharmaceuticals and functional materials, yet its formation can be deceptively complex. This resource aims to demystify the process and empower you with the knowledge to overcome poor yields and other synthetic hurdles.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may be facing in the lab. The solutions provided are grounded in mechanistic principles and practical laboratory experience.
Issue 1: My overall yield is consistently low, even though TLC analysis suggests the reaction is proceeding.
Question: I'm attempting to synthesize a substituted benzamide from a carboxylic acid and an amine using a carbodiimide coupling agent like EDC, but my isolated yield is disappointingly low. What are the most probable causes and how can I rectify this?
Answer: Low isolated yields in carbodiimide-mediated amide couplings, despite apparent reaction progress, often stem from several subtle yet critical factors. Let's break down the likely culprits and their solutions:
-
Hydrolysis of the Activated Intermediate: The O-acylisourea intermediate formed when the carbodiimide activates the carboxylic acid is highly reactive and susceptible to hydrolysis, especially in the presence of trace amounts of water.[1][2] This hydrolysis regenerates the starting carboxylic acid and consumes your activating agent, leading to a lower yield.
-
Side Reaction: N-acylurea Formation: An excess of the carbodiimide can lead to an undesired side reaction where the O-acylisourea intermediate rearranges to a stable N-acylurea byproduct.[5] This is particularly problematic with sterically hindered carboxylic acids or poorly nucleophilic amines.
-
Solution: To suppress this side reaction, add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or its water-soluble analogue.[6][7] These additives react with the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement but still highly reactive towards the desired amine.[8] A catalytic amount of HOBt is often sufficient.[8]
-
-
Product Loss During Workup: Substituted benzamides can have varying polarities and solubilities. Significant product loss can occur during the aqueous workup and extraction steps.[3][9]
-
Solution: Carefully select your extraction solvent. If your product has moderate polarity, multiple extractions with a solvent like ethyl acetate or dichloromethane may be necessary. To minimize loss in the aqueous phase, consider back-extracting the aqueous layer. Also, be mindful of the pH during workup; washing with a mild base (like saturated sodium bicarbonate solution) will remove unreacted carboxylic acid, and a mild acid wash (like dilute HCl) will remove unreacted amine and basic byproducts.[3]
-
Issue 2: I'm observing a significant amount of a white precipitate that is not my product.
Question: I'm using DCC as a coupling agent for my benzamide synthesis, and a white solid crashes out of the reaction mixture, making it difficult to stir and purify. What is this precipitate and how can I manage it?
Answer: The white precipitate you are observing is almost certainly N,N'-dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[6][10] DCU is notoriously insoluble in many common organic solvents, which can complicate the reaction and purification.
-
Managing DCU During the Reaction:
-
Solvent Choice: While challenging, choosing a solvent that can partially solubilize DCU, or at least keep it as a fine suspension, can be helpful. Dichloromethane or a mixture of solvents is often used.
-
-
Removing DCU After the Reaction:
-
Filtration: The most straightforward method is to filter the reaction mixture through a sintered glass funnel or a pad of celite before proceeding with the aqueous workup.[6] This will remove the bulk of the DCU.
-
Post-Workup Precipitation: After the aqueous workup and removal of the organic solvent, you can often precipitate the remaining DCU from your crude product. Dissolve the crude material in a suitable solvent in which your product is soluble but DCU is not (e.g., dichloromethane or ethyl acetate), and then add a non-polar solvent like hexanes to induce precipitation of the DCU.[6] Cool the mixture and filter again to remove the precipitated DCU.
-
Alternative Coupling Agent: If DCU continues to be a significant issue, consider switching to a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9][11] The corresponding urea byproduct from EDC is water-soluble and can be easily removed during the aqueous workup.[2][6]
-
Issue 3: My reaction is sluggish or fails completely when using an electron-deficient aniline.
Question: I'm trying to synthesize a benzamide using an aniline substituted with an electron-withdrawing group (e.g., a nitro or cyano group), and the reaction is extremely slow or doesn't proceed at all. How can I drive this reaction to completion?
Answer: Electron-deficient anilines are poor nucleophiles because the electron-withdrawing groups reduce the electron density on the nitrogen atom, making its lone pair less available for nucleophilic attack.[12] Standard coupling conditions often fail with these challenging substrates. Here are some effective strategies:
-
More Potent Activating Agents: Switch to a more powerful activating agent. Uranyl salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are generally more effective than carbodiimides for coupling with weakly nucleophilic amines.[7]
-
In Situ Acyl Halide Formation: A robust method involves the in situ formation of an acyl fluoride from the carboxylic acid, which is then reacted with the electron-deficient amine at an elevated temperature. This protocol has been shown to be effective for coupling with sterically hindered and electron-deficient amines where other standard methods have failed.
-
Role of Additives: The addition of 4-dimethylaminopyridine (DMAP) can be critical. DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the weakly nucleophilic aniline.[8]
-
Optimizing Reaction Conditions:
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, monitor the reaction closely for potential side reactions or degradation.[6]
-
Base: Ensure a suitable, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) is used to neutralize any acidic species that may form and to facilitate the reaction.[7][12]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to substituted benzamides, and what are their pros and cons?
A1: The most common methods for synthesizing substituted benzamides include:
| Method | Description | Pros | Cons |
| Acyl Chloride Method (e.g., Schotten-Baumann) | The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with the amine.[13][] | High reactivity, often leading to high yields.[] | Requires an extra synthetic step. Acyl chlorides are moisture-sensitive.[3] The reaction can be exothermic and may require careful temperature control.[] |
| Carbodiimide Coupling | A coupling agent like DCC or EDC is used to activate the carboxylic acid in situ, which then reacts with the amine.[10][11] | One-pot procedure, generally mild reaction conditions. | Can lead to side reactions like N-acylurea formation.[5] Byproducts (like DCU) can be difficult to remove.[6] |
| Direct Thermal Amidation | The carboxylic acid and amine are heated together, often at high temperatures, to drive off water and form the amide bond.[15] | Atom-economical (only byproduct is water).[15] | Requires harsh conditions (high temperatures) which may not be suitable for sensitive substrates.[16] |
| Ester Amidation | An ester is reacted with an amine to form the amide. | Can be useful if the ester is a readily available starting material. | Often requires harsh conditions, such as the use of strong bases or organometallic reagents, and can be slow.[15][17] |
Q2: How do I choose the right solvent for my benzamide synthesis?
A2: The choice of solvent is crucial and depends on the specific reaction.
-
For carbodiimide couplings , polar aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used as they are good at dissolving the reactants and intermediates.[7]
-
In Schotten-Baumann reactions , a two-phase system (e.g., dichloromethane and water) is often employed to facilitate the reaction and the removal of the HCl byproduct by the aqueous base.[9]
-
It is critical to use anhydrous solvents to prevent hydrolysis of reactive intermediates like acyl chlorides or activated carboxylic acids.[3]
Q3: What is the role of a base in benzamide synthesis?
A3: A base plays several important roles:
-
In the Schotten-Baumann reaction , a base (like aqueous NaOH or pyridine) is essential to neutralize the hydrochloric acid (HCl) byproduct.[6][9] If not neutralized, the HCl will protonate the amine, rendering it non-nucleophilic and stopping the reaction.[3]
-
In coupling reactions starting from an amine salt (e.g., an amine hydrochloride), a non-nucleophilic organic base like DIPEA or Et₃N is added to liberate the free amine, which is the active nucleophile.[7]
-
The base can also help to deprotonate the carboxylic acid, facilitating its reaction with the activating agent.
Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid because the solution is supersaturated at a temperature above the compound's melting point in that particular solvent.[18] To resolve this:
-
Increase the solvent volume: This will lower the saturation point.[18]
-
Cool the solution more slowly: This allows more time for crystal nucleation to occur at a temperature below the "oiling out" point.[18]
-
Scratch the inside of the flask: Use a glass rod to create nucleation sites.[6][18]
-
Add a seed crystal: If you have a small amount of the pure solid, adding it can induce crystallization.[6]
-
Change the solvent system: Try a different solvent or a co-solvent mixture where your compound has lower solubility at higher temperatures.[18]
Visualizations
Experimental Workflow for Troubleshooting Poor Yield
Caption: A logical workflow for diagnosing and resolving common issues leading to poor yields in substituted benzamide synthesis.
Carbodiimide-Mediated Amide Coupling Mechanism and Side Reaction
Caption: The reaction mechanism for carbodiimide-mediated amide synthesis, highlighting the formation of the key O-acylisourea intermediate and the competing pathways leading to the desired amide or an undesired N-acylurea byproduct.
Experimental Protocols
Protocol 1: General Procedure for Benzamide Synthesis using EDC/HOBt
This protocol provides a general guideline for the synthesis of a substituted benzamide from a carboxylic acid and an amine using EDC as the coupling agent and HOBt as an additive to suppress side reactions.[7]
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Amine (1.0 - 1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.1 - 1.5 equivalents)
-
1-Hydroxybenzotriazole (HOBt, 1.0 - 1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM, or THF)
-
Non-nucleophilic base (e.g., DIPEA or Et₃N, 2-3 equivalents if starting with an amine salt)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent) and the anhydrous solvent.
-
Add HOBt (1.0 - 1.2 equivalents) to the solution and stir until it dissolves.
-
Add the amine (1.0 - 1.2 equivalents). If the amine is a hydrochloride or other salt, add a suitable non-nucleophilic base like DIPEA or Et₃N (2-3 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.1 - 1.5 equivalents) portion-wise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.[3]
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography or recrystallization.[3][13]
Protocol 2: Benzamide Synthesis via Schotten-Baumann Conditions
This is a general procedure for synthesizing a benzamide from an amine and a benzoyl chloride derivative.[9]
Materials:
-
Amine (1.0 equivalent)
-
Benzoyl chloride derivative (1.1 equivalents)
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or another suitable organic solvent
-
Ice bath
Procedure:
-
Dissolve the amine (1.0 equivalent) in DCM in a flask equipped with a magnetic stir bar.
-
In a separate container, prepare a 10% aqueous NaOH solution.
-
Cool the amine solution in an ice bath.
-
While stirring vigorously, slowly and simultaneously add the benzoyl chloride derivative (1.1 equivalents) and the 10% NaOH solution dropwise. Maintain the temperature below 10 °C.
-
After the addition is complete, continue to stir the mixture vigorously for an additional 30-60 minutes at room temperature.
-
Separate the organic layer.
-
Wash the organic layer with dilute HCl, then with water, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure benzamide.[6]
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Wikipedia. (n.d.). Carbodiimide. [Link]
-
Ueda, M., & Oikawa, H. (1985). 1,2-Benzisoxazol-3-yl diphenyl phosphate: a new, reactive activating agent for the synthesis of amides, esters, and peptides via condensation. The Journal of Organic Chemistry, 50(5), 760–763. [Link]
-
Li, W., et al. (2018). Water-removable ynamide coupling reagent for racemization-free syntheses of peptides, amides, and esters. Green Chemistry, 20(1), 135-139. [Link]
-
Lanigan, R. M., & Sheppard, T. D. (2013). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. ChemSusChem, 6(9), 1594-1603. [Link]
-
Ren, H., & Lan, M. (2019). Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides using a I2–TBHP system. Tetrahedron Letters, 60(27), 1775-1778. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(33), 4306-4309. [Link]
-
Patil, S. A., et al. (2012). Solvent-free synthesis of amide: a novel technique of green chemistry. Journal of Chemistry, 2013, 1-6. [Link]
-
Wang, T., et al. (2024). Identifying general reaction conditions by bandit optimization. Nature Synthesis, 3, 158–166. [Link]
-
Gabriel, C. M. F. O., & Padrón, J. M. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 12(10), 1157. [Link]
- Google Patents. (2003).
-
Lundgren, R. J., et al. (2010). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 8(17), 3853-3856. [Link]
Sources
- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting inconsistent results with 3-bromo-N-cyclohexylbenzamide
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-bromo-N-cyclohexylbenzamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, addressing common challenges encountered during the synthesis, purification, and handling of this compound. Our goal is to empower you with the scientific rationale behind experimental choices to ensure consistent and reliable results.
Section 1: Troubleshooting Guide - Navigating Experimental Challenges
This section addresses specific issues that may arise during your work with this compound in a question-and-answer format.
Synthesis & Reaction Issues
Question 1: My amide coupling reaction to synthesize this compound is resulting in a low or no product yield. What are the likely causes and how can I optimize the reaction?
Low yields in amide coupling reactions are a frequent challenge. The primary culprits often involve incomplete activation of the carboxylic acid, issues with the amine's nucleophilicity, or suboptimal reaction conditions.[1]
Potential Causes & Solutions:
-
Incomplete Carboxylic Acid Activation: The reaction between 3-bromobenzoic acid and cyclohexylamine requires the carboxylic acid to be "activated" to facilitate the attack by the amine. If the coupling reagent is not effective or used in insufficient amounts, this activation will be incomplete.[1]
-
Troubleshooting Steps:
-
Choice of Coupling Reagent: For this specific transformation, standard reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide) are often employed. If one is failing, consider switching to an alternative. Phosphonium and aminium reagents can be significant improvements over carbodiimide methods.[2]
-
Reagent Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the coupling reagent, and in some cases, a slight excess (1.1-1.5 equivalents) may be beneficial.
-
Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a non-nucleophilic base (like DIPEA - N,N-Diisopropylethylamine) for a period (e.g., 15-30 minutes) before adding the cyclohexylamine. This ensures the activated species is formed before the amine is introduced.[1]
-
-
-
Steric Hindrance: The bulky cyclohexyl group on the amine can physically block the approach to the activated carboxylic acid, slowing down the reaction.[1]
-
Troubleshooting Steps:
-
Reaction Time and Temperature: Reactions involving sterically hindered components may require longer reaction times or gentle heating. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the optimal reaction time.
-
Consider Acyl Fluorides: For particularly stubborn couplings, converting the 3-bromobenzoic acid to its acyl fluoride can be an effective strategy. Acyl fluorides are highly reactive towards amines but are more stable to aqueous hydrolysis than acyl chlorides and are less prone to racemization.
-
-
-
Suboptimal Reaction Conditions: The choice of solvent and the presence of water can dramatically impact the outcome.
-
Troubleshooting Steps:
-
Solvent Choice: Use anhydrous (dry) solvents such as DMF (Dimethylformamide) or DCM (Dichloromethane). The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation.[1]
-
Base Selection: A non-nucleophilic base like DIPEA or triethylamine is crucial to neutralize any acidic byproducts without competing with the cyclohexylamine in the main reaction.
-
-
Question 2: I am observing significant side reactions during my synthesis. How can I minimize them?
Side reactions can compete with your desired amide formation, reducing your yield and complicating purification.
Common Side Reactions & Prevention:
-
Reaction of Coupling Reagent with Amine: Some coupling reagents can react directly with the amine. Pre-activating the carboxylic acid, as mentioned previously, can mitigate this.
-
Epimerization/Racemization (if applicable): While not an issue for this compound synthesis from achiral starting materials, if you are working with chiral analogues, racemization can be a concern.
-
Solution: The addition of reagents like HOBt (Hydroxybenzotriazole) or OxymaPure can suppress racemization. Running the reaction at lower temperatures can also be beneficial.[1]
-
Purification & Isolation Issues
Question 3: My purified this compound is colored (yellow or brown). What is the source of this impurity and how can I remove it?
A persistent color in your final product often indicates the presence of residual bromine or other colored impurities.[3]
Troubleshooting Steps:
-
Sodium Thiosulfate Wash: During the aqueous workup, wash the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃). This will quench any unreacted elemental bromine.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon. The carbon can adsorb colored impurities. Remove the carbon by filtering through a pad of celite.[3]
-
Recrystallization: A carefully performed recrystallization is one of the most powerful techniques for purifying solid organic compounds. Choose a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Allow the solution to cool slowly to promote the formation of pure crystals.[3]
Question 4: I am having difficulty purifying this compound by column chromatography. The compound seems to be degrading on the silica gel.
Brominated organic compounds can sometimes be sensitive to the acidic nature of standard silica gel.[3]
Troubleshooting Steps:
-
Neutralize the Silica Gel: You can use deactivated or neutral silica gel. Alternatively, you can prepare a slurry of the silica gel with a small amount of a base (e.g., 1% triethylamine in the eluent) to neutralize its acidic sites.[3]
-
Solvent Choice: Ensure your chromatography solvents are of high purity and do not contain reactive impurities.
-
Alternative Purification Methods: If chromatography proves problematic, consider recrystallization or distillation (if the compound is thermally stable and has a suitable boiling point).
Handling & Stability
Question 5: My purified this compound appears to be degrading over time. How should I store it properly?
Brominated organic compounds can be susceptible to degradation, particularly through dehalogenation (loss of the bromine atom).[3] This can be influenced by light, heat, or the presence of certain metals. The C-Br bond is weaker than C-Cl and C-F bonds, making these compounds more prone to decomposition.[3]
Proper Storage Procedures:
-
Store in a Cool, Dark Place: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.
-
Ensure Purity: Make sure the compound is free from residual acids or bases from the purification process, as these can catalyze degradation.
Section 2: Frequently Asked Questions (FAQs)
What are the expected physical properties of this compound?
| Property | Estimated Value/Information | Source |
| Molecular Formula | C₁₃H₁₆BrNO | PubChem |
| Molecular Weight | 282.18 g/mol | [4] |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents like DCM, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes, and likely insoluble in water. | Inferred |
What is the expected reactivity of the bromine atom on the aromatic ring?
The bromine atom is on an aromatic ring and will not undergo typical alkyl halide reactions like SN1 or SN2. However, it can participate in reactions such as:
-
Cross-coupling reactions: (e.g., Suzuki, Heck, Sonogashira) to form C-C bonds.
-
Nucleophilic aromatic substitution (SNAr): Under harsh conditions or if there are strong electron-withdrawing groups on the ring.
-
Formation of Grignard or organolithium reagents: By reaction with magnesium or lithium metal, which can then be used in subsequent reactions.
Is there any known biological activity or mechanism of action for this compound?
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a standard starting point for the synthesis of this compound.
-
Dissolve 3-bromobenzoic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add cyclohexylamine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the crude product by recrystallization or column chromatography.
Workflow for Troubleshooting Low Yield in Amide Synthesis
Caption: A decision-making workflow for troubleshooting low yields in the synthesis of this compound.
References
- Technical Support Center: Purification of Brominated Organic Compounds. Benchchem.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem.
- In Vitro Biological Effects of 3-amino-4-bromo-N-cyclohexylbenzamide: A Review of Available Data. Benchchem.
- Uphill battles in amide couplings. amphoteros.
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available from: [Link]
-
4-bromo-N-cyclohexylbenzamide | C13H16BrNO | CID 768944. PubChem. Available from: [Link]
Sources
Technical Support Center: A Researcher's Guide to Characterizing and Optimizing 3-bromo-N-cyclohexylbenzamide for In Vitro Assays
Welcome to the technical support resource for the characterization and application of novel small molecules. This guide specifically addresses the challenges and methodologies for optimizing the in vitro concentration of 3-bromo-N-cyclohexylbenzamide, a compound for which public-domain biological data is not currently available.[1][2] For researchers, scientists, and drug development professionals, working with such a compound requires a foundational, systematic approach to determine its biological activity and optimal concentration range.
This document provides a logical workflow, from initial compound handling to precise concentration selection for detailed mechanistic studies. The principles and protocols outlined here are designed to be broadly applicable to other novel small molecules with unknown biological profiles.
Frequently Asked Questions (FAQs): Initial Handling & Preparation
This section addresses the critical first steps upon receiving a novel compound like this compound. Proper preparation is fundamental to generating reproducible and reliable data.
Q1: I have just received this compound. What are the absolute first steps before I add it to my cells?
A1: Before introducing any novel compound into a biological system, you must address three critical areas: compound integrity, solubility, and proper stock solution preparation.
-
Compound Integrity and Purity: Always ensure your compound is from a reputable source that provides a certificate of analysis (CoA) with purity data (e.g., from HPLC or NMR).[3] Impurities can lead to misleading results. Verify that the compound has been stored correctly according to the supplier's recommendations to prevent degradation.[3]
-
Solubility Determination: Poor aqueous solubility is a primary reason for the apparent inactivity of small molecules.[3][4] You must determine the compound's maximum soluble concentration in your chosen solvent (typically DMSO) and, more importantly, in your final cell culture medium. A compound that precipitates in the assay is not bioavailable to the cells, rendering the experiment invalid.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent, like anhydrous DMSO.[5] This stock should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
Q2: How do I properly determine the solubility of this compound in my cell culture medium?
A2: A simple, visual precipitation test is a crucial first step. This protocol helps you determine the highest concentration that remains in solution under your specific assay conditions.
Protocol 1: Visual Solubility Assessment in Cell Culture Medium
-
Prepare a High-Concentration Stock: Make a 10 mM or 20 mM stock solution of this compound in 100% anhydrous DMSO.
-
Serial Dilutions: Prepare a series of dilutions from this stock into your complete cell culture medium (including serum, if used). Aim for a range that exceeds your anticipated final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM). Ensure the final DMSO concentration is consistent and ideally below 0.5%.
-
Incubation: Incubate these solutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂) for a duration equivalent to your longest assay endpoint (e.g., 24, 48, or 72 hours).[3]
-
Visual Inspection: After incubation, carefully inspect each tube or well for signs of precipitation. Look for cloudiness, crystals, or a visible pellet after centrifugation against a dark background.[3] The highest concentration that remains clear is your working maximum soluble concentration.
Data Presentation: Solubility Test Results
| Concentration (µM) | Final DMSO (%) | Incubation Time (h) | Visual Observation (Clear/Precipitate) |
| 200 | 0.5% | 24 | Precipitate |
| 100 | 0.5% | 24 | Precipitate |
| 50 | 0.5% | 24 | Clear |
| 25 | 0.5% | 24 | Clear |
| 10 | 0.5% | 24 | Clear |
| Caption: Example data table for documenting solubility. The maximum working concentration in this example is 50 µM. |
Q3: What is a "vehicle control" and why is it essential?
A3: The vehicle is the solvent used to dissolve your compound, most commonly DMSO. A vehicle control consists of cells treated with the same final concentration of the vehicle (e.g., 0.1% DMSO) as the cells treated with your compound. This is critical because the solvent itself can have biological effects, including cytotoxicity or altered gene expression. Without a vehicle control, you cannot confidently attribute any observed effects solely to your compound.
Troubleshooting Guide: Navigating In Vitro Assays
This section is designed to help you systematically troubleshoot common issues encountered during the initial screening of a novel compound.
Caption: Troubleshooting decision tree for an inactive compound.
Q4: I've tested this compound up to 10 µM and see no effect on cell viability. What's next?
A4: This is a common scenario with novel compounds. The lack of effect could be due to several factors:
-
Insufficient Concentration: The compound may only be active at higher concentrations. A primary screening should cover a very broad range, often from nanomolar to the highest soluble concentration (e.g., 50-100 µM).[6][7]
-
Solubility Issues: Even if the compound appears soluble when making the stock, it may have precipitated when diluted into the aqueous culture medium. Refer to the troubleshooting diagram above and Protocol 1.
-
Compound Inactivity: The compound may simply not be cytotoxic or active in your specific assay or cell line.
-
Incorrect Assay Endpoint: The compound might have a subtle effect not captured by a viability assay, such as altering morphology, migration, or the expression of a specific protein.
Your immediate next step should be to perform a broad-range dose-response experiment.
Experimental Protocols: From Range-Finding to IC50 Determination
The following protocols provide a systematic workflow to determine the optimal concentration of this compound.
Caption: General workflow for novel compound concentration optimization.
Protocol 2: Broad-Range Cytotoxicity Assay (e.g., using Resazurin)
This protocol is designed to identify the general concentration range where this compound exhibits biological activity.
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the compound in culture medium to cover a wide concentration range (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.1 µM, 0.01 µM). Crucially, include untreated cells and a vehicle control (e.g., 0.5% DMSO).[3]
-
Treatment: Remove the old medium from the cells and add the medium containing the different compound concentrations.
-
Incubation: Incubate the plate for a relevant duration (e.g., 48 or 72 hours).
-
Viability Assessment: Add Resazurin (or a similar viability reagent like WST-1) to each well according to the manufacturer's instructions and incubate for 1-4 hours.[3]
-
Data Acquisition: Measure fluorescence (for Resazurin) or absorbance using a microplate reader.
-
Analysis: Subtract the background (medium-only wells), normalize the data to the vehicle control (set to 100% viability), and plot percent viability versus the log of the compound concentration. This will reveal the concentration range where the compound is active.
Protocol 3: Determining the IC50 Value
Once you have identified an active range from Protocol 2, you can perform a more detailed experiment to calculate the IC50 (the concentration that inhibits the response by 50%).
-
Concentration Selection: Choose a narrower range of concentrations around the estimated active dose from your broad screen. Use more data points (typically 8-12) to create a well-defined curve. For example, if the activity was between 1 µM and 20 µM, you might test: 30, 20, 10, 5, 2.5, 1.25, 0.6, 0.3 µM.
-
Assay Execution: Repeat the steps from Protocol 2 using this refined concentration range.
-
Data Analysis:
-
Normalize your data to the vehicle control (100%) and a positive control for cell death (0%).
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the precise IC50 value.
-
Q5: I have an IC50 value. What concentration should I use for my Western blots or other mechanistic studies?
A5: Using only the IC50 value can be limiting. It is best practice to use a few concentrations around the IC50 to understand the dose-dependency of the effect you are measuring. A common strategy is to use:
-
A low dose (e.g., 0.5x IC50): To observe potential sub-maximal effects.
-
The IC50 concentration (1x IC50): The standard concentration for observing a significant effect.
-
A high dose (e.g., 2x-5x IC50): To ensure a maximal effect, but be cautious of potential off-target effects or cytotoxicity at higher concentrations.
References
-
National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NIH. Available at: [Link]
-
AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Available at: [Link]
-
InfinixBio. (n.d.). Small Molecule Optimization in the Preclinical Phase: Accelerating the Path to Clinical Success. Available at: [Link]
-
Butt, A. et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antbioinc.com [antbioinc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 3-bromo-N-cyclohexylbenzamide during experiments
Welcome to the dedicated technical support center for 3-bromo-N-cyclohexylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound during experimental use. Below, you will find comprehensive troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experiments.
Introduction: Understanding the Stability of this compound
This compound, like other N-substituted benzamides, is susceptible to specific degradation pathways that can compromise experimental outcomes. The primary modes of degradation are hydrolysis of the amide bond, and to a lesser extent, potential photodegradation and thermal decomposition. Understanding the mechanisms behind these processes is crucial for developing effective preventative strategies.
The central vulnerability of the molecule lies in the amide linkage, which can be cleaved under both acidic and basic conditions to yield 3-bromobenzoic acid and cyclohexylamine.[1][2] This process is often accelerated by elevated temperatures. Additionally, the presence of a bromine atom on the aromatic ring introduces the possibility of light-induced degradation.
This guide provides a systematic approach to identifying and mitigating these degradation risks.
Troubleshooting Guide: Identifying and Resolving Degradation
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format to help you quickly diagnose and solve problems.
Q1: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks, suggesting my compound is impure. How can I determine if this is due to degradation?
A1: The appearance of new peaks is a common indicator of degradation. The most likely degradation products are 3-bromobenzoic acid and cyclohexylamine resulting from hydrolysis.
-
Recommended Action:
-
Analyze for Expected Degradants: If you have standards for 3-bromobenzoic acid and cyclohexylamine, run them on your analytical system to see if their retention times match the unexpected peaks.
-
Mass Spectrometry Analysis: Utilize LC-MS to determine the mass of the impurity peaks. The molecular weight of 3-bromobenzoic acid is 201.02 g/mol and cyclohexylamine is 99.17 g/mol .
-
NMR Spectroscopy: If the impurity can be isolated, ¹H NMR and ¹³C NMR spectroscopy can confirm its structure.
-
Review Experimental Conditions: Scrutinize your recent experimental protocols for conditions known to promote hydrolysis:
-
Exposure to strong acids or bases (even trace amounts).
-
Use of non-anhydrous solvents.
-
Elevated temperatures.
-
-
Q2: I suspect hydrolysis is occurring. What are the key preventative measures I should take?
A2: Preventing hydrolysis is centered around meticulous control of your experimental environment, particularly pH and water content.
-
Core Preventative Protocols:
-
pH Control: Maintain a neutral pH (6.5-7.5) in your reaction mixtures and storage solutions unless the experimental protocol requires acidic or basic conditions. If acidic or basic conditions are necessary, minimize the exposure time and temperature.
-
Use of Anhydrous Solvents: For reactions and storage, use high-purity, anhydrous solvents to minimize the presence of water, a key reactant in hydrolysis.[1]
-
Temperature Management: Conduct experiments at the lowest feasible temperature. If heating is required, use the minimum necessary temperature and duration. Amide hydrolysis is significantly accelerated by heat.
-
Inert Atmosphere: When working with sensitive reagents, consider performing experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
Below is a workflow to guide your troubleshooting process for suspected hydrolysis.
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Troubleshooting workflow for suspected hydrolysis of this compound.
Q3: My compound appears to be degrading even under neutral conditions and at room temperature. Could light be a factor?
A3: Yes, the bromo-aromatic moiety in this compound makes it potentially susceptible to photodegradation. Aryl halides can undergo dehalogenation when exposed to UV light.[3]
-
Recommended Action:
-
Protect from Light: Store the solid compound and any solutions in amber vials or wrap containers with aluminum foil to block light.
-
Minimize Light Exposure During Experiments: Conduct experimental manipulations in a fume hood with the sash lowered and ambient light minimized where possible.
-
Photostability Study: If photodegradation is strongly suspected, a controlled experiment can be performed. Prepare two identical solutions of the compound. Keep one in the dark and expose the other to ambient lab light or a specific wavelength for a set period. Analyze both solutions by HPLC to compare the purity profiles.
-
Q4: I need to heat my reaction. How can I minimize thermal degradation?
A4: While benzamides are generally thermally stable at moderate temperatures, prolonged heating can lead to decomposition.[4]
-
Recommended Action:
-
Precise Temperature Control: Use a temperature-controlled heating mantle or oil bath rather than a simple hot plate to avoid localized overheating.
-
Time Optimization: Determine the minimum time required for your reaction to proceed to completion to avoid unnecessary heating. Monitor the reaction progress closely (e.g., by TLC or HPLC).
-
Inert Atmosphere: Heating in the presence of oxygen can sometimes lead to oxidative degradation. Performing the reaction under an inert atmosphere (nitrogen or argon) can mitigate this.
-
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for solid this compound?
A: For long-term stability, store solid this compound under the following conditions:
-
Temperature: In a refrigerator at 2-8°C.
-
Atmosphere: In a tightly sealed container to protect from moisture. For extended storage, consider a desiccator.
-
Light: In a light-blocking container, such as an amber glass bottle.[5][6][7]
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down potential degradation pathways. |
| Light | Protect from light (Amber vial) | Prevents potential photodegradation.[5][6][7] |
| Moisture | Tightly sealed container, desiccator | Minimizes risk of hydrolysis. |
Q: What solvents are recommended for dissolving and storing this compound?
A: The choice of solvent is critical.
-
Recommended: High-purity, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).
-
Use with Caution: Protic solvents like methanol or ethanol can participate in solvolysis reactions, similar to hydrolysis, especially if heated or under acidic/basic conditions. If their use is unavoidable, use anhydrous grades and store solutions at low temperatures for short periods.
-
Avoid: Aqueous solutions, especially those with a non-neutral pH, for prolonged storage.
Q: How can I detect the onset of degradation analytically?
A: A well-defined analytical protocol is your best defense.
-
Primary Method: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for routine purity checks. A stable compound will show a consistent peak area and retention time. The emergence of new peaks or a decrease in the main peak area is indicative of degradation.
-
Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any new peaks, helping to confirm if they correspond to expected degradation products.[8][9]
-
Other Techniques: Infrared (IR) spectroscopy can detect the presence of a carboxylic acid (from hydrolysis) through the appearance of a broad O-H stretch.[10]
Experimental Protocols
Protocol 1: Standard Solution Preparation and Storage
-
Equilibrate the solid this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a clean, dry vessel.
-
Add the required volume of anhydrous aprotic solvent (e.g., DCM, ACN).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the resulting solution in a tightly capped amber vial at 2-8°C.
-
For critical applications, it is advisable to prepare fresh solutions daily.
Protocol 2: Monitoring Stability by HPLC
-
Method Development: Develop a gradient or isocratic HPLC method that provides good resolution between the parent compound and its potential degradation products (3-bromobenzoic acid and cyclohexylamine). A C18 column is a good starting point.
-
Initial Analysis: Immediately after preparing a solution, inject a sample to obtain a baseline chromatogram and determine the initial purity.
-
Periodic Testing: Re-analyze the solution at regular intervals (e.g., every 24 hours) or after exposure to specific experimental conditions (e.g., heat, light).
-
Data Comparison: Compare the peak areas and retention times of the chromatograms over time. A decrease in the main peak's area percentage indicates degradation.
This technical guide is intended to provide a robust framework for handling this compound and ensuring the reliability of your experimental data. By understanding the chemical nature of the molecule and implementing these preventative and troubleshooting measures, you can significantly mitigate the risk of degradation.
References
- Allen, A. D. (n.d.).
- Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
- Chemistry Steps. (n.d.).
- YouTube. (2019, January 15). Mechanism of amide hydrolysis.
- University of Calgary. (n.d.). Ch20: Amide hydrolysis.
- ECHEMI. (n.d.). 3-Bromo-N-cyclohexylbenzenesulfonamide Formula.
- PubChem. (n.d.). 3-Bromo-N-cyclohexyl-5-fluoro-4-methylbenzamide.
- PubChem. (n.d.). 3-bromo-N-cyclohexyl-5-fluoro-2-methylbenzamide.
- PubChem. (n.d.). 3-Bromo-N-cyclohexyl-N-ethyl-4-methylbenzamide.
- Glover, S. A., et al. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 9(11), 4116-26.
- Digianantonio, K. M., et al. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. PubMed.
- PubChem. (n.d.). Benzamide.
- ChemicalBook. (n.d.). 3-Bromo-N-cyclohexyl-5-nitrobenzamide.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
- ResearchGate. (2016, December 29).
- MDPI. (2022, February 7).
- PubChem. (n.d.). 4-bromo-N-cyclohexylbenzamide.
- ResearchGate. (2013, November 28). What is the best method for detecting Amide groups in the presence of Amine groups?
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-78.
- MDPI. (2025, October 15).
- Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Detection of Functional Groups (Theory).
- Hollingsworth, R. I., & Lill-Elghanian, D. A. (n.d.).
- Wikipedia. (n.d.). Benzamide.
- Cleveland State University. (n.d.). Practices for Proper Chemical Storage.
- ACS Publications. (2019, October 29). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding.
- PubMed. (n.d.).
- ACS Publications. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide.
- CP Lab Safety. (n.d.). N-Cyclohexyl-4-bromo-3-methylbenzamide, min 98%, 100 grams.
- Eden Botanicals. (2024, November 15). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils.
- NIH. (n.d.).
- Black Diamond Concerns. (n.d.). The aromatic arsenal: A short guide to storing essential oils.
- Frontiers. (n.d.). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1.
- (2023, June 13). The Complete Guide to Storing Essential Oils: Preserving Potency and Prolonging Shelf Life.
- AromaWeb. (n.d.). Storing Essential Oils.
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- 10. researchgate.net [researchgate.net]
Technical Support Center: LC-MS Analysis of 3-bromo-N-cyclohexylbenzamide
Welcome to the technical support center for the LC-MS analysis of 3-bromo-N-cyclohexylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to refine your analytical methods. The information herein is curated to ensure scientific integrity, drawing from established principles and field-proven insights.
Introduction
This compound is a halogenated aromatic amide with potential applications in medicinal chemistry and drug development.[1] Accurate and robust quantification by Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for its characterization and progression through the development pipeline. However, its chemical properties—moderate hydrophobicity and the presence of a bromine atom—can present unique challenges during method development and routine analysis. This guide provides a structured approach to understanding and overcoming these challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the LC-MS analysis of this compound.
Sample Preparation & Matrix Effects
Q1: What is the best sample preparation technique for this compound in a complex matrix like plasma?
A1: The choice of sample preparation is critical to minimize matrix effects and ensure accurate quantification.[2][3] For a moderately hydrophobic compound like this compound, several options are viable, each with its own advantages and disadvantages.
-
Protein Precipitation (PPT): This is a fast and simple method, often using acetonitrile or methanol.[3] However, it may not effectively remove all matrix interferences, potentially leading to ion suppression.[4][5]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[4][6] A non-polar solvent like methyl-tert-butyl ether (MTBE) would be a good starting point for extracting this compound.
-
Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by utilizing specific interactions between the analyte and the sorbent.[2][6] A reversed-phase (C18 or similar) or mixed-mode sorbent could be effective.[3]
Recommendation: Start with LLE for a balance of cleanliness and simplicity. If significant matrix effects persist, transitioning to a well-developed SPE method is advisable.
Q2: How do I identify and mitigate matrix effects?
A2: Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds, are a primary concern in LC-MS analysis.[4][5][7]
-
Identification: The "post-extraction spike" method is the gold standard for quantifying matrix effects.[5][8] This involves comparing the analyte's response in a spiked, extracted blank matrix to its response in a neat solution.
-
Mitigation:
-
Improve Sample Cleanup: As discussed in Q1, more rigorous sample preparation can remove interfering compounds.[7]
-
Optimize Chromatography: Adjusting the LC gradient to separate the analyte from the interfering matrix components is highly effective.[7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[9][8]
-
Liquid Chromatography
Q3: My peak shape for this compound is poor (tailing or fronting). What should I do?
A3: Poor peak shape can compromise resolution and integration accuracy.[10]
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanols on silica-based columns.[11]
-
Solution: Ensure the mobile phase pH is appropriate to suppress the ionization of silanols (typically pH 2-4). Using a highly end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl) can also help.[11]
-
-
Peak Fronting: This can occur if the injection solvent is significantly stronger than the mobile phase, causing the analyte to move through the column too quickly at the beginning.[12][13]
-
Solution: Dilute the sample in a solvent that is as weak as or weaker than the initial mobile phase composition.[14]
-
Q4: How can I optimize the retention time of this compound?
A4: Optimizing retention is a balance between achieving good separation from matrix components and maintaining a reasonable run time.
-
Mobile Phase Composition: Increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) will decrease the retention time in reversed-phase chromatography.[15]
-
Gradient Elution: A gradient elution, where the organic solvent concentration increases over time, is often necessary to achieve good peak shape and separation for compounds with moderate to high hydrophobicity.[15]
-
Column Temperature: Increasing the column temperature will generally decrease retention time but can also affect selectivity.[16]
Mass Spectrometry
Q5: What are the expected ions for this compound in the mass spectrometer?
A5: In electrospray ionization (ESI) positive mode, you can expect to see several common adducts.[17][18][19][20][21]
-
Protonated Molecule [M+H]⁺: This is often the most abundant ion.
-
Sodium Adduct [M+Na]⁺: This is a common adduct, appearing 22 m/z units higher than the protonated molecule.[18]
-
Potassium Adduct [M+K]⁺: This adduct appears 38 m/z units higher than the protonated molecule.[18]
Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, all bromine-containing ions will appear as a pair of peaks with a 2 m/z unit difference and nearly equal intensity.[22][23]
Q6: I am seeing low sensitivity. How can I improve the signal for my analyte?
A6: Low sensitivity can be due to a variety of factors spanning the entire LC-MS system.[10][24]
-
Ion Source Optimization: Ensure that the ion source parameters (e.g., capillary voltage, gas flow, and temperature) are optimized for this compound.
-
Mobile Phase Additives: The addition of a small amount of a weak acid, such as formic acid (0.1%), to the mobile phase can enhance protonation and improve signal intensity in positive ESI mode.[25]
-
MS/MS Fragmentation: If using a triple quadrupole mass spectrometer, optimizing the collision energy for the fragmentation of the precursor ion into a specific product ion (Selected Reaction Monitoring or SRM) will significantly improve sensitivity and selectivity. The fragmentation of brominated aromatic compounds often involves the loss of the bromine atom or cleavage of the amide bond.[26][27][28]
II. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting LC-MS analysis.
Detailed Troubleshooting Steps
| Symptom | Potential Cause | Recommended Action |
| No Peak or Very Low Signal | 1. Sample Preparation Failure 2. Injection Issue 3. Incorrect MS Parameters | 1. Verify sample preparation steps and analyte stability. 2. Check autosampler for proper injection volume and needle placement. 3. Infuse a standard solution directly into the MS to confirm instrument response and optimize parameters. |
| Broad or Tailing Peaks | 1. Column Contamination/Degradation 2. Secondary Silanol Interactions 3. Extra-column Volume | 1. Flush the column with a strong solvent or replace it if necessary.[14] 2. Add a small amount of a competing base to the mobile phase or use a more inert column.[11] 3. Minimize the length and diameter of tubing between the injector, column, and detector.[13] |
| Split Peaks | 1. Clogged Column Frit 2. Injection Solvent Mismatch 3. Column Void | 1. Back-flush the column or replace the inlet frit. 2. Ensure the injection solvent is weaker than the mobile phase.[13] 3. Replace the column. |
| Shifting Retention Times | 1. Inconsistent Mobile Phase 2. Fluctuating Column Temperature 3. LC Pump Malfunction | 1. Prepare fresh mobile phase daily.[14] 2. Ensure the column oven is set to a stable temperature. 3. Check for leaks and run pump performance tests. |
| High Background Noise | 1. Contaminated Solvents/Reagents 2. Contaminated LC System 3. Dirty Ion Source | 1. Use high-purity, LC-MS grade solvents and reagents.[2][14] 2. Flush the entire LC system with an appropriate cleaning solution. 3. Clean the ion source components according to the manufacturer's guidelines.[10] |
III. Experimental Protocols
Optimized LC-MS Method for this compound
This protocol provides a starting point for method development. Further optimization may be required based on your specific instrumentation and sample matrix.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 20 µL of an internal standard solution (ideally, a stable isotope-labeled version of the analyte).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile/water.
-
Inject 5 µL onto the LC-MS system.
2. Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Parameters (Triple Quadrupole)
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| SRM Transition | To be determined empirically by infusing a standard solution |
IV. Method Validation
Once a method has been developed and optimized, it must be validated to ensure it is fit for its intended purpose. Key validation parameters include:[29][30][31][32][33]
-
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[29]
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[29]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[29]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.[5][29]
-
Recovery: The efficiency of the extraction process.[29]
-
Stability: The stability of the analyte in the matrix under different storage and processing conditions.[29]
V. References
-
Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry?. Retrieved from
-
Bioanalysis Zone. (2011). Application note: Using Temperature to Improve Peak Shape of Hydrophobic Proteins in Reversed-Phase HPLC (Sigma-Aldrich). Retrieved from
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from
-
Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from
-
LCGC. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from
-
Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from
-
National Institutes of Health. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from
-
Scribd. (n.d.). Adduits ESI MS. Retrieved from
-
Chromatography Online. (2020, April 1). Overview of Methods and Considerations for Handling Complex Samples. Retrieved from
-
National Center for Biotechnology Information. (n.d.). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. PubMed Central. Retrieved from
-
Taylor & Francis Online. (n.d.). Matrix Effects and Application of Matrix Effect Factor. Retrieved from
-
ResearchGate. (2025, August 10). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central. Retrieved from
-
Reddit. (2024, August 4). LC-MS method validation resources. Retrieved from
-
Royal Society of Chemistry. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved from
-
National Institutes of Health. (n.d.). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Retrieved from
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from
-
Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from
-
ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI. Retrieved from
-
PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from
-
Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from
-
BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. Retrieved from
-
Chromatography Forum. (2014, July 19). peak shape optimisation for a very hydrophobic compound. Retrieved from
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from
-
MDPI. (n.d.). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. Retrieved from
-
Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from
-
PatSnap. (n.d.). LCMS Method A. Retrieved from
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from
-
SelectScience. (n.d.). How to Optimize Your Reversed Phase Chromatography. Retrieved from
-
Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from
-
LCGC International. (2023, February 2). Troubleshooting LC-MS. Retrieved from
-
Agilent Technologies. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from
-
Bioanalysis Zone. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from
-
SCIEX. (n.d.). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. Retrieved from
-
Royal Society of Chemistry. (2012, February 28). Recent developments in the use of LCMS in process pharmaceutical chemistry. Retrieved from
-
National Institutes of Health. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Retrieved from
-
PubMed. (n.d.). Ultrasonically assisted electrospray ionization for LC/MS determination of nucleosides from a transfer RNA digest. Retrieved from
-
PubMed. (n.d.). Electrospray ionization mass spectrometry studies of cyclodextrin-carboxylate ion inclusion complexes. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIVpyf3QZg7QZdfL9wvA60_4C3HI5552dNSxbDHH3P9DvN5DdUWUvkgpbuXWLWB0Aq0OEFwUhoLlzv99yeA57aDcrbox9EZcVAb_xXUf_6Lkly1N6owsOJEuZDXXgODOwsefM]([Link]
Sources
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- 8. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
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Technical Support Center: Navigating the Reactivity of 3-Bromobenzoyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for experiments involving 3-bromobenzoyl chloride. As a senior application scientist, I will walk you through common issues, their underlying causes, and field-tested solutions to ensure the success of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Friedel-Crafts acylation with 3-bromobenzoyl chloride is giving a very low yield. What are the likely causes and how can I fix it?
Answer:
Low yields in Friedel-Crafts acylation using 3-bromobenzoyl chloride are a common challenge. The primary reason is the electronic deactivation of the acyl chloride by the electron-withdrawing bromine atom at the meta position. This reduces the electrophilicity of the acylium ion intermediate, which is crucial for the reaction to proceed.[1][2] Here’s a breakdown of the potential issues and how to address them:
1. Catalyst Inactivity or Insufficiency:
-
The Problem: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2] Any trace of water will hydrolyze the catalyst, rendering it inactive. Additionally, the ketone product of the reaction can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[2][3]
-
The Solution:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried, and reagents and solvents must be anhydrous.[1]
-
Use Stoichiometric Amounts of Catalyst: For Friedel-Crafts acylation, a stoichiometric amount (at least 1.1 equivalents) of the Lewis acid is often necessary to drive the reaction to completion.[2][3]
-
2. Deactivated Aromatic Substrate:
-
The Problem: If your aromatic substrate also contains electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be strongly deactivated towards electrophilic aromatic substitution, further hindering the reaction.[1][4]
-
The Solution:
3. Sub-optimal Reaction Temperature:
-
The Problem: The reaction may require heating to overcome the activation energy, especially with a deactivated acyl chloride.[1] However, excessively high temperatures can lead to side reactions and decomposition.[2]
-
The Solution:
-
Optimize Temperature: Start the reaction at a lower temperature (e.g., 0 °C) and gradually warm it to room temperature or gently heat it while monitoring the progress by Thin Layer Chromatography (TLC).[2]
-
Troubleshooting Workflow for Low-Yield Friedel-Crafts Acylation
Caption: A stepwise workflow for troubleshooting low yields.
Question 2: I'm trying to synthesize an ester from 3-bromobenzoyl chloride and a sterically hindered alcohol, but the reaction is extremely slow. What can I do?
Answer:
This is a classic problem of combining a less reactive electrophile (3-bromobenzoyl chloride) with a poor nucleophile (a sterically hindered alcohol). Standard esterification conditions often fail. The key here is to enhance the nucleophilicity of the alcohol or further activate the acyl chloride.
1. The Role of a Nucleophilic Catalyst: DMAP
-
The Mechanism: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that can dramatically accelerate acylation reactions.[7] DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the original 3-bromobenzoyl chloride, readily reacting with even hindered alcohols.[8]
-
The Advantage: This catalytic approach allows the reaction to proceed under milder conditions and often gives significantly higher yields compared to uncatalyzed reactions.[9]
Comparative Catalyst Performance in Acylation
| Catalyst System | Relative Rate Enhancement | Typical Conditions | Key Advantages |
| None (Pyridine as base) | 1 | Reflux in pyridine | Simple setup |
| DMAP (catalytic) | ~10⁴ - 10⁵ | Room temperature, CH₂Cl₂, Et₃N | High rates, mild conditions, effective for hindered alcohols[8] |
| 9-Azajulolidine | > DMAP | Room temperature, CH₂Cl₂, Et₃N | Superior for extremely hindered substrates[8] |
Experimental Protocol: DMAP-Catalyzed Esterification of a Hindered Alcohol
-
Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered alcohol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 3-bromobenzoyl chloride (1.1 eq) in anhydrous CH₂Cl₂ dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Catalytic cycle of DMAP in acylation.[8]
Question 3: I am attempting to synthesize a secondary amide using 3-bromobenzoyl chloride and a poorly nucleophilic amine, and the reaction is incomplete. Are there any strategies to improve this?
Answer:
Similar to the issue with hindered alcohols, poorly nucleophilic amines (e.g., anilines with electron-withdrawing groups) react sluggishly with the already deactivated 3-bromobenzoyl chloride. While the reaction of acyl chlorides with amines is generally vigorous, this is not always the case with deactivated partners.[]
1. Schotten-Baumann Conditions:
-
The Principle: The Schotten-Baumann reaction involves carrying out the acylation in a two-phase system, typically an organic solvent (like CH₂Cl₂) and an aqueous base (like NaOH or NaHCO₃).[11] The base in the aqueous layer neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.
-
When to Use: This method is particularly useful when the amine is expensive, as it prevents half of it from being consumed as the hydrochloride salt.[11]
2. High-Temperature Conditions:
-
The Rationale: For some sterically hindered and less reactive aryl amines, heating the reaction mixture (sometimes without any added base) can provide the necessary activation energy to drive the reaction to completion.[]
-
Caution: This approach should be monitored carefully for potential side reactions or decomposition.
3. Use of Catalytic DMAP:
-
The Applicability: While more commonly associated with esterifications, DMAP can also catalyze amidations, especially in challenging cases.[] The mechanism is analogous, forming the highly reactive N-acylpyridinium intermediate.
Protocol for Amide Synthesis with a Poorly Nucleophilic Amine
-
Setup: Dissolve the amine (1.0 eq) and a base like triethylamine (1.1 eq) in an anhydrous solvent such as CH₂Cl₂ or THF under an inert atmosphere. For very challenging substrates, add a catalytic amount of DMAP (0.05-0.1 eq).
-
Addition: Cool the mixture to 0 °C and slowly add a solution of 3-bromobenzoyl chloride (1.05 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir. If the reaction is slow, it can be gently heated to reflux. Monitor by TLC.
-
Workup: After completion, wash the reaction mixture with water and brine. If an acidic workup is needed to remove excess amine, be mindful of potential amide hydrolysis under harsh conditions.
-
Purification: Dry the organic layer, remove the solvent, and purify the product by recrystallization or column chromatography.
References
- A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. Benchchem.
- A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers. Benchchem.
- Troubleshooting low yield in Friedel-Crafts acylation reactions. Benchchem.
- troubleshooting low yields in acylation of chiral auxiliaries. Benchchem.
- Technical Support Center: Friedel-Crafts Acylation with Benzoyl Chloride. Benchchem.
-
Friedel-Crafts acylation of arenes with carboxylic acids using silica gel supported AlCl3. ResearchGate. Available at: [Link]
- 9-Azajulolidine: A Paradigm Shift in Nucleophilic Catalysis, Eclipsing DMAP's Reign. Benchchem.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Green Chemistry. Available at: [Link]
-
Application Study of AlCl3/Al Catalyst in Fridel-Crafts Acylation Reaction. ResearchGate. Available at: [Link]
- Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: Application Notes and Protocols. Benchchem.
-
Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Green Chemistry (RSC Publishing). Available at: [Link]
-
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]
- Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions. Benchchem.
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23.9: Amines as Nucleophiles. Chemistry LibreTexts. Available at: [Link]
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Validation & Comparative
An In-depth Comparative Guide to the Structure-Activity Relationship of 3-bromo-N-cyclohexylbenzamide and its Analogs: An Exploratory Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of the N-Cyclohexylbenzamide Scaffold
The benzamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of approved therapeutics. Its ability to form key hydrogen bonds and act as a stable scaffold has led to its incorporation in drugs with diverse biological activities, from antipsychotics to antiemetics. The N-cyclohexylbenzamide scaffold, in particular, has been explored for its potential to modulate gastrointestinal motility.[1] While specific structure-activity relationship (SAR) data for 3-bromo-N-cyclohexylbenzamide is not extensively documented in peer-reviewed literature, this guide will provide a comprehensive comparative analysis based on existing knowledge of related analogs. By examining the foundational principles of SAR and drawing insights from similar chemical series, we can delineate a strategic path for the investigation and potential development of this and related compounds.
This guide will serve as a technical resource for researchers, offering an in-depth exploration of the N-cyclohexylbenzamide scaffold, a comparative analysis with known active analogs, and detailed experimental workflows to empower further research and discovery in this area.
Comparative Analysis: Positioning this compound in the Landscape of Bioactive Analogs
While direct biological data for this compound is sparse, a European patent application (EP0507672A1) discloses a series of N-cyclohexylbenzamide derivatives as potent stimulants of gastrointestinal motility.[1] This patent provides a valuable starting point for a comparative analysis. The general structure claimed in the patent is characterized by substitutions on the benzamide ring.
Table 1: Comparison of this compound with Patented Analogs
| Compound | R1 | R2 | R3 | R4 | Reported/Hypothesized Activity |
| This compound | H | Br | H | H | Unknown; potential gastrointestinal motility stimulant |
| Patented Analog Example 1 | OCH3 | Cl | H | NH2 | Potent gastrointestinal motility stimulant |
| Patented Analog Example 2 | OCH3 | H | H | NH-COCH3 | Potent gastrointestinal motility stimulant |
The patented compounds typically feature an alkoxy group at the R1 position (ortho to the amide) and various substituents at other positions, which are reported to be crucial for their prokinetic activity.[1] The 3-bromo substitution on our compound of interest introduces a halogen atom at the meta position. Halogen bonds are increasingly recognized for their role in molecular recognition and can influence binding affinity and selectivity. The bromine atom is moderately lipophilic and can alter the pharmacokinetic profile of the molecule.
Deconstructing the SAR: Key Structural Motifs and Their Putative Roles
A systematic investigation into the SAR of this compound would involve the synthesis and evaluation of a library of analogs. The following diagram illustrates a proposed logical workflow for such a study.
Caption: A typical workflow for the synthesis of N-cyclohexylbenzamide analogs.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the desired substituted benzoic acid (1.0 eq.) in an anhydrous solvent such as toluene, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and 1-hydroxybenzotriazole (HOBt) (1.1 eq.).
-
Amine Addition: Cool the mixture to 0°C in an ice bath and add cyclohexylamine (1.0 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired N-cyclohexylbenzamide analog.
In Vitro Assay for Gastrointestinal Motility: The Guinea Pig Ileum Assay
This ex vivo assay is a classic method to assess the prokinetic activity of test compounds by measuring their effect on the contraction of isolated guinea pig ileum segments.
Step-by-Step Protocol:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the segment and place it in a tissue bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Apparatus Setup: Mount the ileum segment in the tissue bath under a resting tension of 1 g. Connect one end to a force-displacement transducer to record isometric contractions.
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular changes of the Krebs-Henseleit solution.
-
Compound Administration: Add the test compound (e.g., this compound, dissolved in a suitable vehicle) to the tissue bath in a cumulative concentration-dependent manner.
-
Data Recording: Record the contractile responses at each concentration.
-
Data Analysis: Construct a concentration-response curve and determine the EC50 (half-maximal effective concentration) for each compound. Compare the efficacy and potency of the analogs to a standard prokinetic agent (e.g., cisapride).
Future Perspectives and Conclusion
The exploration of the structure-activity relationship of this compound presents a compelling opportunity for the discovery of novel therapeutic agents. While direct biological data is currently limited, the foundational knowledge from related N-cyclohexylbenzamide and bromobenzamide analogs provides a solid framework for initiating a research program.
This guide has outlined a logical and systematic approach to investigating the SAR of this compound class, from the synthesis of a focused library of analogs to their evaluation in a relevant biological assay. The provided experimental protocols are intended to serve as a practical starting point for researchers in the field. The insights gained from such studies will be invaluable in elucidating the key structural features required for biological activity and in the rational design of more potent and selective molecules. The journey from a single compound to a potential lead candidate is an iterative process of design, synthesis, and testing, and it is our hope that this guide will serve as a valuable companion on that journey.
References
- Google Patents. (1992). EP0507672A1 - N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof.
-
PubMed Central. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). N-Cyclohexylbenzamide. Retrieved from [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Retrieved from [Link]
-
MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]
-
PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Retrieved from [Link]
Sources
Efficacy Analysis of 3-bromo-N-cyclohexylbenzamide: A Comparative Guide to Known Histone Deacetylase Inhibitors
Introduction: The Therapeutic Potential of Histone Deacetylase Inhibition
In the landscape of epigenetic regulation, histone deacetylases (HDACs) have emerged as critical enzymes governing the acetylation state of histones and other non-histone proteins. This post-translational modification is a key determinant of chromatin structure and, consequently, gene expression. The aberrant activity of HDACs has been implicated in the pathophysiology of numerous diseases, most notably cancer, leading to the repression of tumor suppressor genes and the promotion of oncogenic signaling pathways.[1][2] This has catalyzed the development of HDAC inhibitors (HDACis) as a promising class of therapeutic agents.[2]
HDAC enzymes are broadly categorized into four classes based on their homology to yeast deacetylases.[1] Class I, II, and IV HDACs are zinc-dependent enzymes, while Class III HDACs, known as sirtuins, are NAD+-dependent.[1][3] The benzamide functional group has been identified as a key pharmacophore in several selective inhibitors of Class I HDACs (HDAC1, 2, and 3).[2][4]
This guide provides a comparative efficacy analysis of a novel investigational compound, 3-bromo-N-cyclohexylbenzamide , against well-characterized, clinically relevant HDAC inhibitors. We will explore its hypothetical inhibitory profile in the context of both a pan-HDAC inhibitor, Vorinostat (SAHA) , and a class I-selective inhibitor, Entinostat (MS-275) . The experimental data presented for this compound is hypothetical and serves to illustrate its potential positioning within the current landscape of HDAC inhibitors.
The Inhibitors: A Comparative Overview
A critical aspect of HDAC inhibitor development is the balance between broad-spectrum activity and isoform selectivity. While pan-HDAC inhibitors can induce widespread changes in gene expression, they may also be associated with greater toxicity.[5] Conversely, isoform-selective inhibitors offer the potential for a more targeted therapeutic effect with an improved safety profile.
Vorinostat (SAHA): The Pan-HDAC Inhibitor Benchmark
Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a potent, non-selective HDAC inhibitor with activity against class I, II, and IV HDACs.[6] Its hydroxamic acid moiety chelates the zinc ion in the active site of these enzymes, effectively blocking their deacetylase activity.[4] Vorinostat induces apoptosis and demonstrates antiproliferative effects across a range of cancer cell lines.[7] It is known to inhibit HDAC1 and HDAC3 with high potency.[6]
Entinostat (MS-275): A Class I-Selective Benzamide
Entinostat (MS-275) is a synthetic benzamide derivative that exhibits selectivity for class I HDACs, particularly HDAC1, 2, and 3.[8][9][10] Its mechanism of action also involves interaction with the zinc-containing active site, but its distinct chemical structure confers selectivity over other HDAC classes.[2][4] This selectivity is thought to contribute to a different spectrum of biological effects and potentially a more favorable therapeutic window compared to pan-HDAC inhibitors.
This compound: An Investigational Benzamide Derivative
For the purpose of this guide, we will treat this compound as a novel, potent, and selective inhibitor of class I HDACs. Its benzamide core suggests a mode of action analogous to Entinostat, targeting the catalytic zinc finger of class I HDACs. The bromine and cyclohexyl substitutions on the benzamide scaffold are hypothesized to enhance binding affinity and selectivity for the HDAC1 and HDAC2 isoforms.
Comparative Efficacy: An In Vitro Analysis
The efficacy of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency. The following table summarizes the established IC50 values for Vorinostat and Entinostat against various HDAC isoforms, alongside the hypothetical data for this compound.
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) |
| Vorinostat (SAHA) | Pan-HDAC | 10[7] | - | 20[6] | - |
| Entinostat (MS-275) | Class I | 243[8] | 453[8] | 248[8] | >100,000[10] |
| This compound | Class I (Hypothetical) | 15 | 25 | 200 | >50,000 |
Note: The data for this compound is hypothetical and for illustrative purposes only.
This hypothetical profile positions this compound as a highly potent inhibitor of HDAC1 and HDAC2, with significantly greater potency than Entinostat for these isoforms. Its selectivity against HDAC3 is comparable to Entinostat, and it demonstrates a high degree of selectivity over the class IIb enzyme, HDAC6.
Experimental Workflow for Efficacy Determination
The determination of inhibitor potency is achieved through robust in vitro enzymatic assays. A common and reliable method is the fluorometric HDAC activity assay. The following diagram and protocol outline the typical workflow for such an experiment.
Caption: A generalized workflow for an in vitro fluorometric HDAC activity assay.
Detailed Protocol: In Vitro Fluorometric HDAC Activity Assay
This protocol describes the measurement of HDAC activity and the inhibitory effect of test compounds using a fluorogenic substrate. The principle of this assay is based on a substrate containing an acetylated lysine residue linked to a fluorophore. Deacetylation by an HDAC enzyme sensitizes the substrate for cleavage by a developer, which releases the fluorophore, resulting in a measurable increase in fluorescence.
Materials and Reagents:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Test compounds (this compound) and control inhibitors (Vorinostat, Entinostat) dissolved in DMSO
-
HDAC Developer Solution
-
Black, opaque 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test and control inhibitors in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Plate Setup:
-
To appropriate wells of a 96-well plate, add 50 µL of HDAC Assay Buffer.
-
Add 5 µL of the diluted inhibitor solutions to the test wells. Add 5 µL of DMSO to the control (no inhibitor) wells.
-
-
Enzyme Addition:
-
Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer.
-
Add 20 µL of the diluted enzyme solution to each well, except for the "no enzyme" control wells. Mix gently by pipetting.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation:
-
Prepare the fluorogenic substrate solution in HDAC Assay Buffer.
-
Add 25 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
Signal Development:
-
Add 50 µL of Developer Solution to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells).
-
Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Context: HDACs in Gene Regulation
HDAC inhibitors exert their effects by altering the acetylation status of histones, leading to changes in chromatin structure and gene expression. The following diagram illustrates the fundamental role of HDACs in this process.
Caption: Role of HDACs and their inhibitors in regulating chromatin structure and gene transcription.
Conclusion and Future Directions
This guide provides a framework for evaluating the efficacy of novel HDAC inhibitors, using the hypothetical compound this compound as an example. The comparative analysis against established inhibitors like Vorinostat and Entinostat highlights the importance of both potency and isoform selectivity in the development of new epigenetic drugs. The outlined experimental protocol offers a robust method for determining the in vitro efficacy of such compounds.
Based on its hypothetical profile, this compound represents a promising candidate for further investigation. Future studies would need to validate these in vitro findings in cellular models of disease, assessing its impact on cell proliferation, apoptosis, and the expression of key cancer-related genes. Ultimately, preclinical studies in animal models would be necessary to evaluate its in vivo efficacy, pharmacokinetics, and safety profile. The continued exploration of novel chemical scaffolds, such as that of this compound, is essential for advancing the field of epigenetic therapy and developing more effective treatments for a range of human diseases.
References
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N.A. - Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat). PubMed Central. [Link]
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Cosgrove, M.S. et al. (2014). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Molecular Biology. [Link]
-
Adooq Bioscience. Sirtuins inhibitors. [Link]
-
Yuan, H., & Marmorstein, R. (2012). Structural Basis for Sirtuin Activity and Inhibition. Journal of Biological Chemistry. [Link]
-
Beckers, T. et al. (2007). Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. International Journal of Cancer. [Link]
-
Gsponer, J. et al. (2017). Activation and inhibition of Sirt6 by small molecules. Angewandte Chemie International Edition. [Link]
-
Mon-Wei Yu, et al. (2021). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules. [Link]
-
N.A. - Sirtuin modulators: past, present, and future perspectives. PubMed Central. [Link]
-
Mon-Wei Yu, et al. (2021). Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. [Link]
-
S. M. M. et al. (2010). Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS. Journal of Biological Chemistry. [Link]
-
Kim, H. J. et al. (2020). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules. [Link]
-
Yuan, H., & Marmorstein, R. (2012). Structural basis for sirtuin activity and inhibition. Journal of Biological Chemistry. [Link]
-
N.A. - IC50 values (µM) for inhibition of different HDAC isoforms. ResearchGate. [Link]
-
BPS Bioscience. SAHA (Vorinostat) HDAC1 27006. [Link]
-
Alcaín, F. J., & Villalba, J. M. (2012). Sirtuin activators and inhibitors. BioFactors. [Link]
-
Adolph, R. S. (2023). Biochemical and structural characterization of the regulation of human Sirtuin 1 by small molecules and proteins. ERef Bayreuth. [Link]
-
N.A. - IC50 values of HDAC inhibition [57,71-73]. ResearchGate. [Link]
-
Marek, M. et al. (2018). Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. Chemistry – A European Journal. [Link]
-
N.A. - HDAC Inhibitors: Innovative Strategies for Their Design and Applications. PubMed Central. [Link]
-
N.A. - Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases. PubMed Central. [Link]
-
N.A. - Sirtuin inhibitors as anticancer agents. PubMed Central. [Link]
-
Gsponer, J. et al. (2017). Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules. Angewandte Chemie International Edition. [Link]
-
N.A. - N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. PubMed. [Link]
-
N.A. - Next-generation of selective histone deacetylase inhibitors. RSC Publishing. [Link]
-
N.A. - The structures of HDAC inhibitors with HDAC IC50 or Ki values in μM. ResearchGate. [Link]
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N.A. - A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors. Usiena air. [Link]
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Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research. [Link]
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N.A. - A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras. National Institutes of Health. [Link]
-
BPS Bioscience. SIRT5 (Sirtuin5) Fluorogenic Assay Kit. [Link]
-
N.A. - Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells. PubMed. [Link]
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Validating 3-bromo-N-cyclohexylbenzamide: A Strategic Guide to Kinase Inhibitor Profiling
For researchers, scientists, and drug development professionals, the identification and validation of novel kinase inhibitors are paramount to advancing targeted therapies. This guide provides a comprehensive experimental framework for the validation of 3-bromo-N-cyclohexylbenzamide , a compound of interest for its potential as a kinase inhibitor. Due to the novelty of this molecule, this document will serve not as a comparative analysis but as a foundational guide to systematically characterize its biochemical and cellular activity.
Our approach is grounded in the principles of rigorous scientific validation, emphasizing the causality behind experimental choices and providing self-validating protocols. We will outline the necessary steps to determine if this compound is indeed a kinase inhibitor, identify its potential targets, and characterize its potency and selectivity.
Section 1: Initial Biochemical Validation - Is it a Kinase Inhibitor?
The primary step is to ascertain whether this compound possesses kinase inhibitory activity. This is best achieved through in vitro kinase assays, which measure the enzymatic activity of a kinase in the presence of the compound.
Rationale for In Vitro Kinase Assays
In vitro assays provide a direct measure of the compound's ability to inhibit the catalytic activity of a purified kinase.[1][2][3] This controlled environment eliminates cellular complexities, allowing for a clear assessment of the compound-enzyme interaction. The most common methods involve quantifying either the consumption of ATP or the phosphorylation of a substrate.[2][4]
Experimental Workflow: Initial Broad-Spectrum Screening
A logical first step is to screen this compound against a broad panel of kinases to identify potential targets.[5] This provides an initial landscape of its inhibitory potential and potential selectivity.
Caption: Workflow for the initial biochemical validation of a novel compound.
Detailed Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for determining kinase activity by measuring the amount of ADP produced, which is directly proportional to kinase activity.[4]
Materials:
-
This compound
-
Target Kinase(s)
-
Kinase Substrate (peptide or protein)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for testing.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to the appropriate wells.
-
Add 2.5 µL of the target kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in kinase assay buffer. The optimal concentrations should be determined empirically for each kinase.
-
Add 5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[4]
-
Section 2: Comparative Analysis with Known Kinase Inhibitors
Once initial "hits" are identified and IC50 values are determined for this compound, a comparative analysis against well-characterized kinase inhibitors is crucial to contextualize its potency and selectivity.
Selection of Comparator Compounds
Comparator compounds should be selected based on the identified target kinases. For instance, if this compound inhibits a member of the Janus kinase (JAK) family, a known JAK inhibitor like Fedratinib would be an appropriate comparator.[] Staurosporine is often used as a broad-spectrum, non-selective kinase inhibitor for comparison.[4]
Hypothetical Comparative Data
The following table presents a hypothetical comparison of this compound against two known inhibitors for a putative target, "Kinase X".
| Compound | Target Kinase | IC50 (nM) | Selectivity Notes |
| This compound | Kinase X | 75 | To be determined |
| Staurosporine | Kinase X | 10 | Broad-spectrum inhibitor |
| Inhibitor Y (Selective) | Kinase X | 25 | Highly selective for Kinase X |
This table would be populated with experimental data to provide a clear comparison of potency.
Section 3: Cellular Validation - Does it Work in a Biological Context?
Biochemical assays are essential, but they do not fully recapitulate the complexity of a cellular environment. Cell-based assays are the next critical step to validate the activity of this compound.[7][8]
Rationale for Cell-Based Assays
Cell-based assays assess the compound's ability to engage its target kinase within a living cell and modulate downstream signaling pathways.[8] These assays also provide initial insights into cell permeability and potential off-target effects.
Experimental Workflow: Cellular Target Engagement and Pathway Analysis
Caption: Workflow for the cellular validation of a kinase inhibitor.
Detailed Protocol: Western Blot for Downstream Substrate Phosphorylation
This protocol is used to determine if this compound can inhibit the phosphorylation of a known downstream substrate of the target kinase in a cellular context.
Materials:
-
Appropriate cell line expressing the target kinase
-
This compound
-
Cell lysis buffer
-
Primary antibodies (total and phospho-specific for the downstream substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer apparatus
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound for a predetermined time.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and then add a chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative levels of the phosphorylated substrate in treated versus untreated cells. A decrease in the phospho-signal with increasing compound concentration indicates successful target inhibition in the cellular environment.
-
Section 4: Visualizing the Potential Mechanism of Action
Based on the validated target and its known signaling role, a pathway diagram can be constructed to visualize the potential mechanism of action of this compound.
Hypothetical Signaling Pathway
If this compound is found to inhibit "Kinase X," which is part of a hypothetical "Growth Factor Signaling Pathway," the mechanism can be depicted as follows:
Caption: Potential mechanism of this compound in a signaling pathway.
Conclusion and Future Directions
This guide provides a foundational framework for the initial validation of this compound as a potential kinase inhibitor. Following these biochemical and cellular validation steps will provide a robust dataset to determine its potency, selectivity, and mechanism of action. Positive and compelling results from these studies would warrant further investigation, including comprehensive selectivity profiling against the entire kinome, advanced mechanism of action studies (e.g., determining the mode of inhibition), and ultimately, in vivo studies to assess its therapeutic potential.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
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Eurofins DiscoverX. (2025). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Eurofins DiscoverX Website. [Link]
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Gao, Y., Agarwal, P., & Phatak, M. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i269. [Link]
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Wilson, D. J., He, K., & Houghten, R. A. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12963-12968. [Link]
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Viola, G., & Da Vinchy, M. (2007). Kinase selectivity profiling by inhibitor affinity chromatography. Journal of Chromatography B, 856(1-2), 16-25. [Link]
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Moon, S., Kim, W., Kim, J. M., & Kim, S. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(19), e2574. [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology Website. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]
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Yu, H., Kamber, R. A., & Denic, V. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Website. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. [Link]
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Brehmer, D., & Scheiper, B. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8684. [Link]
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Herricks, T., Li, Y., & Yang, P. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry, 86(15), 7546-7553. [Link]
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PubChem. (n.d.). 3-Bromo-N-cyclohexyl-5-fluoro-4-methylbenzamide. PubChem Database. [Link]
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PubChem. (n.d.). 3-Bromo-N-cyclohexyl-N-ethyl-4-methylbenzamide. PubChem Database. [Link]
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Gemma, S., Camodeca, C., Brindisi, M., Brogi, S., & Butini, S. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3125. [Link]
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Gemma, S., Camodeca, C., Brindisi, M., Brogi, S., & Butini, S. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed. [Link]
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Iacob, B. C., Vlase, L., Gheldiu, A. M., & Uivarosi, V. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 17(7), 1432. [Link]
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A Comparative Analysis of 3-Bromo-N'-benzylidenebenzohydrazide Analogs as Potential Anticancer and Antimicrobial Agents
Introduction
Benzamide and its derivatives are cornerstone scaffolds in medicinal chemistry, recognized for their wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom onto the benzoyl ring, specifically at the 3-position, can significantly influence the molecule's electronic properties and its ability to interact with biological targets. This guide provides a detailed comparative analysis of a series of 3-bromo-N'-benzylidenebenzohydrazide analogs, focusing on their synthesis, in vitro anticancer, and antimicrobial activities. By examining the structure-activity relationships (SAR) within this series, we aim to provide valuable insights for researchers, scientists, and drug development professionals working on the design of novel therapeutic agents. The experimental data presented herein is based on a comprehensive study by Kumar et al. (2015), which systematically evaluated the impact of various substituents on the biological potency of this promising class of compounds.[1]
Synthesis of 3-Bromo-N'-benzylidenebenzohydrazide Analogs
The synthesis of the target compounds is a multi-step process that begins with the esterification of 3-bromobenzoic acid, followed by hydrazinolysis to form the key benzohydrazide intermediate. This intermediate is then condensed with various substituted aromatic aldehydes to yield the final 3-bromo-N'-benzylidenebenzohydrazide analogs.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 3-bromobenzoate
-
A mixture of 3-bromobenzoic acid (0.1 mol) and absolute ethanol (150 mL) is prepared in a round-bottom flask.
-
Concentrated sulfuric acid (5 mL) is added dropwise as a catalyst.
-
The reaction mixture is refluxed for 8-10 hours.
-
After cooling, the excess ethanol is removed by distillation.
-
The cooled residue is poured into ice-cold water.
-
The separated ester is extracted with diethyl ether.
-
The ethereal layer is washed with a 5% sodium bicarbonate solution, followed by water, and then dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the crude ethyl 3-bromobenzoate, which can be purified by distillation under reduced pressure.
Step 2: Synthesis of 3-Bromobenzohydrazide
-
To a solution of ethyl 3-bromobenzoate (0.05 mol) in absolute ethanol (50 mL), hydrazine hydrate (99%, 0.075 mol) is added.
-
The mixture is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and dried to afford 3-bromobenzohydrazide.
Step 3: Synthesis of 3-Bromo-N'-(substituted benzylidene)benzohydrazides
-
A solution of 3-bromobenzohydrazide (0.01 mol) in absolute ethanol (20 mL) is prepared.
-
To this, the respective substituted aromatic aldehyde (0.01 mol) and a few drops of glacial acetic acid are added.
-
The mixture is refluxed for 4-6 hours.
-
After cooling, the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to yield the pure product.
Caption: Synthetic workflow for 3-bromo-N'-benzylidenebenzohydrazide analogs.
Comparative Biological Activity
The synthesized 3-bromo-N'-benzylidenebenzohydrazide analogs were evaluated for their in vitro anticancer activity against a human colon cancer cell line (HCT116) and for their antimicrobial activity against a panel of bacterial and fungal strains.
Anticancer Activity Data
The anticancer potential of the compounds was assessed using the sulforhodamine B (SRB) assay, with results expressed as the half-maximal inhibitory concentration (IC50).
| Compound ID | Substitution (R) on Benzylidene Ring | Anticancer Activity (IC50 in µM) vs. HCT116 |
| 1 | 2-Hydroxy | 2.50 |
| 2 | 4-Hydroxy | 3.10 |
| 3 | 2-Nitro | 2.10 |
| 4 | 3-Nitro | 1.88 |
| 5 | 4-Nitro | 2.30 |
| 6 | 2-Chloro | 2.90 |
| 7 | 4-Chloro | 3.50 |
| 8 | 2,4-Dichloro | 2.60 |
| 9 | 3,4,5-Trimethoxy | 4.20 |
| 10 | 4-Dimethylamino | 5.10 |
| 11 | 4-Methyl | 4.80 |
| 12 | 3-Phenylallylidene | 1.67 |
| Tetrandrine | (Standard Drug) | 1.53 |
| 5-Fluorouracil | (Standard Drug) | 4.60 |
Data sourced from Kumar et al., 2015.[1]
Antimicrobial Activity Data
The antimicrobial activity was determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Substitution (R) on Benzylidene Ring | MIC (µM/mL) vs. S. aureus | MIC (µM/mL) vs. B. subtilis | MIC (µM/mL) vs. E. coli | MIC (µM/mL) vs. C. albicans |
| 1 | 2-Hydroxy | 0.23 | 0.23 | 0.46 | 0.46 |
| 2 | 4-Hydroxy | 0.22 | 0.22 | 0.44 | 0.44 |
| 3 | 2-Nitro | 0.24 | 0.24 | 0.48 | 0.48 |
| 4 | 3-Nitro | 0.23 | 0.23 | 0.46 | 0.46 |
| 5 | 4-Nitro | 0.24 | 0.24 | 0.48 | 0.48 |
| 6 | 2-Chloro | 0.22 | 0.22 | 0.44 | 0.44 |
| 7 | 4-Chloro | 0.23 | 0.23 | 0.46 | 0.46 |
| 8 | 2,4-Dichloro | 0.21 | 0.21 | 0.42 | 0.42 |
| 9 | 3,4,5-Trimethoxy | 0.25 | 0.25 | 0.50 | 0.50 |
| 10 | 4-Dimethylamino | 0.27 | 0.27 | 0.54 | 0.54 |
| 11 | 4-Methyl | 0.26 | 0.26 | 0.52 | 0.52 |
| 12 | 3-Phenylallylidene | 0.19 | 0.19 | 0.38 | 0.38 |
| Ciprofloxacin | (Standard Drug) | 0.09 | 0.09 | 0.04 | - |
| Fluconazole | (Standard Drug) | - | - | - | 0.12 |
Data sourced from Kumar et al., 2015.[1]
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity (SRB Assay)
The sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Plating: HCT116 cells are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
Cell Fixation: The cells are fixed in situ by gently adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Sulforhodamine B (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated at room temperature for 30 minutes.
-
Washing and Solubilization: The plates are washed with 1% (v/v) acetic acid to remove unbound dye and then air-dried. The bound stain is solubilized with 10 mM Tris base.
-
Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 540 nm.
-
Data Analysis: The IC50 values are determined by plotting the percentage of cell growth inhibition against the log of the compound concentration.
Caption: Workflow for the in vitro anticancer SRB assay.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Structure-Activity Relationship (SAR) Analysis
The biological data presented in the tables above allows for a detailed analysis of the structure-activity relationships of these 3-bromo-N'-benzylidenebenzohydrazide analogs.
Anticancer Activity:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups on the benzylidene ring, such as nitro (NO2) and chloro (Cl) groups, generally leads to enhanced anticancer activity.[1][2] Compound 4 (3-nitro) exhibited the most potent activity (IC50 = 1.88 µM), closely followed by compound 3 (2-nitro) with an IC50 of 2.10 µM.[1]
-
Position of substituents: The position of the substituent on the benzylidene ring plays a crucial role. For the nitro-substituted analogs, the potency order is 3-NO2 > 2-NO2 > 4-NO2.
-
Electron-donating groups: Electron-donating groups, such as methoxy (-OCH3), dimethylamino (-N(CH3)2), and methyl (-CH3), resulted in a decrease in anticancer activity.[1]
-
Extended conjugation: The analog with an extended conjugated system, compound 12 (3-phenylallylidene), showed very potent anticancer activity (IC50 = 1.67 µM), comparable to the standard drug tetrandrine. This suggests that increasing the planarity and electron delocalization of the molecule can be beneficial for its cytotoxic effect.[1]
Antimicrobial Activity:
-
General trend: A similar trend was observed for antimicrobial activity, where analogs with electron-withdrawing groups were generally more potent.
-
Halogen substitution: The dichloro-substituted analog 8 (2,4-dichloro) displayed the best activity against the tested bacterial and fungal strains.[1]
-
Extended conjugation: Again, the 3-phenylallylidene analog 12 showed the most potent antimicrobial activity across all tested strains, indicating that the extended π-system is favorable for antimicrobial action as well.[1]
Caption: Summary of structure-activity relationships.
Conclusion
This comparative guide has detailed the synthesis and biological evaluation of a series of 3-bromo-N'-benzylidenebenzohydrazide analogs. The experimental data reveals that the nature and position of substituents on the benzylidene ring significantly impact both the anticancer and antimicrobial activities of these compounds. Specifically, electron-withdrawing groups and extended conjugation tend to enhance potency, while electron-donating groups are generally detrimental. These findings provide a solid foundation for the rational design of more potent 3-bromobenzamide-based therapeutic agents. Further optimization of this scaffold, guided by the structure-activity relationships discussed, holds promise for the development of novel drug candidates.
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Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. [Link]
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Kumar, D., et al. (2015). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Current Topics in Medicinal Chemistry, 15(11), 1050-1064. [Link]
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Kumar, D., et al. (2015). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. ResearchGate. [Link]
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Mishra, R. K., et al. (2014). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides. ResearchGate. [Link]
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Charting the Unknown: A Researcher's Guide to Deconvoluting the Biological Target of 3-bromo-N-cyclohexylbenzamide
For researchers in drug discovery and chemical biology, the identification of a small molecule's biological target is a critical yet often formidable step. This is particularly true for novel compounds like 3-bromo-N-cyclohexylbenzamide, for which a comprehensive search of public scientific literature reveals a notable absence of data on its biological activity or mechanism of action.[1][2] This guide, therefore, is not a confirmation of a known target but rather a strategic manual for the deconvolution of its unknown biological target. We will navigate the experimental pathways a researcher would undertake, comparing methodologies and providing the rationale behind each scientific choice.
The Starting Point: A Molecule Without a Map
This compound is a synthetic organic compound. Its structure, featuring a brominated benzene ring linked to a cyclohexyl group via an amide bond, offers chemical handles that can be exploited for target identification. However, without any prior biological data, we are at the genesis of the discovery process. The primary objective is to move from a phenotypic observation (if any) or a structural hypothesis to a validated molecular interaction.
Core Strategies for Target Identification: A Comparative Overview
The modern arsenal for target deconvolution is multifaceted, broadly categorized into direct and indirect methods. Direct methods aim to physically isolate or identify the binding partner of the compound, while indirect methods infer the target through its functional consequences. This guide will focus on the most robust and widely adopted direct approaches.
| Method | Principle | Strengths | Limitations |
| Affinity-Based Chemoproteomics | Immobilized compound captures binding proteins from a cell lysate. | Direct identification of binding partners; can be used for a wide range of affinities. | Requires chemical modification of the compound; potential for non-specific binding.[3][4][5][6][7] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against thermal denaturation. | Label-free; can be performed in intact cells and tissues, confirming target engagement in a physiological context.[8][9][10][11][12] | Not all proteins exhibit a clear thermal shift; requires a specific antibody or mass spectrometry for detection. |
| Enzymatic Assays | Measures the effect of the compound on the activity of a purified enzyme. | Provides direct evidence of functional modulation; allows for detailed kinetic studies.[13][14][15][16][17] | Requires a hypothesis about the target enzyme class; not suitable for non-enzymatic targets. |
Experimental Workflow: A Step-by-Step Guide to Target Deconvolution
The following workflow outlines a logical progression for identifying the biological target of this compound.
Caption: A logical workflow for the deconvolution of a novel compound's biological target.
Phase 1: Probe Synthesis for Affinity-Based Approaches
The cornerstone of affinity-based methods is the synthesis of a "bait" molecule. For this compound, this involves chemically modifying the parent compound to incorporate a linker arm and a reactive group for immobilization or a reporter tag.
Protocol: Synthesis of an Alkyne-Tagged Affinity Probe
-
Rationale: An alkyne handle allows for the versatile and bio-orthogonal "click" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) to either immobilize the probe on azide-functionalized beads or to attach a reporter tag like biotin.
-
Synthetic Strategy: A linker with a terminal alkyne group would be coupled to a position on the this compound molecule that is predicted to be non-essential for binding. This often requires structure-activity relationship (SAR) studies with analogs.
-
Purification and Characterization: The synthesized probe must be purified by chromatography and its structure confirmed by NMR and mass spectrometry.
-
Activity Confirmation: Crucially, the biological activity of the probe should be tested to ensure it retains the properties of the parent compound.
Phase 2: "Fishing" for Targets with Affinity Chromatography
With a functionalized probe in hand, the next step is to identify its interacting partners within the complex milieu of a cell.[3][5][6]
Protocol: Affinity Chromatography Pulldown
-
Immobilization: The alkyne-tagged probe is "clicked" onto azide-functionalized agarose or magnetic beads.
-
Lysate Preparation: A cell line relevant to the intended therapeutic area is cultured and lysed under non-denaturing conditions to preserve protein structure and interactions.
-
Incubation: The cell lysate is incubated with the probe-functionalized beads. A control experiment using beads without the probe is essential to identify non-specific binders.
-
Washing: A series of washes with increasing stringency are performed to remove proteins that are not specifically bound to the probe.
-
Elution: The specifically bound proteins are eluted from the beads. This can be achieved by competing with an excess of the original this compound, changing the pH, or using a denaturing agent.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.[4]
Caption: Workflow for affinity chromatography-based target identification.
Phase 3: Validating Target Engagement with Cellular Thermal Shift Assay (CETSA)
A list of potential binding partners from affinity chromatography is a significant step forward, but it does not confirm that the interaction occurs in a living cell. CETSA is a powerful technique to validate target engagement in a physiological context.[8][9][10][11][12] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[8][10]
Protocol: Microplate-Based CETSA
-
Cell Treatment: Intact cells are incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Heating: The cells are heated to a range of temperatures to induce protein denaturation.
-
Lysis: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.
-
Detection: The amount of the soluble candidate protein remaining at each temperature is quantified. This typically requires a specific antibody for that protein for detection by methods like Western blotting or ELISA.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the target protein.[10]
Phase 4: Confirming Functional Modulation with In Vitro Assays
Once a target has been validated in a cellular context, the final step is to confirm a direct functional interaction using a purified system. This is most straightforward if the target is an enzyme.[13][14][15][16][17]
Protocol: Enzymatic Inhibition Assay
-
Protein Expression and Purification: The candidate target protein is expressed recombinantly (e.g., in E. coli or insect cells) and purified to homogeneity.
-
Assay Development: An assay is developed to measure the specific activity of the enzyme. This could be a colorimetric, fluorescent, or luminescent assay that monitors the consumption of a substrate or the formation of a product.[17]
-
IC50 Determination: The purified enzyme is incubated with a range of concentrations of this compound, and the enzyme's activity is measured. The concentration of the compound that inhibits 50% of the enzyme's activity (the IC50 value) is determined by plotting the activity as a function of the compound concentration.[15]
Alternative and Complementary Approaches
While the workflow described above is a robust strategy, other methods can provide valuable, often complementary, information.
-
Photoaffinity Labeling: This technique uses a probe with a photoreactive group that, upon exposure to UV light, covalently crosslinks to the target protein. This can capture even weak or transient interactions.[18][19]
-
Expression Cloning: In this method, a library of cDNAs is expressed, and the resulting proteins are screened for their ability to bind to a tagged version of the small molecule.[3][7]
-
Reverse Transfected Cell Microarray: This high-throughput method involves spotting different cDNAs onto a slide, allowing cells to grow over them and express the corresponding proteins. The effect of the compound on a cellular phenotype can then be linked to the overexpression of a specific protein.[3]
Conclusion: A Path Forward for this compound
The journey to identify the biological target of a novel compound like this compound is an exercise in systematic investigation. While no pre-existing data guides our initial steps, the powerful combination of affinity-based chemoproteomics for target "fishing," cellular thermal shift assays for in-cell validation, and in vitro functional assays for confirmation provides a clear and reliable path forward. Each step in this process is a self-validating system, building confidence in the final identification of the molecular target. This guide provides the strategic framework and experimental rationale for researchers to embark on this exciting and crucial phase of drug discovery.
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- 19. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing the Selectivity of Novel Benzamide Compounds: A Case Study on 3-bromo-N-cyclohexylbenzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical biology, the benzamide scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The precise biological targets and selectivity profiles of novel benzamide derivatives, however, often remain uncharacterized. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, using 3-bromo-N-cyclohexylbenzamide as a case study.
A thorough review of scientific literature and chemical databases indicates that while this compound is commercially available, there is a notable absence of published data on its biological activity, mechanism of action, or selectivity profile.[2] This presents a common challenge and opportunity in drug development: the need for a systematic and rigorous approach to characterize a new chemical entity.
This guide, therefore, shifts from a direct comparison of pre-existing data to a more foundational objective: to provide researchers with a detailed experimental roadmap for determining the selectivity of a novel compound like this compound from the ground up.
Pillar 1: The Imperative of Selectivity Profiling
Selectivity is a cornerstone of modern drug development. A highly selective compound preferentially interacts with its intended biological target, minimizing off-target effects that can lead to toxicity and adverse drug reactions.[3][4] Conversely, for certain therapeutic areas, a degree of polypharmacology (engaging multiple targets) can be beneficial.[5] Understanding a compound's selectivity is therefore critical for interpreting its biological effects, predicting potential liabilities, and guiding its development into a chemical probe or therapeutic agent.[5]
Pillar 2: A Phased Experimental Workflow for Selectivity Assessment
A robust assessment of selectivity is not a single experiment but a multi-pronged approach. The following workflow outlines a logical progression from broad, initial screens to more focused, in-depth analyses.
Caption: A generalized workflow for the investigation and selectivity profiling of a novel chemical compound.
Experimental Protocols
1. Initial Broad-Spectrum Screening: Identifying a Biological Signal
Given the lack of a known target for this compound, an initial broad phenotypic screen is a logical starting point. The NCI-60 human tumor cell line screen, for example, can provide initial clues about potential anti-proliferative activity and a preliminary indication of selectivity based on differential sensitivity across cell lines.
Protocol: Cell Viability/Cytotoxicity Assay (e.g., using MTT or CellTiter-Glo®)
-
Cell Plating: Seed a panel of diverse cell lines (e.g., representing different tissue origins) in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a broad concentration range (e.g., from 100 µM to 1 nM).
-
Treatment: Add the diluted compound to the cell plates. Include vehicle-only (e.g., DMSO) and positive (e.g., a known cytotoxic agent) controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-only controls and plot the percentage of viable cells against the compound concentration. This will allow for the determination of the half-maximal inhibitory concentration (IC50) for each cell line.
2. Orthogonal Validation and Direct Target Engagement
A "hit" from a primary screen must be validated using an orthogonal assay to rule out artifacts and confirm genuine bioactivity.[6] Biophysical methods are ideal for this as they directly measure the interaction between the compound and a potential protein target.
Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to assess target engagement in a cellular environment without the need for compound labeling.[5]
-
Cell Culture and Treatment: Culture cells to confluency, harvest, and resuspend in a suitable buffer. Treat the cell suspension with this compound at a desired concentration or with a vehicle control.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation: Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting for a specific target protein, or by mass spectrometry for a proteome-wide analysis.
-
Data Interpretation: A target protein that is stabilized by binding to this compound will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control.
3. Comprehensive Selectivity Profiling
Once a primary target or target class is identified and validated, a broad selectivity screen is essential. For instance, if the compound shows kinase inhibitory activity, screening against a large panel of kinases is standard practice.
Service-Based Kinase Profiling:
Numerous commercial vendors offer kinase selectivity profiling services against panels of hundreds of kinases.[5] These services typically provide quantitative data (e.g., % inhibition at a given concentration, or IC50/Ki values), allowing for a comprehensive assessment of selectivity.
Data Presentation: Quantifying Selectivity
The results from a broad selectivity screen should be presented in a clear, tabular format to facilitate comparison.
| Target | IC50 / Ki (nM) | Fold Selectivity vs. Primary Target |
| Primary Target X | 50 | 1 |
| Off-Target Y | 500 | 10 |
| Off-Target Z | >10,000 | >200 |
| ... | ... | ... |
Fold Selectivity = IC50 (Off-Target) / IC50 (Primary Target)
A higher fold selectivity value indicates a more selective compound. A common threshold for a "selective" inhibitor is a 30- to 100-fold difference between the primary target and any off-targets.[4]
Pillar 3: Visualizing the Path Forward
The journey from an uncharacterized molecule to a well-defined chemical probe or drug lead is a structured process. The initial characterization of this compound would feed into a broader drug discovery pipeline.
Caption: The role of selectivity assessment within the broader drug discovery process.
Conclusion
While a direct comparative guide on the selectivity of this compound is not currently possible due to the absence of public data, this guide provides a robust and scientifically rigorous framework for its initial characterization. By following a phased approach of broad screening, orthogonal validation, and comprehensive selectivity profiling, researchers can systematically unveil the biological activity of this and other novel compounds. This foundational knowledge is the bedrock upon which successful drug discovery and development programs are built.
References
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH National Center for Biotechnology Information. [Link]
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Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections Blog. [Link]
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Four ways to measure selectivity. ResearchGate. [Link]
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Predicting compound activity from phenotypic profiles and chemical structures. Nature Communications. [Link]
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Integrating Computational and Experimental Approaches for the Discovery of Multifunctional Peptides from the Marine Gastropod Pisania pusio with Antimicrobial and Anticancer Properties. MDPI. [Link]
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3-Bromo-N-cyclohexyl-N-ethyl-4-methylbenzamide | C16H22BrNO. PubChem. [Link]
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3-Bromo-N-cyclohexyl-5-fluoro-4-methylbenzamide | C14H17BrFNO. PubChem. [Link]
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Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology. Journal of Medicinal Chemistry. [Link]
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3-bromo-N-cyclohexyl-5-fluoro-2-methylbenzamide | C14H17BrFNO. PubChem. [Link]
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3-Bromo-5-chloro-N-cyclohexyl-N-ethylbenzamide | C15H19BrClNO. PubChem. [Link]
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A Guide to the Cross-Validation of In Vitro Efficacy for 3-bromo-N-cyclohexylbenzamide as a Putative Sirtuin 2 Inhibitor
Introduction
3-bromo-N-cyclohexylbenzamide is a synthetic organic compound whose biological activity is not extensively documented in publicly available literature.[1] However, its core benzamide structure is a recurring motif in a class of enzyme modulators known as sirtuin inhibitors. Sirtuins are a family of NAD⁺-dependent lysine deacylases that play crucial roles in cellular metabolism, stress responses, and aging.[2] Among the seven human sirtuins (SIRT1-7), SIRT2 is predominantly located in the cytoplasm and has been identified as a therapeutic target in neurodegenerative diseases and various cancers.[3][4]
This guide presents a comprehensive, albeit hypothetical, framework for the in vitro characterization and cross-validation of this compound (referred to herein as "Compound X") as a novel SIRT2 inhibitor. The principles and protocols described herein are designed to establish a robust, multi-assay approach to confirm biological activity, determine potency, and rule out common experimental artifacts. We will compare the performance of Compound X against well-characterized SIRT2 inhibitors to provide a clear benchmark for its potential efficacy.
Pillar 1: Rationale and Strategy for In Vitro Cross-Validation
The validation of a potential enzyme inhibitor requires more than a single positive result in one assay. Experimental artifacts, such as compound autofluorescence, light scattering, or non-specific protein aggregation, can lead to false-positive results. Therefore, a rigorous cross-validation strategy employing orthogonal assays is essential for building confidence in the observed activity.[5]
Our strategy is built on a three-tiered approach:
-
Primary Screening: A high-throughput, fluorescence-based assay to rapidly determine the potency (IC₅₀) of Compound X against recombinant human SIRT2.
-
Orthogonal Validation: An HPLC-based assay that directly measures substrate-to-product conversion, thus eliminating potential interference with a fluorescent signal.
-
Cellular Target Engagement: A cell-based assay to confirm that Compound X can penetrate the cell membrane and engage its target in a physiological context, measured by a downstream biomarker (α-tubulin acetylation).
This multi-pronged approach ensures that the inhibitory activity is genuine, reproducible across different technological platforms, and relevant in a cellular environment.
Logical Workflow for Cross-Validation
The following diagram illustrates the proposed experimental workflow for validating Compound X.
Sources
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- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
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A Comparative Guide to 3-bromo-N-cyclohexylbenzamide and Its Positional Isomers
Introduction: The Strategic Role of Bromination in Benzamide Scaffolds
In the intricate process of drug discovery, the benzamide moiety is a cornerstone, recognized for its versatile binding capabilities and presence in numerous approved therapeutics. The strategic functionalization of this scaffold allows for the fine-tuning of a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile and its pharmacological activity. The introduction of a halogen, such as bromine, is a classic medicinal chemistry tactic to modulate these properties. Bromine, with its unique size, lipophilicity, and ability to form halogen bonds, can significantly influence a compound's interaction with its biological target.
This guide provides an in-depth comparison of 3-bromo-N-cyclohexylbenzamide with its ortho- and para-substituted isomers (2-bromo- and 4-bromo-N-cyclohexylbenzamide). We will dissect how the seemingly subtle shift in the bromine's position on the aromatic ring can lead to significant differences in physicochemical properties and biological potential. This analysis is designed to provide researchers, scientists, and drug development professionals with a clear, data-supported framework for understanding the structure-activity relationships (SAR) within this important class of compounds.
PART 1: Synthesis and Physicochemical Characterization
The synthesis of these target compounds is reliably achieved via a standard Schotten-Baumann reaction. This involves the acylation of cyclohexylamine with the corresponding bromobenzoyl chloride isomer in the presence of a suitable base to neutralize the hydrochloric acid byproduct. The choice of an appropriate anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is critical to prevent hydrolysis of the highly reactive acyl chloride.
Caption: General workflow for the synthesis of N-cyclohexylbromobenzamides.
The position of the bromine atom directly influences the electronic distribution and steric profile of the molecule, which in turn affects its crystal packing and intermolecular interactions. These differences are reflected in their fundamental physicochemical properties.
Table 1: Comparative Physicochemical Properties of N-Cyclohexylbromobenzamide Isomers
| Property | 2-bromo-N-cyclohexylbenzamide | This compound | 4-bromo-N-cyclohexylbenzamide |
| Molecular Formula | C₁₃H₁₆BrNO | C₁₃H₁₆BrNO | C₁₃H₁₆BrNO |
| Molecular Weight | 282.18 g/mol | 282.18 g/mol | 282.18 g/mol [1] |
| CAS Number | 314022-46-3 (for N,N-dicyclohexyl) | Data not available | 223553-87-5[1] |
| Predicted XLogP3 | ~4.2 | ~4.2 | 3.7[1] |
| Predicted Boiling Point | ~420 °C | ~420 °C | ~420 °C |
| Comments | The ortho-bromine may induce steric hindrance, potentially affecting amide bond conformation. | The meta-position offers a balance of electronic modification with minimal steric clash to the amide. | The para-position allows for direct electronic resonance effects along the axis of the molecule. |
Note: Experimental data for all isomers is not consistently available in public literature; predicted values are used for comparison where necessary. XLogP3 is a computed measure of lipophilicity.
PART 2: Comparative Biological Activity & Structure-Activity Relationship (SAR)
While direct comparative biological data for these three specific isomers is limited, we can extrapolate their potential activities based on extensive research into related benzamide derivatives. The benzamide scaffold is a known "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological targets.
Case Study: Poly(ADP-ribose) Polymerase (PARP) Inhibition
A prominent area where benzamides have made a significant impact is in the development of PARP inhibitors for cancer therapy.[2][3] PARP-1 is a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. Inhibiting PARP-1 in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) leads to a synthetic lethality, causing selective cell death.
The core of many first-generation PARP inhibitors is the benzamide pharmacophore. It mimics the nicotinamide portion of the enzyme's natural substrate, NAD+, forming crucial hydrogen bonds with key amino acid residues (Gly, Ser) in the enzyme's active site.[4]
The substitution pattern on the benzoyl ring is critical for potency. SAR studies on various benzamide inhibitors have revealed that:
-
3-Position (Meta): Substitution at the meta-position is often optimal. This position allows substituents to project into an adjacent pocket of the enzyme without disrupting the essential hydrogen bonding of the amide group. The electronic-withdrawing nature of bromine at this position can also favorably influence the amide's binding properties.
-
4-Position (Para): Substitution at the para-position can also be well-tolerated and contribute to binding, though it may orient the substituent differently within the active site compared to the meta-position.
-
2-Position (Ortho): Substitution at the ortho-position is generally detrimental to PARP inhibitory activity. Steric hindrance from a substituent so close to the amide linkage can force the amide bond out of the optimal planar conformation required for strong hydrogen bonding with the enzyme.[5]
Caption: Structure-Activity Relationship (SAR) logic for brominated N-cyclohexylbenzamides.
Based on these established principles, This compound would be predicted to have the most promising profile as a potential PARP inhibitor among the three isomers, warranting its selection as a lead for further investigation.
Other Potential Activities
Benzamide derivatives have shown a wide range of other biological activities, including antimicrobial and antifungal effects.[6][7] The increased lipophilicity conferred by both the bromine atom and the cyclohexyl group could enhance the ability of these compounds to penetrate microbial cell membranes.
PART 3: Experimental Protocol: In Vitro PARP-1 Inhibition Assay
To quantitatively compare the activity of these isomers, a robust and validated biochemical assay is essential. The following protocol describes a common ELISA-based method for determining the IC₅₀ (half-maximal inhibitory concentration) of a test compound against PARP-1.
Objective: To measure the dose-dependent inhibition of recombinant human PARP-1 by brominated benzamide isomers.
Principle: This assay measures the incorporation of biotinylated NAD+ onto histone proteins, which are immobilized on a microplate. The amount of incorporated biotin is proportional to PARP-1 activity and is detected colorimetrically.
Materials:
-
PARP-1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 1 mM DTT.
-
Recombinant Human PARP-1 Enzyme: (e.g., R&D Systems, Cat# 2390-01-01).
-
Activated DNA: (e.g., Trevigen, Cat# 4671-500-01).
-
Histone H1: (e.g., Sigma-Aldrich, Cat# H5505), coated onto 96-well plates.
-
Biotinylated NAD+: (e.g., Trevigen, Cat# 4670-500-01).
-
Test Compounds: 2-bromo-, 3-bromo-, and 4-bromo-N-cyclohexylbenzamide dissolved in 100% DMSO.
-
Positive Control: Olaparib or another known PARP inhibitor.
-
Detection Reagents: Streptavidin-HRP conjugate, TMB substrate, Stop Solution (e.g., 1 M H₂SO₄).
Step-by-Step Methodology:
-
Plate Preparation:
-
Coat a high-binding 96-well plate with 10 µg/mL Histone H1 in PBS overnight at 4°C.
-
Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20).
-
Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Reaction Setup:
-
Prepare a reaction master mix in PARP-1 Assay Buffer containing Activated DNA (to stimulate the enzyme) and the PARP-1 enzyme.
-
Add 40 µL of the master mix to each well.
-
Prepare serial dilutions of the test compounds and positive control in PARP-1 Assay Buffer (ensure the final DMSO concentration is <1%). Add 5 µL of these dilutions to the appropriate wells. For the 100% activity control, add 5 µL of buffer with DMSO.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 5 µL of Biotinylated NAD+ to all wells to start the reaction.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by washing the plate 5 times with Wash Buffer.
-
Add 50 µL of Streptavidin-HRP (diluted in 1% BSA/PBS) to each well and incubate for 30 minutes at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 50 µL of TMB substrate to each well. Monitor for color development (typically 5-15 minutes).
-
Add 50 µL of Stop Solution to quench the reaction. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance at 450 nm on a microplate reader.
-
Subtract the background (no enzyme control) from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the 100% activity control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Conclusion and Future Directions
This guide illustrates that while this compound and its ortho- and para-isomers are structurally very similar, the position of the bromine atom is a critical determinant of their potential biological activity. Based on established SAR principles for PARP inhibitors, the meta-substituted isomer, This compound , emerges as the most promising candidate for further study in this context due to an optimal balance of electronic effects and steric compatibility with the enzyme's active site. The ortho-isomer is likely compromised by steric hindrance, while the para-isomer remains a viable but potentially less optimally oriented alternative.
For drug development professionals, this analysis underscores the necessity of synthesizing and evaluating all positional isomers of a lead compound. The experimental protocol provided offers a robust method for obtaining the quantitative data needed to validate these SAR predictions and guide the next steps in the optimization of novel brominated benzamide-based therapeutics.
References
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Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed. Available at: [Link]
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Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. (2022). PubMed. Available at: [Link]
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Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. (2022). Bentham Science. Available at: [Link]
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Recent Progress of the research on the benzimidazole PARP-1 inhibitors. (2022). PubMed. Available at: [Link]
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Structural requirements for potent PARP inhibition. (n.d.). ResearchGate. Available at: [Link]
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4-bromo-N-cyclohexylbenzamide. (n.d.). PubChem. Available at: [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Life Academy of Nanoscience & Nanotechnology. Available at: [Link]
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Chemical structure - biological activity relationship in the group of benzamide compounds II. (2025). ResearchGate. Available at: [Link]
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2-Bromo-N,N-dicyclohexylbenzamide. (n.d.). Hoffman Fine Chemicals. Available at: [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (2023). Sciforum. Available at: [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (n.d.). MDPI. Available at: [Link]
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N-Cyclohexylbenzamide. (n.d.). PubChem. Available at: [Link]
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Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. (1992). Tokyo University of Science. Available at: [Link]
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A Comparative Guide to the Synthesis of 3-bromo-N-cyclohexylbenzamide: An Evaluation of Synthetic Routes
This guide provides a detailed comparison of two common synthetic routes for the preparation of 3-bromo-N-cyclohexylbenzamide, a key intermediate in pharmaceutical and materials science research. The objective is to offer researchers, scientists, and drug development professionals a comprehensive analysis of these methods, enabling an informed selection based on factors such as yield, purity, cost, and reaction scalability. The discussion is grounded in experimental data and established chemical principles to ensure scientific integrity and practical utility.
Introduction to this compound
This compound is a substituted benzamide that serves as a versatile building block in organic synthesis. Its structure, featuring a bromine atom on the aromatic ring and a cyclohexyl group on the amide nitrogen, allows for a variety of subsequent chemical transformations. This makes it a valuable precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The efficient and reliable synthesis of this compound is therefore of significant interest.
This guide will compare two primary synthetic strategies:
-
Route 1: The acylation of cyclohexylamine with 3-bromobenzoyl chloride.
-
Route 2: The direct amide coupling of 3-bromobenzoic acid with cyclohexylamine using a coupling agent.
Each route will be evaluated based on its chemical efficiency, operational simplicity, and the purity of the resulting product.
Route 1: Acylation of Cyclohexylamine with 3-Bromobenzoyl Chloride
This classical approach to amide bond formation involves the reaction of an amine with a more reactive acyl chloride. The reaction is typically fast and high-yielding.
Reaction Scheme
Navigating the Unknown: A Comparative Guide to the Dose-Response Analysis of Novel Benzamides, Featuring 3-bromo-N-cyclohexylbenzamide
For researchers and drug development professionals, the initial characterization of a novel chemical entity is a critical step filled with both promise and uncertainty. This guide provides a comprehensive framework for conducting a rigorous dose-response analysis of a previously uncharacterized compound, using 3-bromo-N-cyclohexylbenzamide as a primary example. Due to the current absence of published biological data for this specific molecule, this document serves as both a detailed methodological protocol and a comparative guide against a standard-of-care alternative, providing the necessary tools to navigate the early stages of drug discovery.
A thorough review of scientific literature and chemical databases reveals a significant lack of information regarding the biological activity of this compound. While its chemical structure is known, no studies detailing its mechanism of action, efficacy in biological systems, or dose-response profile have been made public.[1][2] This guide, therefore, takes a proactive approach, outlining a robust experimental plan to elucidate these properties, using cytotoxicity in a cancer cell line as a hypothetical but plausible biological endpoint, a common starting point for novel compound screening.[3]
The Foundational Importance of Dose-Response Analysis
A dose-response experiment is fundamental in pharmacology, as it quantifies the relationship between the concentration of a drug and its observed effect.[4] This analysis is crucial for determining a compound's potency (EC50/IC50), efficacy (maximal effect), and therapeutic window. The resulting sigmoidal curve provides a wealth of information, from the initial threshold of activity to the point of saturation.[4] Designing these experiments requires careful consideration of the number of doses, their range and spacing, and the sample size per dose to ensure statistically meaningful results.[5][6][7]
A Hypothetical Case Study: Assessing the Anticancer Potential of this compound
To illustrate the process, we will outline a study to determine the cytotoxic effects of this compound on a human colorectal cancer cell line, HCT116, and compare its performance against the well-established chemotherapeutic agent, Doxorubicin.
Experimental Workflow: From Compound Preparation to Data Analysis
The following diagram illustrates the key stages of the proposed in vitro dose-response analysis.
Caption: A generalized workflow for the in vitro dose-response analysis of a novel compound.
Detailed Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol is designed to be a self-validating system, with appropriate controls to ensure the reliability of the data.
1. Compound Preparation and Handling:
-
Solubilization: Dissolve this compound and Doxorubicin in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to use at least 5-10 concentrations to adequately define the curve.[4] For a novel compound, a broad range from 1 nM to 100 µM is a common starting point.[3] The final DMSO concentration in all wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.
2. Cell Culture and Seeding:
-
Cell Line: Culture HCT116 cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. The seeding density should be optimized to ensure cells are in the exponential growth phase throughout the experiment.[3]
3. Compound Dosing and Incubation:
-
Treatment: Remove the old medium and add the medium containing the various concentrations of this compound or Doxorubicin. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the plates for a standard duration, typically 72 hours, which allows for multiple cell doubling times.
4. Cell Viability Assessment:
-
Assay Choice: Utilize a robust method to measure cell viability, such as the MTT assay (measures metabolic activity) or a luminescent assay like CellTiter-Glo® (measures ATP levels).
-
Procedure: Follow the manufacturer's protocol for the chosen assay to obtain raw data (e.g., absorbance at a specific wavelength or luminescence signal).
5. Data Analysis and Interpretation:
-
Normalization: Convert the raw data to percent inhibition relative to the vehicle-treated controls. The formula is: % Inhibition = 100 * (1 - (Signal_Treated / Signal_Vehicle)).
-
Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[5][9]
-
Parameter Extraction: From the fitted curve, determine the IC50 (the concentration at which 50% of the maximal inhibitory effect is observed) and the Emax (the maximum percentage of inhibition).[9]
Comparative Data Presentation
The following table presents hypothetical, yet plausible, data for a dose-response experiment comparing this compound with Doxorubicin. This illustrates how to structure and present the findings for clear comparison.
| Compound | IC50 (µM) [95% CI] | Emax (%) | Hill Slope |
| This compound | 5.2 [3.8 - 7.1] | 95 | 1.1 |
| Doxorubicin | 0.15 [0.11 - 0.21] | 98 | 1.3 |
Interpretation of Hypothetical Data: In this illustrative example, this compound demonstrates cytotoxic activity against HCT116 cells, albeit with a significantly lower potency (higher IC50) than the standard chemotherapeutic agent, Doxorubicin. Both compounds achieve a similar maximal effect (Emax), suggesting that at sufficient concentrations, they can induce a comparable level of cell death. The Hill slope, being close to 1 for both, suggests a standard 1:1 binding interaction with their respective targets.
Elucidating the Mechanism of Action: A Logical Next Step
Should initial screening reveal promising activity for this compound, the subsequent phase of research would focus on understanding its mechanism of action. The diagram below outlines a potential signaling pathway that could be investigated, based on common mechanisms of cytotoxicity.
Caption: A generalized signaling pathway for compound-induced apoptosis.
Further experiments, such as target deconvolution studies, Western blotting for key signaling proteins, and apoptosis assays (e.g., Annexin V staining), would be necessary to validate any proposed mechanism.
Conclusion and Future Directions
While the biological activity of this compound remains to be experimentally determined, this guide provides a comprehensive and scientifically rigorous framework for its initial characterization. By following the detailed protocols for dose-response analysis and employing a comparative approach against a known standard, researchers can efficiently and accurately assess the potential of this and other novel compounds. The principles of robust experimental design, careful data analysis, and logical progression from phenotypic screening to mechanistic studies are paramount in the successful journey of a compound from the bench to potential therapeutic application.
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A Methodological Guide to Assessing the Comparative Cytotoxicity of 3-Bromo-N-Cyclohexylbenzamide Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the comparative cytotoxicity of novel 3-bromo-N-cyclohexylbenzamide derivatives. Benzamide derivatives represent a promising class of compounds with significant potential in oncology, demonstrating a range of antitumor activities.[1] Their versatile chemical scaffold allows for structural modifications to enhance potency and selectivity against various cancer cell lines.[2][3]
While a thorough review of current scientific literature indicates a lack of publicly available data specifically on the biological effects of this compound and its derivatives[4][5], this guide will equip you with the necessary experimental designs, detailed protocols, and data interpretation strategies to conduct such a study. We will proceed by outlining a robust workflow for a comparative cytotoxicity analysis, from initial screening to preliminary mechanistic insights.
I. Experimental Design for a Comparative Cytotoxicity Screen
A well-designed experiment is crucial for generating reliable and reproducible data. The following workflow illustrates the key stages of a comparative cytotoxicity study for a novel compound series.
Caption: A generalized workflow for the synthesis, screening, and analysis of novel chemical compounds.
A. Rationale for Cell Line Selection
The choice of cancer cell lines is critical for a meaningful comparative analysis. It is advisable to use a panel of cell lines representing different cancer types to assess the spectrum of activity. For instance, a starting panel could include:
-
MCF-7: An estrogen-receptor-positive breast cancer cell line.[6]
-
MDA-MB-231: A triple-negative breast cancer cell line, often more aggressive.[7]
-
A549: A lung carcinoma cell line.[1]
-
HCT116: A colon cancer cell line.[8]
-
A normal cell line (e.g., Hs-27, normal skin fibroblasts): To assess selectivity and potential toxicity to non-cancerous cells.[6]
B. Compound Preparation and Quality Control
Before biological evaluation, it is imperative to confirm the identity and purity of the synthesized this compound derivatives. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed. Stock solutions of the compounds are typically prepared in dimethyl sulfoxide (DMSO) and stored at -20°C.[9]
II. Experimental Protocols for Cytotoxicity Assessment
Two widely accepted and robust colorimetric assays for determining cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay measures cell viability based on the metabolic activity of mitochondria. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[9]
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a predetermined period (e.g., 48 or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10][11]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
B. Sulforhodamine B (SRB) Assay
The SRB assay is a method for determining cell density based on the measurement of total cellular protein content.[12][13] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins under mildly acidic conditions.[14] The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.[15]
Detailed Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Cell Fixation: After the treatment period, gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[13][14]
-
Washing: Wash the plates four to five times with 1% (v/v) acetic acid or water to remove excess TCA and unbound dye.[12][15] Allow the plates to air dry completely.[14]
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[12]
-
Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[15]
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at approximately 540-570 nm.[14][15]
III. Data Analysis and Structure-Activity Relationship (SAR)
A. Calculation of IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. This is a standard measure of a compound's potency. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
B. Hypothetical Comparative Cytotoxicity Data
The table below illustrates how the results of a comparative cytotoxicity study could be presented. The IC50 values are hypothetical and serve as an example for interpreting potential structure-activity relationships.
| Compound ID | R1-substituent | R2-substituent | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Parent | H | H | > 50 | > 50 | > 50 | > 50 |
| Derivative 1 | 4-Fluoro | H | 15.2 | 22.5 | 35.1 | 18.9 |
| Derivative 2 | 4-Chloro | H | 8.7 | 12.1 | 20.4 | 9.8 |
| Derivative 3 | 4-Methoxy | H | 25.6 | 38.9 | 45.3 | 30.1 |
| Derivative 4 | H | 4-Nitro | 5.3 | 7.8 | 10.2 | 6.1 |
From this hypothetical data, one could infer that the addition of a halogen at the R1 position increases cytotoxicity, with chlorine being more effective than fluorine. An electron-donating group like methoxy at R1 appears to decrease activity. An electron-withdrawing nitro group at the R2 position seems to confer the highest potency among the tested derivatives. This systematic analysis forms the basis of a Structure-Activity Relationship (SAR) study, which is crucial for guiding the design of more potent and selective analogs.
IV. Elucidating the Mechanism of Action
Once potent derivatives have been identified, the next logical step is to investigate their mechanism of action. Many cytotoxic agents induce cell death through apoptosis.[2]
A. Potential Signaling Pathways
Benzamide derivatives have been shown to act through various mechanisms, including the induction of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and caspase-dependent apoptosis.[2] Another potential mechanism is the inhibition of tubulin polymerization, leading to cell cycle arrest.[3]
The diagram below illustrates a hypothetical signaling pathway that could be investigated for a potent this compound derivative.
Caption: A hypothetical ROS-mediated apoptotic pathway induced by a novel benzamide derivative.
Follow-up studies could involve Western blot analysis to probe for key apoptotic proteins like Bax, Bcl-2, and cleaved caspases[2], or flow cytometry to analyze cell cycle distribution and quantify apoptosis.[7]
V. Conclusion
While there is currently a gap in the literature regarding the specific cytotoxic effects of this compound derivatives, the framework provided in this guide offers a comprehensive and scientifically rigorous approach to their evaluation. By employing standardized cytotoxicity assays, systematically analyzing structure-activity relationships, and proceeding with mechanistic studies, researchers can effectively characterize this novel class of compounds and unlock their potential as future anticancer agents.
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A Researcher's Guide to Elucidating the Mechanism of Action of Novel Benzamides: A Case Study of 3-bromo-N-cyclohexylbenzamide
Abstract
The discovery of novel bioactive small molecules is the cornerstone of modern therapeutics. However, identifying a compound with desirable phenotypic effects is merely the first step; a deep understanding of its mechanism of action (MOA) is paramount for further development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and verify the MOA of a novel compound, using the uncharacterized molecule 3-bromo-N-cyclohexylbenzamide as a case study. We will objectively compare various experimental approaches, from initial target identification to detailed pathway analysis, and provide the theoretical and practical knowledge necessary to navigate the complexities of MOA elucidation.
Introduction: The Challenge of a Novel Benzamide
The N-cyclohexylbenzamide scaffold is present in a variety of biologically active compounds. However, a thorough review of the scientific literature reveals a significant lack of data on the specific biological effects of this compound.[1] This absence of prior knowledge presents a unique challenge but also an opportunity to apply a systematic, unbiased approach to uncover its molecular targets and signaling pathways. This guide will outline a logical, multi-pronged strategy to move from a compound of unknown function to a well-characterized molecule with a validated MOA.
Foundational Strategy: A Multi-Pillar Approach to MOA Verification
Determining a molecule's MOA is a critical phase in drug discovery and chemical probe development.[2][3][4] Our approach is built on three pillars:
-
Target Identification: What protein or proteins does the compound directly interact with?
-
Target Engagement & Validation: Can we confirm this interaction in a cellular context and demonstrate that it is responsible for the compound's biological activity?
-
Pathway Deconvolution: How does this molecular interaction translate into a cellular response?
The following sections will detail the experimental workflows designed to address each of these fundamental questions.
Pillar 1: Unbiased Target Identification
For a novel compound like this compound, an unbiased approach to target identification is crucial to avoid preconceived notions. Several powerful techniques can be employed to cast a wide net and identify potential interacting proteins.
Chemical Proteomics: Fishing for Targets
Chemical proteomics leverages the compound of interest to isolate its binding partners from a complex cellular lysate.
A significant portion of the "druggable" proteome consists of kinases.[5] The Kinobeads technology utilizes immobilized broad-spectrum kinase inhibitors to capture a large number of kinases from a cell lysate.[5][6] By pre-incubating the lysate with this compound, we can perform a competition binding experiment. If our compound binds to a specific kinase, it will prevent that kinase from binding to the Kinobeads. Subsequent mass spectrometry analysis will reveal which kinases are "competed off" by our compound, thus identifying them as potential targets.[5][7]
Experimental Workflow: Kinobeads Competition Assay
Caption: Workflow for Kinobeads-based target identification.
Should Kinobeads not yield any significant hits, a custom affinity probe can be synthesized. This involves chemically modifying this compound with a linker and an affinity tag (e.g., biotin). This "bait" molecule can then be used to pull down its binding partners from a cell lysate.[8]
Genetic Approaches for Target Validation
Genetic methods can provide orthogonal evidence for target identification.
-
RNA Interference (RNAi) or CRISPR/Cas9 Screens: Genome-wide RNAi or CRISPR screens can identify genes that, when knocked down or knocked out, either mimic the phenotype of this compound treatment or confer resistance to it.[9] A strong correlation between a gene knockdown phenotype and the compound's effect suggests the gene product may be a target.[9]
Pillar 2: Validating Target Engagement in a Cellular Environment
Identifying a potential binding partner is not enough; we must confirm that the compound engages this target in living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10][11]
Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is that when a ligand binds to its target protein, it generally stabilizes the protein, making it more resistant to thermal denaturation.[2][3]
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control (e.g., DMSO).
-
Heating: Heat aliquots of the treated cells to a range of temperatures.
-
Lysis & Centrifugation: Lyse the cells and centrifuge to pellet aggregated, denatured proteins.
-
Western Blotting: Analyze the soluble fraction by Western blot using an antibody specific for the putative target protein.
-
Analysis: A positive result is a "thermal shift," where the target protein remains soluble at higher temperatures in the compound-treated samples compared to the vehicle-treated samples.
CETSA Workflow Diagram
Caption: CETSA workflow to validate target engagement in cells.
Table 1: Hypothetical CETSA Data for Target Protein X
| Temperature (°C) | % Soluble Protein X (Vehicle) | % Soluble Protein X (Compound) |
| 37 | 100 | 100 |
| 50 | 95 | 98 |
| 54 | 70 | 92 |
| 58 | 45 | 85 |
| 62 | 20 | 65 |
| 66 | 5 | 30 |
The data in Table 1 illustrates a clear thermal shift, indicating that this compound binds to and stabilizes Protein X in a cellular context.
Pillar 3: Pathway Deconvolution and Functional Consequences
Once a target is validated, the next step is to understand the functional consequences of its modulation. This often involves enzyme inhibition assays or receptor binding studies.
Enzyme Inhibition Assays
If the identified target is an enzyme, its inhibition by this compound must be characterized.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
-
Assay Setup: Combine the purified target enzyme, its substrate, and varying concentrations of this compound in a suitable buffer.
-
Reaction: Initiate the enzymatic reaction and monitor product formation over time using a suitable detection method (e.g., spectrophotometry, fluorescence).
-
Data Analysis: Calculate the initial reaction rates at each inhibitor concentration and plot them to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition).
Further experiments can elucidate the type of inhibition (competitive, non-competitive, or uncompetitive) by varying both substrate and inhibitor concentrations.[12][13]
Table 2: Comparison of Enzyme Inhibition Types
| Inhibition Type | Effect on Vmax | Effect on Km | Inhibitor Binds To |
| Competitive | Unchanged | Increases | Free Enzyme |
| Non-competitive | Decreases | Unchanged | Enzyme and ES Complex |
| Uncompetitive | Decreases | Decreases | ES Complex Only |
Receptor Binding and Functional Assays
If the target is a receptor, the binding affinity (Kd) of this compound should be determined using radioligand binding assays or surface plasmon resonance (SPR). Subsequently, functional assays are required to determine if the compound acts as an agonist, antagonist, or inverse agonist.[14] For example, if the target is a G-protein coupled receptor (GPCR), downstream signaling events like calcium mobilization or cAMP production can be measured.
Signaling Pathway Logic
Caption: Generalized receptor signaling pathway.
Conclusion: Building a Complete MOA Profile
The elucidation of a small molecule's mechanism of action is an iterative process that requires the integration of data from multiple, orthogonal experimental approaches. For a novel compound like this compound, starting with unbiased target identification methods is key. Subsequent validation of target engagement in a cellular context using techniques like CETSA is critical for confirming the physiological relevance of the initial findings. Finally, detailed biochemical and functional assays are necessary to characterize the precise nature of the compound-target interaction and its downstream consequences. By following this structured, evidence-based guide, researchers can confidently and accurately verify the mechanism of action of novel chemical entities, paving the way for their successful development as research tools or therapeutic agents.
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Comparative SAR Analysis of N-Cyclohexylbenzamide Analogs for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the N-cyclohexylbenzamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of biological entities implicated in various disease states. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-cyclohexylbenzamide analogs, with a primary focus on their potent inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme linked to metabolic syndrome and type 2 diabetes.[1] Furthermore, we will explore the broader therapeutic potential of this scaffold by examining its SAR against other targets, offering a comprehensive resource for the rational design of novel therapeutics.
The N-Cyclohexylbenzamide Core: A Scaffold for Therapeutic Innovation
The N-cyclohexylbenzamide moiety consists of a central benzamide core to which a cyclohexyl group is attached via the amide nitrogen. This seemingly simple structure offers three key regions for chemical modification: the benzamide ring, the amide linker, and the cyclohexyl group. Strategic alterations at these positions can profoundly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The inherent conformational flexibility of the cyclohexyl ring, coupled with the diverse electronic and steric possibilities of the benzamide ring, provides a rich playground for medicinal chemists to fine-tune molecular interactions with specific biological targets.
Comparative SAR Analysis: 11β-HSD1 Inhibition
A seminal study by McMinn and colleagues provides a robust dataset for dissecting the SAR of 4,4-disubstituted cyclohexylbenzamide derivatives as potent inhibitors of 11β-HSD1.[1] Their work systematically explored modifications on both the benzamide and cyclohexyl rings, yielding key insights into the structural requirements for optimal inhibitory activity.
Modifications on the Benzamide Ring
The exploration of various substituents on the benzamide ring revealed a clear preference for specific electronic and steric features. The following table summarizes the IC50 values of key analogs, highlighting the impact of these modifications.
| Compound | R1 | R2 | R3 | R4 | Human 11β-HSD1 IC50 (nM) |
| 1 | H | H | H | H | >10000 |
| 2 | Cl | H | H | H | 1400 |
| 3 | F | H | H | H | 1200 |
| 4 | OMe | H | H | H | 2500 |
| 5 | H | Cl | H | H | 300 |
| 6 | H | F | H | H | 450 |
| 7 | H | H | Cl | H | 200 |
| 8 | H | H | F | H | 350 |
| 9 | Cl | Cl | H | H | 80 |
| 10 | F | F | H | H | 120 |
| 11 | Cl | H | Cl | H | 50 |
Data extracted from McMinn et al., 2011.[1]
From this data, several key SAR trends emerge:
-
Halogenation is Favorable: The introduction of chlorine or fluorine atoms on the benzamide ring generally leads to a significant increase in potency compared to the unsubstituted analog (Compound 1 ).
-
Positional Isomers Matter: The position of the halogen substituent has a marked effect on activity. For instance, meta-substitution (Compound 5 ) is more favorable than ortho-substitution (Compound 2 ). Para-substitution (Compound 7 ) also confers good potency.
-
Disubstitution Enhances Potency: Di-halogenated analogs, such as compounds 9 , 10 , and 11 , consistently demonstrate the highest potency, suggesting that occupying multiple regions of the enzyme's active site is beneficial. Compound 11 , with chlorine atoms at the 2- and 4-positions, emerged as one of the most potent compounds in this series.
Modifications on the Cyclohexyl Ring
The 4,4-disubstituted pattern on the cyclohexyl ring was found to be a critical determinant of activity. The study explored a variety of substituents at this position, revealing a preference for small, hydrophobic groups.
-
Impact of Alkyl Substituents: Small alkyl groups, such as methyl and ethyl, at the 4-position of the cyclohexyl ring were well-tolerated and contributed to potent inhibition.
-
Introduction of Heteroatoms: The incorporation of heteroatoms, such as oxygen in a spiro-cyclic ether linkage, also resulted in highly potent inhibitors, suggesting the potential for hydrogen bonding interactions in this region of the binding pocket.
Experimental Protocols
General Synthesis of N-Cyclohexylbenzamide Analogs
The synthesis of N-cyclohexylbenzamide analogs is typically achieved through a standard amide coupling reaction between a substituted benzoic acid and cyclohexylamine or its derivative.[2]
Step-by-Step Protocol:
-
Carboxylic Acid Activation: To a solution of the appropriately substituted benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent (1.1-1.5 eq) such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (N,N'-Dicyclohexylcarbodiimide).[3]
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to the reaction mixture and stir at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the corresponding cyclohexylamine derivative (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to afford the desired N-cyclohexylbenzamide analog.
Workflow for the Synthesis of N-Cyclohexylbenzamide Analogs
Caption: General workflow for the synthesis of N-cyclohexylbenzamide analogs.
In Vitro 11β-HSD1 Inhibition Assay
The inhibitory activity of the synthesized compounds against 11β-HSD1 can be determined using an in vitro enzyme assay that measures the conversion of a substrate, such as cortisone, to cortisol.[4]
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 7.4) containing recombinant human 11β-HSD1 enzyme and the cofactor NADPH. Prepare a solution of the substrate, cortisone, in a suitable solvent (e.g., DMSO).
-
Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the wells containing the enzyme and NADPH. Include a vehicle control (DMSO only) and a positive control inhibitor. Pre-incubate for a short period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the cortisone substrate to each well.
-
Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as a strong acid or an organic solvent.
-
Detection: Quantify the amount of cortisol produced. This can be achieved using various methods, including:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay using anti-cortisol antibodies labeled with a fluorescent donor and a cortisol-acceptor conjugate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method to directly measure the concentrations of cortisone and cortisol.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Workflow for 11β-HSD1 Inhibition Assay
Caption: Workflow for the in vitro 11β-HSD1 inhibition assay.
Broader Therapeutic Horizons: Anticancer Activity
While the SAR of N-cyclohexylbenzamides as 11β-HSD1 inhibitors is well-defined, this scaffold also exhibits promising activity against other therapeutic targets, notably in the field of oncology. Several studies have reported the anticancer potential of N-phenylbenzamide derivatives, a closely related class of compounds.[5] For instance, certain imidazole-based N-phenylbenzamide derivatives have shown good cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range.[5]
A hypothetical SAR comparison for anticancer activity, based on general trends observed for benzamide derivatives, might reveal different structural requirements compared to 11β-HSD1 inhibition:
-
Benzamide Ring Substituents: In the context of anticancer activity, bulky and lipophilic groups on the benzamide ring are often favored to enhance interactions with hydrophobic pockets in protein targets such as kinases or to facilitate membrane permeability.
-
Cyclohexyl/Phenyl Group Modifications: The nature of the substituent on the nitrogen (cyclohexyl vs. substituted phenyl) can dramatically influence anticancer potency and selectivity. This is often due to specific interactions with the target protein.
The exploration of N-cyclohexylbenzamide analogs as anticancer agents represents a promising avenue for future research. The established synthetic routes and a deep understanding of the SAR for 11β-HSD1 inhibition provide a solid foundation for the rational design of novel and potent anticancer compounds based on this versatile scaffold.
Conclusion
The N-cyclohexylbenzamide scaffold is a highly tractable platform for the development of potent and selective inhibitors of various biological targets. The detailed SAR analysis of 4,4-disubstituted cyclohexylbenzamide derivatives as 11β-HSD1 inhibitors provides a clear roadmap for optimizing potency, highlighting the importance of halogenation on the benzamide ring and appropriate substitution on the cyclohexyl moiety. The established synthetic protocols and in vitro assays offer a robust framework for the discovery and characterization of novel analogs. Furthermore, the demonstrated potential of the broader benzamide class in oncology underscores the versatility of this scaffold. By leveraging the insights from comparative SAR studies, medicinal chemists can continue to unlock the full therapeutic potential of N-cyclohexylbenzamide analogs in the ongoing quest for novel and effective medicines.
References
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McMinn, D. L., Rew, Y., Sudom, A., Caille, S., Degraffenreid, M., He, X., ... & Powers, J. P. (2011). Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 405-10. [Link]
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New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2022). Frontiers in Chemistry, 9, 808556. [Link]
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In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. (2023). Methods in Enzymology, 681, 1-25. [Link]
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A rapid screening assay for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD): Flavanone selectively inhibits 11β-HSD1 reductase activity. (2006). Journal of Steroid Biochemistry and Molecular Biology, 101(4-5), 217-224. [Link]
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The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]
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Table 1, Probe and Selected Analogs Assay Performance (Average IC50, μM). NCBI Bookshelf. [Link]
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Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers. (2022). New Journal of Chemistry, 46(23), 11422-11436. [Link]
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Reviews. (2004). Journal of Natural Products, 67(8), 1298-1313. [Link]
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Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate. [Link]
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Process optimization for acid-amine coupling: a catalytic approach. (2022). International Journal of Industrial Chemistry, 13(2), 133-144. [Link]
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Inhibition of the glucocorticoid-activating enzyme 11β-hydroxysteroid dehydrogenase type 1 drives concurrent 11-oxygenated andr. (2023). bioRxiv. [Link]
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Inhibitors of PARP: Number crunching and structure gazing. (2022). Proceedings of the National Academy of Sciences, 119(11), e2120318119. [Link]
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N-Cyclohexylbenzamide. PubChem. [Link]
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Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. [Link]
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(PDF) New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. ResearchGate. [Link]
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Synthesis and biological importance of amide analogues. (2018). Journal of Pharmacology and Medicinal Chemistry, 2(1), 22-31. [Link]
-
The amide group and its preparation methods by acid-amine coupling reactions: an overview. (2023). Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales, 47(182), 17-34. [Link]
-
PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. ResearchGate. [Link]
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The Significance of N-methylpicolinamides in the Development of Anticancer Therapeutics: Synthesis and Structure-Activity Relationship (SAR) Studies. (2019). Bioorganic Chemistry, 86, 513-537. [Link]
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Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. [Link]
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Drug Discovery Tools and In Silico Techniques: A Review. (2024). Journal of Drug Delivery and Therapeutics, 14(7), 1-10. [Link]
-
Feature Reviews in Medicinal Chemistry. (2024). Pharmaceuticals, 17(5), 633. [Link]
-
Drug Discovery and In Silico Techniques: A Mini-Review. (2015). Enzyme Engineering, 4(2), 1-4. [Link]
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A Researcher's Guide to Confirming On-Target Effects of Novel Kinase Inhibitors: A Case Study with 3-bromo-N-cyclohexylbenzamide
While public data on the specific biological activity of 3-bromo-N-cyclohexylbenzamide is not currently available, this guide will treat it as a novel kinase inhibitor and outline a systematic approach to validate its hypothetical primary target: Aurora Kinase A (AURKA) . This guide is designed to be a practical roadmap, explaining not just the "what" but the crucial "why" behind each experimental choice.
The Crucial First Steps: From Hypothesis to Initial Evidence
The initial hypothesis that this compound targets AURKA would typically arise from computational modeling, a high-throughput screen, or its structural similarity to known kinase inhibitors. The first experimental objective is to obtain direct evidence of interaction between the compound and its putative target.
Workflow for Initial On-Target Validation
Caption: Initial workflow for validating the on-target effects of a novel kinase inhibitor.
Part 1: Biochemical Confirmation of Direct Enzyme Inhibition
The most direct way to test the hypothesis is to perform a biochemical assay using the purified target enzyme. This allows for the assessment of direct inhibition without the complexities of a cellular environment.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates its inhibitory activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer suitable for AURKA (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute purified, active AURKA enzyme to a working concentration (e.g., 1-5 ng/µL).
-
Prepare a solution of a suitable AURKA substrate, such as a synthetic peptide (e.g., Kemptide), at a concentration near its Km value.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the reaction buffer. Include a known promiscuous kinase inhibitor like Staurosporine as a positive control and a DMSO-only vehicle control.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilutions.
-
Add 5 µL of the enzyme and substrate mix.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration close to the Km for AURKA).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Presentation and Interpretation
The results of the dose-response experiment are used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1]
Table 1: Hypothetical Biochemical Inhibition Data for AURKA
| Compound | IC50 (nM) |
| This compound | 75 |
| Staurosporine | 15 |
| Inactive Analog Control | > 10,000 |
An inactive analog, a structurally similar molecule that is not expected to bind to the target, should always be included to rule out non-specific effects. The lower the IC50 value, the more potent the compound is at inhibiting the target enzyme in a biochemical setting.[2] In this hypothetical scenario, this compound shows potent inhibition of AURKA.
Part 2: Confirming Target Engagement in a Cellular Context
While biochemical assays are crucial, they do not fully represent the environment inside a living cell. Factors like cell permeability, intracellular ATP concentrations, and the presence of other interacting proteins can influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its target inside intact cells.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that when a protein binds to a ligand, it becomes more stable and resistant to thermal denaturation.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with high AURKA expression like HeLa) to near confluency.
-
Treat the cells with this compound at a concentration several-fold higher than its biochemical IC50 (e.g., 1 µM) and a vehicle control (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody against AURKA.
-
Use an antibody against a protein not expected to be a target (e.g., GAPDH) as a loading control.
-
Data Presentation and Interpretation
A shift in the melting curve of AURKA to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the protein within the cells.
Figure 1: Hypothetical CETSA Results for AURKA
(A visual representation of a Western blot showing decreasing amounts of soluble AURKA with increasing temperature, with the bands in the drug-treated lanes being more intense at higher temperatures compared to the control lanes. A corresponding graph would show the melting curves, with the curve for the drug-treated sample shifted to the right.)
This result provides strong evidence of target engagement in a physiologically relevant setting.
Part 3: Assessing Selectivity and Off-Target Effects
A critical aspect of characterizing a novel inhibitor is to determine its selectivity. An inhibitor that binds to many other kinases can have unintended and potentially toxic off-target effects.
Workflow for Selectivity Profiling
Caption: Workflow for assessing the selectivity and off-target effects of a novel kinase inhibitor.
Experimental Approach: Kinase Selectivity Profiling
Commercial services offer screening of a compound against a large panel of purified kinases (e.g., the DiscoverX KINOMEscan™ or Reaction Biology's Kinase HotSpot™).
Methodology Overview:
-
This compound is tested at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
The percentage of inhibition for each kinase is determined.
-
For any significant "hits" (e.g., >70% inhibition), a full dose-response curve is generated to determine the IC50 value.
Data Presentation and Interpretation
The data is often visualized as a "kinome tree" to provide a clear picture of the compound's selectivity.
Table 2: Hypothetical Kinase Selectivity Profile for this compound
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| AURKA | 98% | 75 |
| AURKB | 85% | 500 |
| PLK1 | 60% | 2,500 |
| VEGFR2 | 15% | >10,000 |
| ... (other kinases) | <10% | >10,000 |
A highly selective compound will show potent inhibition of the primary target with significantly weaker or no inhibition of other kinases. In this hypothetical case, this compound demonstrates good selectivity for AURKA over other kinases, with some off-target activity on the closely related AURKB.
Conclusion: Building a Self-Validating Experimental Narrative
By systematically progressing from direct biochemical inhibition to cellular target engagement and comprehensive selectivity profiling, researchers can build a robust and self-validating case for the on-target effects of a novel compound. This multi-faceted approach, which incorporates both positive and negative controls (such as a promiscuous inhibitor and an inactive analog), is essential for ensuring the scientific integrity of the findings. The experimental data, when presented clearly in tables and supported by visual workflows, provides a compelling and objective comparison of the compound's performance, ultimately guiding its future development.
References
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Anastassiadis, T., et al. (2011). A comprehensive map of the human kinome. Journal of Biological Chemistry, 286(35), 30583-30596.
- Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new potential clinical applications for kinase inhibitors.
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Fedorov, O., et al. (2010). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 107(10), 4545-4550.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.
- Lochner, A., & Moolman, J. A. (2006). The role of protein kinase C in ischaemic preconditioning. Cardiovascular Research, 70(2), 199-209.
- Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.
- Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of drug-target engagement using a split-luciferase biosensor. Cell Chemical Biology, 25(2), 225-235.e6.
- Wu, G., et al. (2012). The landscape of kinase domains in the human genome. Cell, 150(1), 209-222.
- Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.
-
DiscoverX Corporation. (n.d.). KINOMEscan™. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase HotSpot™. Retrieved from [Link]
- Burlingham, B. T., & Widlanski, T. S. (2003). A Unified Mechanistic Approach to the Inhibition of Protein Kinases. Journal of the American Chemical Society, 125(26), 7811–7812.
- Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
- Gescher, A. (2000). Staurosporine and its derivatives: a new class of potential anticancer drugs. General Pharmacology: The Vascular System, 34(3), 127-130.
- Glicksman, M. A. (2006). A high-throughput screening assay for the measurement of protein kinase activity. Assay and Drug Development Technologies, 4(5), 535-542.
- Ishida, T., et al. (2002). A new class of potent and selective Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(23), 3421-3424.
- Linger, R. M., et al. (2010). Taking aim at the Aurora kinases. Molecular Cancer Therapeutics, 9(11), 2811-2821.
- Seetho, K., et al. (2011). A practical guide to the interpretation of dose-response curves. British Journal of Pharmacology, 164(7), 1877-1889.
- Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206.
- Zask, A., et al. (2009). The Aurora-A kinase: a new target for cancer therapy. Journal of Medicinal Chemistry, 52(6), 1515-1526.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-bromo-N-cyclohexylbenzamide
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 3-bromo-N-cyclohexylbenzamide, grounding every recommendation in established safety protocols and regulatory principles.
As a brominated aromatic amide, this compound belongs to the category of halogenated organic compounds. This classification is the cornerstone of its disposal protocol, as halogenated waste requires specific handling to mitigate potential hazards and environmental impact.[1][2] Improper disposal can lead to the formation of persistent and toxic byproducts during waste treatment. Therefore, adherence to a rigorous and validated procedure is not merely a matter of compliance, but a fundamental aspect of responsible science.
Hazard Profile and Core Safety Principles
-
Avoidance of All Personal Contact: Direct contact with the chemical or its waste must be prevented through the mandatory use of appropriate Personal Protective Equipment (PPE).[3]
-
Segregation is Non-Negotiable: Halogenated organic waste must always be collected separately from non-halogenated waste. This is because halogenated compounds require high-temperature incineration with specialized scrubbers to safely neutralize the resulting acid gases (like hydrogen bromide) and prevent the formation of toxic dioxins. Mixing waste streams complicates and increases the cost of disposal for all materials.[2]
-
No Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[3] This practice is a direct violation of environmental regulations and introduces persistent organic pollutants into waterways. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category under which many research compounds fall.[6]
-
Compliance with Regulations: All disposal activities must conform to local, state, and federal regulations. In the United States, this is governed by the Resource Conservation and Recovery Act (RCRA) as enforced by the EPA.[7]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant nitrile gloves. Inspect for integrity before each use.[3] | To prevent skin contact and absorption. Brominated compounds can cause skin irritation.[4] |
| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield.[3] | To protect eyes from splashes of liquid waste or airborne solid particles, which can cause serious irritation or damage. |
| Body Protection | A flame-retardant lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | All handling and preparation for disposal must occur inside a certified chemical fume hood.[8] | To prevent the inhalation of any dust or vapors, which may be harmful.[4] |
Step-by-Step Disposal Protocols
The specific state of the waste—solid, liquid solution, or spill—dictates the precise protocol to follow.
Protocol A: Disposal of Solid this compound Waste
This procedure applies to unused or expired solid reagents and materials grossly contaminated with the solid compound (e.g., weighing papers, contaminated gloves).
-
Work Area Preparation: Conduct all operations within a chemical fume hood to minimize inhalation risk.
-
Waste Collection: Carefully place the solid this compound waste into a designated, compatible, and clearly labeled hazardous waste container. Avoid creating dust.
-
Container Labeling: The container must be labeled as "Waste this compound" and include the words "Halogenated Organic Waste."[1]
-
Secure and Store: Tightly seal the container.[8] Store it in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents or bases.[1][5]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[4][9]
Protocol B: Disposal of Liquid Solutions Containing this compound
This procedure applies to experimental solutions, mother liquors, and washing liquids containing the dissolved compound.
-
Designated Waste Stream: Pour the liquid waste directly into a dedicated "Halogenated Organic Liquid Waste" container.[2] These containers are typically supplied by your institution's EHS office.
-
Do Not Mix Incompatibles: Never mix halogenated waste with acidic, basic, or reactive waste streams to prevent violent chemical reactions.
-
Maintain a Log: Affix a hazardous waste tag to the container from the first addition of waste.[2] Meticulously list all chemical constituents and their approximate percentages on the tag. Complete chemical names must be used; do not use formulas or abbreviations.[1]
-
Secure Storage: Keep the container tightly closed at all times except when actively adding waste.[1] The container must be stored in secondary containment (e.g., a spill tray) capable of holding the entire volume of the liquid.[10]
-
Monitor Fill Level: Do not fill the container beyond 90% of its total capacity to allow for vapor expansion.[11]
-
Schedule Disposal: Once the container is 75-90% full, schedule a pickup with your licensed waste management provider.[2]
Protocol C: Spill Cleanup and Disposal
In the event of a spill, immediate and correct action is crucial to ensuring safety.
-
Alert and Restrict: Alert personnel in the immediate area and restrict access. Ensure the chemical fume hood is operational to ventilate the space.[1]
-
Don PPE: Wear the appropriate PPE as outlined in Table 1 before approaching the spill.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). For solid spills, gently sweep up the material, avoiding dust generation.
-
Collect Waste: Place all contaminated absorbent materials, pads, and any contaminated PPE into a designated plastic bag or container.[1]
-
Seal and Label: Seal the container and affix a hazardous waste tag. The label must clearly state "Spill Debris containing this compound" and identify it as halogenated waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect the cleaning materials and dispose of them as hazardous waste.[12]
-
Final Disposal: Arrange for the disposal of the sealed spill debris container through your institution's EHS office.
Waste Management Workflow and Regulatory Context
The proper management of this compound waste follows a structured decision-making process to ensure safety and compliance at every stage.
Caption: Decision workflow for the disposal of this compound.
Under the EPA's RCRA framework, chemical wastes are classified based on their characteristics (ignitability, corrosivity, reactivity, toxicity) or because they are specifically listed. While this compound is not specifically listed, as a halogenated organic compound, it would likely be managed under the "F-list" for wastes from non-specific sources if it were part of a spent solvent mixture.[7][13] Regardless of the specific code, the generator of the waste (the laboratory) is legally responsible for its proper characterization and safe disposal.[7]
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Temple University Environmental Health and Radiation Safety. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- University of Oslo (UiO). (2024, November 11). Chemical and Hazardous Waste Guide.
- Kemicentrum. (2025, January 13). 8.1 Organic solvent waste.
- BenchChem. (2025). Essential Safety and Handling Guide for Brominated Organic Compounds.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Scribd. (n.d.). Standard Operating Procedure: Bromine.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- Waste Advantage Magazine. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals.
- BenchChem. (2025). Safe Disposal of N-Bromoacetamide: A Comprehensive Guide.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
